molecular formula C27H22F2N6O3 B10855975 BMS-502

BMS-502

Número de catálogo: B10855975
Peso molecular: 516.5 g/mol
Clave InChI: XAHMIJCNFUSTMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-502 is a useful research compound. Its molecular formula is C27H22F2N6O3 and its molecular weight is 516.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H22F2N6O3

Peso molecular

516.5 g/mol

Nombre IUPAC

8-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile

InChI

InChI=1S/C27H22F2N6O3/c1-32-22-11-10-21(16-30)31-23(22)25(26(27(32)36)35(37)38)34-14-12-33(13-15-34)24(17-2-6-19(28)7-3-17)18-4-8-20(29)9-5-18/h2-11,24H,12-15H2,1H3

Clave InChI

XAHMIJCNFUSTMT-UHFFFAOYSA-N

SMILES canónico

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)N=C(C=C2)C#N

Origen del producto

United States

Foundational & Exploratory

BMS-502: A Technical Guide to its Mechanism of Action in T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-502 is a potent, small-molecule dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ). These enzymes are critical negative regulators of T-cell receptor (TCR) signaling. By inhibiting DGKα and DGKζ, this compound enhances T-cell activation, proliferation, and effector functions, making it a promising candidate for cancer immunotherapy, particularly in combination with other checkpoint inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound in T-cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. A key event in this cascade is the activation of phospholipase C-gamma 1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

DAG is a critical signaling hub, recruiting and activating several downstream effector proteins, including Ras guanyl nucleotide-releasing protein 1 (RasGRP1) and Protein Kinase C theta (PKCθ). This ultimately leads to the activation of the transcription factor AP-1 and subsequent T-cell activation, proliferation, and cytokine production.

Diacylglycerol kinases (DGKs), specifically the α and ζ isoforms in T-cells, act as a crucial negative feedback loop by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.

This compound exerts its immuno-stimulatory effects by inhibiting DGKα and DGKζ. This inhibition leads to a sustained accumulation of DAG at the immune synapse, resulting in prolonged and enhanced downstream signaling, which potentiates the T-cell response to antigenic stimulation.[1] It is important to note that this compound does not directly stimulate T-cells in the absence of antigenic peptide, but rather amplifies a suboptimal response.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory and Cellular Activity of this compound

ParameterTarget/AssayValueReference
IC50DGKα4.6 nM[3]
IC50DGKζ2.1 nM[3]
EC50Human Effector CD8+ T-cell Proliferation65 nM[2]
EC50Human Whole Blood IFNγ Production280 nM[2]
EC50Mouse Cytotoxic T-cell IFNγ Assay (mCTC)340 nM[2][3]

Table 2: Pharmacokinetic Profile of this compound in C57 Black Mice

ParameterValueReference
Bioavailability (Oral)65%[2]
Clearance1.9 mL/min/kg[2]
Half-life (t1/2)22.5 hours[2]

Signaling Pathway Diagram

BMS502_Mechanism_of_Action cluster_TCR_Signaling T-Cell Receptor Signaling cluster_DGK_Inhibition This compound Intervention TCR TCR PLCg1 PLCg1 TCR->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 RasGRP1 RasGRP1 DAG->RasGRP1 activates PKC_theta PKCθ DAG->PKC_theta activates PA Phosphatidic Acid DAG->PA phosphorylates ERK ERK RasGRP1->ERK activates AP1 AP-1 PKC_theta->AP1 activates ERK->AP1 activates T_Cell_Activation T-Cell Activation (Proliferation, IFNγ production) AP1->T_Cell_Activation DGKa DGKα DGKz DGKζ BMS502 This compound BMS502->DGKa BMS502->DGKz

Caption: this compound inhibits DGKα and DGKζ, enhancing T-cell activation.

Experimental Protocols

In Vitro Human CD8+ T-Cell Proliferation Assay

This assay measures the ability of this compound to enhance the proliferation of human CD8+ T-cells upon stimulation.

Methodology:

  • Plate Coating:

    • Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with sterile PBS to remove unbound antibody.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Enrich for CD8+ T-cells using a negative selection magnetic bead kit.

    • Label the purified CD8+ T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled CD8+ T-cells in complete RPMI-1640 medium.

    • Add the cells to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.

    • Add soluble anti-CD28 antibody (e.g., clone CD28.2) to a final concentration of 1-2 µg/mL.

    • Add this compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • Harvest the cells and stain with a viability dye and fluorescently-labeled antibodies against CD8.

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on live, single, CD8+ T-cells.

    • Assess proliferation by the dilution of the CFSE signal. Each peak of reduced fluorescence intensity represents a cell division.

    • Calculate the percentage of proliferated cells for each concentration of this compound and determine the EC50 value.

Mouse Cytotoxic T-Cell IFN-γ Release Assay (ELISPOT)

This assay quantifies the frequency of IFN-γ secreting cells, a key indicator of T-cell effector function.

Methodology:

  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane ELISPOT plate with 35% ethanol for 1 minute, then wash five times with sterile water.

    • Coat the plate with an anti-mouse IFN-γ capture antibody (e.g., clone AN18) at 15 µg/mL in sterile PBS overnight at 4°C.[4][5]

    • The next day, wash the plate five times with sterile PBS and block with complete RPMI-1640 medium for at least 30 minutes at room temperature.[5]

  • Cell Preparation and Stimulation:

    • Isolate splenocytes from a C57BL/6 mouse.

    • Add the splenocytes to the coated and blocked ELISPOT plate at a density of 2-5 x 10^5 cells/well.

    • Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

    • Add this compound at various concentrations.

    • Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[4][5]

  • Detection and Development:

    • Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-mouse IFN-γ detection antibody (e.g., clone R4-6A2) at 1 µg/mL and incubate for 2 hours at room temperature.[4][5]

    • Wash five times with PBST.

    • Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.[4][5]

    • Wash five times with PBST.

    • Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and monitor for spot development.[4]

    • Stop the reaction by washing with tap water.

  • Data Analysis:

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISPOT reader. Each spot represents an individual IFN-γ secreting cell.

In Vivo OT-1 Mouse Model of T-Cell Activation

This model is used to assess the in vivo efficacy of this compound in enhancing an antigen-specific T-cell response.

Methodology:

  • Animal Model:

    • Use OT-1 transgenic mice, which have CD8+ T-cells that express a TCR specific for the ovalbumin (OVA) peptide SIINFEKL presented by the MHC class I molecule H-2Kb.[6][7]

  • Treatment and Antigen Challenge:

    • Administer this compound orally (p.o.) to OT-1 mice at various doses (e.g., 0-10 mg/kg).[3]

    • Concurrently or shortly after, immunize the mice with a suboptimal dose of the SIINFEKL peptide.[1]

  • T-Cell Response Analysis:

    • After a set period (e.g., 24-72 hours), euthanize the mice and harvest spleens.

    • Prepare single-cell suspensions of splenocytes.

    • Stain the cells with fluorescently-labeled antibodies against CD8 and T-cell activation markers such as CD69 and CD25.

    • Analyze the percentage of activated (e.g., CD69+) CD8+ T-cells by flow cytometry.[1]

Experimental Workflow Diagrams

T_Cell_Proliferation_Assay_Workflow cluster_workflow T-Cell Proliferation Assay Workflow start Start plate_coating Coat 96-well plate with anti-CD3 Ab start->plate_coating cell_isolation Isolate & purify human CD8+ T-cells plate_coating->cell_isolation cfse_labeling Label T-cells with CFSE cell_isolation->cfse_labeling cell_seeding Seed T-cells into plate cfse_labeling->cell_seeding stimulation Add anti-CD28 Ab & this compound cell_seeding->stimulation incubation Incubate for 3-5 days stimulation->incubation staining Stain with CD8 Ab & viability dye incubation->staining flow_cytometry Acquire data on flow cytometer staining->flow_cytometry analysis Analyze CFSE dilution flow_cytometry->analysis end End analysis->end

Caption: Workflow for the in vitro T-cell proliferation assay.

IFN_gamma_ELISPOT_Workflow cluster_workflow IFN-γ ELISPOT Assay Workflow start Start plate_prep Coat ELISPOT plate with anti-IFNγ capture Ab start->plate_prep blocking Block plate plate_prep->blocking cell_prep Isolate mouse splenocytes blocking->cell_prep cell_culture Add cells, stimuli, & this compound to plate cell_prep->cell_culture incubation Incubate for 24-48h cell_culture->incubation detection_ab Add biotinylated detection Ab incubation->detection_ab enzyme_conjugate Add Streptavidin-conjugate detection_ab->enzyme_conjugate substrate Add substrate & develop enzyme_conjugate->substrate read_plate Wash, dry, & read plate substrate->read_plate end End read_plate->end

References

BMS-502: A Technical Guide to a Novel Dual Diacylglycerol Kinase Alpha and Zeta Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol kinases (DGKs) are critical negative regulators of T-cell activation, functioning as intracellular immune checkpoints. By converting diacylglycerol (DAG) to phosphatidic acid (PA), they attenuate DAG-mediated signaling pathways essential for T-cell proliferation and effector functions. BMS-502 has emerged as a potent and selective dual inhibitor of DGK alpha (DGKα) and DGK zeta (DGKζ), the two isoforms predominantly expressed in T-cells.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction

The activation of T-cells through the T-cell receptor (TCR) initiates a signaling cascade that leads to the production of diacylglycerol (DAG), a critical second messenger. DAG activates several downstream pathways, including those mediated by RasGRP and protein kinase C theta (PKCθ), which are essential for T-cell proliferation, cytokine production, and cytotoxic effector functions. Diacylglycerol kinases (DGKs) act as a crucial intracellular checkpoint by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[1]

The two primary DGK isoforms expressed in T-cells are DGKα and DGKζ.[1] Their inhibition presents a promising strategy to enhance T-cell-mediated anti-tumor immunity. This compound is a first-in-class small molecule inhibitor designed to potently and selectively target both DGKα and DGKζ.[2] This dual inhibition is hypothesized to synergistically amplify TCR signaling, leading to a more robust and sustained anti-tumor immune response.

Mechanism of Action

This compound functions by competitively inhibiting the ATP-binding site of DGKα and DGKζ, preventing the phosphorylation of DAG to PA. This leads to an accumulation of intracellular DAG, which in turn enhances and prolongs the activation of downstream signaling pathways critical for T-cell function. The primary consequence of DGKα and DGKζ inhibition by this compound is the potentiation of the immune response initiated by TCR activation.[1]

Signaling Pathway

The inhibition of DGKα and DGKζ by this compound directly impacts the T-cell receptor signaling pathway. The following diagram illustrates the central role of DGKs and the effect of their inhibition by this compound.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis DAG DAG PIP2->DAG DGK DGKα / DGKζ DAG->DGK RasGRP RasGRP DAG->RasGRP Activation PKC PKCθ DAG->PKC Activation PA PA DGK->PA Phosphorylation Ras Ras RasGRP->Ras Activation NFkB NF-κB PKC->NFkB Activation ERK ERK Ras->ERK Activation AP1 AP-1 ERK->AP1 Activation Proliferation T-cell Proliferation & Cytokine Release NFkB->Proliferation AP1->Proliferation BMS502 This compound BMS502->DGK Inhibition

Caption: DGKα/ζ Signaling Pathway Inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through a series of biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound against DGK Isoforms
DGK IsoformIC50 (nM)
DGKα4.6[1][3][4][5][6]
DGKζ2.1[1][3][4][5][6]
DGKβ1000[2]
DGKγ680[2]
DGKκ4600[2]
Table 2: Cellular Activity of this compound
AssayCell TypeParameterEC50 (nM)
Human Whole-Blood (hWB)Human Whole BloodIFNγ Production280[1][2]
Human Whole-Blood (hWB)Human Whole BloodpERK Phosphorylation340[1]
Mouse Cytotoxic T-cell (mCTC)Mouse Cytotoxic T-cellsIFNγ Production340[1][2][4][5]
T-cell ProliferationHuman Effector CD8+ T-cellsProliferation65[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical DGK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of IC50 values for this compound against DGK isoforms.

Experimental Workflow:

DGK_Assay_Workflow A Prepare serial dilutions of this compound in DMSO B Add DGK enzyme, lipid substrate (DAG), and This compound to assay plate A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature C->D E Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP D->E F Incubate E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate G->H I Measure luminescence H->I J Calculate IC50 values I->J pERK_Assay_Workflow A Collect human whole blood in heparin tubes B Pre-incubate blood with serial dilutions of this compound A->B C Stimulate with anti-CD3/CD28 antibodies B->C D Incubate at 37°C C->D E Lyse red blood cells and fix white blood cells D->E F Permeabilize cells E->F G Stain with fluorescently labeled anti-pERK and cell surface marker antibodies F->G H Acquire data using flow cytometry G->H I Analyze pERK levels in T-cell populations and calculate EC50 H->I

References

The Role of Diacylglycerol Kinase in T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diacylglycerol kinases (DGKs) are a family of enzymes that play a pivotal role in regulating the signaling cascades essential for T-cell activation, function, and development.[1] These enzymes catalyze the phosphorylation of diacylglycerol (DAG), a critical second messenger, to produce phosphatidic acid (PA).[2][3] This action places DGKs at a crucial juncture in T-cell signaling, acting as a molecular switch that terminates DAG-mediated signals while initiating PA-dependent pathways.[4][5] In T-lymphocytes, two isoforms, DGKα and DGKζ, are predominantly expressed and have been shown to be critical negative regulators of T-cell receptor (TCR) signaling.[3][4] Their activity is essential for maintaining self-tolerance, preventing T-cell hyper-activation, and has significant implications for anti-tumor and anti-viral immunity.[4][6] This guide provides an in-depth technical overview of the function of DGK in T-cell activation, detailing the underlying signaling pathways, experimental methodologies for its study, and its potential as a therapeutic target.

Core Signaling Pathways in T-Cell Activation and DGK Intervention

T-cell activation is initiated upon the engagement of the T-cell receptor (TCR) with a cognate peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC).[4] This interaction triggers a cascade of intracellular signaling events.

  • Initial TCR Signaling: Upon TCR engagement, the Src family kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex.[4][7] This creates docking sites for and subsequent activation of ZAP-70 (Zeta-associated protein of 70 kDa).[4][8][9]

  • Generation of Second Messengers: Activated ZAP-70 phosphorylates adaptor proteins, including LAT (Linker for Activation of T cells), which recruits Phospholipase Cγ1 (PLCγ1).[4][9] PLCγ1 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]

  • DAG-Mediated Effector Pathways: DAG remains at the plasma membrane and recruits key effector proteins through their C1 domains, leading to the activation of multiple signaling arms required for full T-cell activation:[2][4]

    • Ras/MAPK Pathway: DAG recruits RasGRP1, a guanine nucleotide exchange factor, which activates the small GTPase Ras.[1][4] This initiates the Raf-MEK-ERK (MAPK) cascade, culminating in the activation of transcription factors like AP-1 (Activator Protein-1), which is crucial for cytokine production and proliferation.[10][11][12]

    • NF-κB Pathway: DAG recruits and activates Protein Kinase C-theta (PKCθ).[2][4][10] PKCθ is essential for the formation of the CBM (CARMA1-BCL10-MALT1) signalosome, which leads to the activation of the IKK complex and subsequent activation of the transcription factor NF-κB.[13]

    • NFAT Pathway: IP3 diffuses into the cytoplasm and triggers the release of Ca2+ from the endoplasmic reticulum.[3] The sustained increase in intracellular calcium activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus to activate gene transcription.[2]

The Regulatory Role of DGK

DGKα and DGKζ act as a critical brake on T-cell activation by phosphorylating DAG into PA.[1][4] This enzymatic conversion has two major consequences:

  • Termination of DAG Signaling: By reducing the concentration of DAG at the immunological synapse, DGKs effectively dampen the activation of the Ras/MAPK and NF-κB pathways.[1][4] This attenuation prevents T-cell hyper-activation and is a key mechanism in establishing peripheral tolerance.[4][5]

  • Generation of PA Signaling: The product, PA, is itself a bioactive lipid second messenger that can recruit and activate its own set of effector proteins, including mTOR (mammalian target of rapamycin), although its functions in T-cells are less well-defined compared to DAG.[1][4]

The diagram below illustrates the central position of DGK in the T-cell activation signaling cascade.

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Lck, ZAP-70 PIP2 PIP2 PLCg1->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DGK DGKα / DGKζ DAG->DGK substrate RasGRP1 RasGRP1 DAG->RasGRP1 recruits PKCtheta PKCθ DAG->PKCtheta recruits DGK->DAG terminates signal PA Phosphatidic Acid (PA) DGK->PA phosphorylates Ras Ras RasGRP1->Ras activates NFkB_cascade IKK-NF-κB Pathway PKCtheta->NFkB_cascade MAPK_cascade Raf-MEK-ERK (MAPK Cascade) Ras->MAPK_cascade Ca2 Ca²⁺ Rise IP3->Ca2 Calcineurin Calcineurin Ca2->Calcineurin NFAT NFAT activation Calcineurin->NFAT Activation T-Cell Activation (IL-2, Proliferation) NFAT->Activation gene transcription AP1 AP-1 activation MAPK_cascade->AP1 AP1->Activation gene transcription NFkB NF-κB activation NFkB_cascade->NFkB NFkB->Activation gene transcription

Caption: T-Cell activation pathway showing DGK-mediated regulation.

DGK Isoforms and T-Cell Anergy

The two predominant DGK isoforms in T-cells, DGKα and DGKζ, have both overlapping and distinct roles.[1] While both isoforms contribute to the negative regulation of TCR signaling, DGKζ appears to play the dominant role in metabolizing DAG at the immunological synapse.[1] Genetic deletion of either isoform in mouse models leads to T-cell hyper-responsiveness.[3]

T-cell anergy is a state of functional unresponsiveness induced when the TCR is engaged in the absence of co-stimulatory signals.[1] This is a key mechanism for maintaining peripheral tolerance to self-antigens. Anergic T-cells are characterized by defective DAG-mediated signaling, including reduced Ras and NF-κB activation, while the IP3-Ca2+-NFAT pathway remains intact.[2][14]

DGKs are critically involved in this process. Both DGKα and DGKζ are highly expressed in naive T-cells and are found to be upregulated in anergic T-cells.[4][15][16] This elevated DGK activity is thought to shift the balance of second messengers, suppressing DAG signaling while permitting Ca2+-NFAT signaling.[2] This imbalance prevents the formation of the activating NFAT/AP-1 complex, leading instead to a transcriptional program that enforces the anergic state.[2] Consequently, T-cells deficient in either DGKα or DGKζ are resistant to the induction of anergy.[1][2]

T_Cell_State_Logic cluster_stimuli Antigen Presentation cluster_signaling Intracellular Signaling Balance cluster_outcome T-Cell Fate TCR_CoStim TCR + Co-stimulation DGK_low Low DGK Activity (DGKα/ζ downregulated) TCR_CoStim->DGK_low TCR_only TCR only DGK_high High DGK Activity (DGKα/ζ upregulated) TCR_only->DGK_high Activation_Signal Strong DAG Signaling (Ras/AP-1, PKC/NF-κB) + Ca²⁺/NFAT Signaling Activated ACTIVATION (Proliferation, IL-2) Activation_Signal->Activated Anergy_Signal Weak DAG Signaling (Ras/AP-1, PKC/NF-κB) + Intact Ca²⁺/NFAT Signaling Anergic ANERGY (Unresponsive) Anergy_Signal->Anergic DGK_low->Activation_Signal allows DGK_high->Anergy_Signal causes

Caption: Logical flow of T-cell activation versus anergy based on DGK activity.

Quantitative Data Summary

The deletion or inhibition of DGKα and/or DGKζ has profound quantitative effects on T-cell signaling and function. The following table summarizes key findings from studies on DGK-deficient T-cells.

Parameter Measured Condition Observation Significance Reference
Ras Activation DGKα/ζ double knockout (DKO) thymocytesElevated Ras activation after TCR stimulationDGKs negatively regulate the Ras pathway[17]
ERK1/2 Phosphorylation DGKα/ζ DKO thymocytesEnhanced and sustained ERK1/2 phosphorylationDGKs dampen MAPK cascade activation[3][17]
IL-2 Production DGKα- or DGKζ-deficient T-cellsIncreased IL-2 production upon stimulationDGK deficiency lowers the threshold for T-cell activation[1]
Proliferation DGKα- or DGKζ-deficient T-cellsIncreased proliferation in response to TCR stimulationDGKs restrain T-cell expansion[4]
Anergy Induction DGKα- or DGKζ-deficient T-cellsResistance to anergy inductionDGKs are required for establishing T-cell anergy[1][2]
Anti-tumor Activity CAR-T cells with DGKα/ζ knockoutSignificant regression of glioblastoma tumors in a xenograft modelDGK knockout enhances CAR-T cell effector function[18]
Cytokine Secretion (IFNγ, IL-2) CAR-T cells with DGKα/ζ knockoutAugmented IFNγ and IL-2 secretionEnhanced effector cytokine response[18]
Resistance to Immunosuppression DGK knockout CAR-T cellsSustained effector functions in the presence of TGFβ and PGE2DGK inhibition can overcome tumor microenvironment suppression[18]

Experimental Protocols

Diacylglycerol Kinase (DGK) Activity Assay (Fluorometric)

This protocol outlines a method to measure DGK activity by quantifying the consumption of ATP during the phosphorylation of DAG.

Principle: The assay is a coupled enzymatic reaction. DGK phosphorylates DAG using ATP, producing ADP. The ADP is then used in a subsequent set of reactions to generate a fluorescent product, which is measured. The fluorescence intensity is directly proportional to the ADP generated and thus to the DGK activity.

Materials:

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 585-595 nm)

  • T-cell lysates or purified DGK enzyme

  • DAG Kinase Activity Assay Kit (e.g., Arigo Biolaboratories, ARG82231, or similar) containing:

    • DAG Substrate

    • Kinase Buffer

    • ATP

    • Detection Enzyme Mixture

    • ADP Standard

Procedure:

  • Standard Curve Preparation: Prepare a series of ADP standards according to the manufacturer's instructions to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM). Add 20 µL of each standard to separate wells. Add 10 µL of Kinase Buffer and 10 µL of PBS.[19]

  • Sample Preparation:

    • Prepare T-cell lysates by standard methods (e.g., sonication or detergent lysis) in a suitable lysis buffer. Determine the protein concentration of the lysate.

    • For each sample well, add 20 µL of DAG Substrate.[19]

    • Add 10 µL of Kinase Buffer.[19]

    • Add 10 µL of the T-cell lysate (sample) to the wells. For a negative control (blank), add 10 µL of lysis buffer instead of the sample.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution by diluting the stock ATP in Kinase Buffer as per the kit's protocol.

    • Add 10 µL of the prepared ATP solution to all wells (standards, samples, and blank) to start the reaction.

    • Mix gently and incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Add 50 µL of the Detection Enzyme Mixture to each well.[19]

    • Cover the plate to protect it from light.

    • Incubate at room temperature for 10-20 minutes in the dark.[19]

  • Measurement:

    • Read the fluorescence on a microplate reader at the specified wavelengths.

    • Subtract the fluorescence reading of the blank from all sample readings.

    • Calculate the DGK activity in the samples by comparing their corrected fluorescence values to the ADP standard curve. Activity can be expressed as pmol/min/µg of protein.

DGK_Assay_Workflow start Start prep_samples Prepare T-Cell Lysates and ADP Standards start->prep_samples add_reagents Add DAG Substrate and Kinase Buffer to Plate prep_samples->add_reagents add_lysate Add Cell Lysate (Sample) or Buffer (Blank) add_reagents->add_lysate start_reaction Add ATP to all wells to initiate reaction add_lysate->start_reaction incubate_kinase Incubate at 37°C (30-60 min) start_reaction->incubate_kinase add_detection Add Detection Enzyme Mixture incubate_kinase->add_detection incubate_detect Incubate at RT (dark) (10-20 min) add_detection->incubate_detect read_plate Read Fluorescence (Ex: 530-560nm, Em: 585-595nm) incubate_detect->read_plate calculate Calculate DGK Activity using Standard Curve read_plate->calculate end End calculate->end

Caption: Experimental workflow for a fluorometric DGK activity assay.
Ras Activation Assay (GTP-Ras Pulldown)

Principle: This assay measures the amount of active, GTP-bound Ras. A protein containing the Ras-binding domain (RBD) of Raf-1, which specifically binds to Ras-GTP but not Ras-GDP, is used to pull down active Ras from cell lysates. The amount of pulled-down Ras is then quantified by Western blotting.

Materials:

  • T-cells (stimulated and unstimulated controls)

  • Stimulating agent (e.g., anti-CD3 antibody, PMA)

  • Lysis/Wash Buffer (e.g., containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, protease inhibitors)

  • GST-Raf1-RBD beads (or similar affinity beads for active Ras)

  • SDS-PAGE equipment and reagents

  • Anti-Ras antibody (pan-Ras)

  • Secondary HRP-conjugated antibody and ECL detection reagents

Procedure:

  • Cell Stimulation: Stimulate T-cells for a short duration (e.g., 2-15 minutes) with anti-CD3 antibody or PMA.[12][17] Include an unstimulated control.

  • Lysis: Immediately lyse the cells on ice with cold Lysis/Wash Buffer.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Input Control: Collect a small aliquot of the supernatant (clarified lysate) to serve as the "Total Ras" input control.

  • Pulldown:

    • Incubate the remaining clarified lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.

    • Wash the beads 3-4 times with cold Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the eluted proteins (pulldown fraction) and the input control samples by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary anti-Ras antibody, followed by a secondary HRP-conjugated antibody.

    • Visualize the bands using an ECL detection system.

  • Analysis: Compare the intensity of the Ras band in the pulldown fraction from stimulated cells to that of unstimulated cells. The input control confirms equal loading of total Ras protein. An increased signal in the pulldown lane indicates Ras activation.

Therapeutic Implications and Drug Development

The role of DGKα and DGKζ as negative regulators of T-cell activation makes them attractive targets for immunotherapy, particularly in the context of cancer.[3] The tumor microenvironment often induces a state of T-cell hypo-responsiveness or anergy, limiting the effectiveness of the anti-tumor immune response.[16][18]

  • Enhancing Anti-Tumor Immunity: Inhibition of DGK activity can reinvigorate tumor-infiltrating T-cells.[18] By blocking DGK, DAG levels are sustained, leading to stronger and more durable TCR signaling, enhanced cytokine production, and increased T-cell proliferation.[3] Studies have shown that genetic knockout of DGK in CAR-T cells significantly improves their ability to eradicate tumors and resist immunosuppressive factors like TGFβ.[18]

  • DGK Inhibitors: Several small molecule inhibitors targeting DGKs are in development. While early inhibitors lacked isoform specificity, newer compounds are being developed with greater selectivity for DGKα or DGKζ.[20][21] Irreversible, covalent inhibitors of DGKα are also being explored to achieve sustained T-cell activation.[20] Combining DGK inhibitors with other immunotherapies, such as PD-1 checkpoint blockade, may offer a synergistic approach to overcoming tumor-induced immune suppression.[21][22]

Diacylglycerol kinases, particularly the α and ζ isoforms, are master regulators of T-cell fate. By controlling the levels of the second messenger DAG, they set the threshold for T-cell activation and are indispensable for the induction of anergy. This gatekeeping function prevents autoimmunity but can also be exploited by tumors to evade immune destruction. The wealth of data highlighting the enhanced effector function of DGK-deficient T-cells has firmly established DGK as a high-potential target for the next generation of cancer immunotherapies, with the goal of unleashing a more potent and persistent anti-tumor T-cell response.

References

In-Depth Technical Guide: The Impact of BMS-502 on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy by fostering an immunosuppressive landscape. BMS-502, a potent, dual inhibitor of diacylglycerol kinase (DGK) alpha (α) and zeta (ζ), has emerged as a promising agent to counteract this suppression and enhance anti-tumor immunity. By targeting DGKα and DGKζ, key negative regulators of T-cell signaling, this compound reinvigorates T-cell effector functions, promoting a more robust and sustained immune response against cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, impact on the TME, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: DGKα and DGKζ Inhibition

Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). In T-cells, DGKα and DGKζ are the predominant isoforms and act as critical negative regulators of T-cell receptor (TCR) signaling. Upon TCR engagement, the production of the second messenger DAG is essential for the activation of downstream signaling pathways that lead to T-cell proliferation, cytokine production, and cytotoxic activity. DGKα and DGKζ attenuate this signaling by converting DAG to PA, thereby dampening the T-cell response.

This compound is a potent dual inhibitor of DGKα and DGKζ, effectively blocking this negative regulatory pathway.[1][2][3] This inhibition leads to the sustained accumulation of DAG, resulting in enhanced and prolonged TCR signaling. The consequence is a heightened activation of effector T-cells, even in the presence of suboptimal antigen stimulation often found within the TME.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in modulating T-cell responses.

Table 1: In Vitro Potency of this compound

Target/AssayIC50/EC50 (nM)Source
DGKα4.6[3]
DGKζ2.1[3]
DGKιSubstantial Inhibitory Activity[3]
DGKβ, γ, κLimited Inhibitory Activity[3]
DGKδ, η, ε, θNo Significant Inhibitory Activity[3]
Mouse Cytotoxic T-cell IFN-γ Assay (mCTC)340[3]
Human Whole-Blood IFN-γ Assay280[3]
Human Effector CD8+ T-cell Proliferation65[3]

Table 2: In Vivo Pharmacokinetics of this compound in C57 Black Mice

ParameterValueRoute of Administration
Bioavailability (F%)65%Oral
Clearance (Cl)1.9 mL/min/kgIntravenous
Half-life (t½)22.5 hoursIntravenous
Cmax (5 mg/kg)1.08 µMOral
Tmax (5 mg/kg)3.0 hoursOral
AUC (1 mg/kg, i.v.)14.8 µM·hIntravenous
AUC (5 mg/kg, p.o.)48 µM·hOral

Data sourced from Chupak, L. et al. ACS Med Chem Lett 2023, 14(7): 929-935.

Impact on the Tumor Microenvironment

The primary impact of this compound on the tumor microenvironment is the potentiation of T-cell-mediated anti-tumor immunity. By inhibiting DGKα and DGKζ, this compound addresses several key mechanisms of immune evasion employed by tumors:

  • Enhanced T-cell Activation and Effector Function: this compound amplifies TCR signaling, leading to increased proliferation of tumor-specific CD8+ T-cells and enhanced production of effector cytokines such as interferon-gamma (IFN-γ).[3] This leads to a more robust cytotoxic T-lymphocyte (CTL) response against cancer cells.

  • Overcoming T-cell Anergy: The chronic antigen exposure and immunosuppressive signals within the TME can lead to a state of T-cell exhaustion or anergy. By sustaining DAG signaling, DGK inhibition can help T-cells overcome this anergic state and maintain their effector functions.

  • Synergy with Checkpoint Inhibitors: The mechanism of this compound is complementary to that of immune checkpoint inhibitors (e.g., anti-PD-1). While checkpoint inhibitors block extrinsic inhibitory signals, this compound targets an intrinsic T-cell checkpoint, suggesting a potential for synergistic anti-tumor activity when used in combination.[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in T-Cells

BMS502_Mechanism cluster_downstream Downstream Effects TCR TCR Engagement (Antigen Presentation) PLCg PLCγ Activation TCR->PLCg PIP2 PIP2 PLCg->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 PKC PKCθ / RasGRP Activation DAG->PKC DGK DGKα / DGKζ DAG->DGK T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PKC->T_Cell_Activation PA Phosphatidic Acid (PA) DGK->PA BMS502 This compound BMS502->DGK Inhibition

Caption: Mechanism of this compound in enhancing T-cell activation.

Experimental Workflow: In Vivo OT-1 Mouse Model

OT1_Workflow start Start mouse OT-1 Transgenic Mice start->mouse antigen Administer SIINFEKL Peptide (Antigen) mouse->antigen treatment Oral Administration of This compound or Vehicle mouse->treatment incubation Incubation Period (e.g., 24 hours) antigen->incubation treatment->incubation spleen Harvest Spleens incubation->spleen analysis Flow Cytometry Analysis (%CD69+ CD8+ T-cells) spleen->analysis end End analysis->end

References

The Impact of BMS-502 on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-502 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ). These enzymes play a critical role in attenuating T-cell receptor (TCR) signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGKα and DGKζ, this compound enhances DAG-mediated signaling pathways, leading to augmented T-cell activation and anti-tumor immunity. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects.

Introduction

The immune system's ability to recognize and eliminate malignant cells is a cornerstone of cancer immunotherapy. T-cells are central to this process, and their activation is tightly regulated by a complex network of signaling pathways. Diacylglycerol kinases (DGKs) act as a crucial negative feedback mechanism in T-cell activation. Upon T-cell receptor (TCR) engagement, phospholipase Cγ1 (PLCγ1) is activated, leading to the generation of two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG is essential for the activation of several downstream signaling cascades that promote T-cell proliferation, cytokine production, and cytotoxic function. DGKα and DGKζ, the predominant DGK isoforms in T-cells, phosphorylate DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signals.

This compound has emerged as a powerful pharmacological tool to probe the function of DGKα and DGKζ and as a potential therapeutic agent in immuno-oncology. Its dual inhibitory action on these kinases leads to a sustained accumulation of DAG at the immune synapse, thereby amplifying the T-cell response to antigenic stimulation. This guide will explore the molecular mechanisms of this compound and its effects on key signaling pathways.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the ATP-binding site of DGKα and DGKζ, preventing the phosphorylation of DAG. This leads to an increase in the intracellular concentration of DAG, a critical second messenger in T-cell activation.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory and Cellular Activity of this compound

Target/AssayIC50/EC50Reference(s)
DGKα (biochemical assay)4.6 nM[1]
DGKζ (biochemical assay)2.1 nM[1]
Mouse Cytotoxic T-cell IFNγ Assay (mCTC)340 nM[1]
Human Whole-Blood IFNγ Production280 nM[2]
Human Whole-Blood pERK Assay-[2]
Human Effector CD8+ T-cell Proliferation65 nM[2]

Table 2: Selectivity of this compound Against Other DGK Isoforms

DGK IsoformIC50 (µM)Reference(s)
DGKβ1.0[2]
DGKγ0.68[2]
DGKκ4.6[2]

Signaling Pathways Affected by this compound

The primary consequence of DGKα and DGKζ inhibition by this compound is the potentiation of signaling pathways downstream of the T-cell receptor that are dependent on diacylglycerol.

T-Cell Receptor (TCR) Signaling Pathway

Upon antigen recognition by the TCR, a signaling cascade is initiated, leading to the activation of PLCγ1. PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. This compound's inhibition of DGKα and DGKζ prevents the conversion of DAG to PA, thus amplifying DAG-dependent signaling events.

TCR_Signaling TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 PIP2 PIP₂ PLCg1->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK DGKα / DGKζ DAG->DGK phosphorylates Downstream Downstream Signaling (Ras-Erk, PKCθ-NFκB, mTOR) DAG->Downstream PA Phosphatidic Acid (PA) DGK->PA BMS502 This compound BMS502->DGK inhibits

Figure 1: Overview of TCR signaling and the point of intervention by this compound.

Ras-Erk Pathway

DAG recruits and activates Ras guanyl nucleotide-releasing proteins (RasGRPs), which in turn activate the Ras-Raf-MEK-Erk signaling cascade. This pathway is crucial for T-cell proliferation and survival. By increasing DAG levels, this compound enhances the activation of the Ras-Erk pathway.

Ras_Erk_Pathway DAG Diacylglycerol (DAG) RasGRP RasGRP DAG->RasGRP activates Ras Ras RasGRP->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation T-cell Proliferation & Survival Erk->Proliferation

Figure 2: The Ras-Erk signaling pathway activated by DAG.

PKCθ-NFκB Pathway

DAG also activates Protein Kinase C theta (PKCθ), a key step in the activation of the transcription factor NFκB. NFκB is essential for the expression of genes encoding cytokines, such as IL-2 and IFNγ, and other molecules involved in the T-cell effector function. This compound-mediated DAG accumulation leads to heightened PKCθ and NFκB activity.

PKC_NFkB_Pathway DAG Diacylglycerol (DAG) PKCtheta PKCθ DAG->PKCtheta activates CARMA1_BCL10_MALT1 CARMA1-BCL10-MALT1 Complex PKCtheta->CARMA1_BCL10_MALT1 IKK IKK Complex CARMA1_BCL10_MALT1->IKK IkB IκB IKK->IkB phosphorylates NFkB NFκB IkB->NFkB releases Cytokine Cytokine Production (IL-2, IFNγ) NFkB->Cytokine

Figure 3: The PKCθ-NFκB signaling pathway activated by DAG.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. In T-cells, both the Ras-Erk and PKCθ pathways can contribute to the activation of mTOR signaling. By enhancing these upstream pathways, this compound can indirectly promote mTOR activity, further supporting T-cell effector functions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Human Effector CD8+ T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of CD8+ T-cells in response to stimulation, with and without this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD8+ T-cell isolation kit

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • This compound

  • Flow cytometer

Protocol:

  • Isolate CD8+ T-cells from human PBMCs using a negative selection kit.

  • Resuspend the isolated CD8+ T-cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and analyze by flow cytometry. Gate on the CD8+ population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

Proliferation_Assay_Workflow Isolate Isolate CD8+ T-cells Label Label with CFSE Isolate->Label Stimulate Stimulate with anti-CD3/CD28 Label->Stimulate Treat Treat with this compound Stimulate->Treat Incubate Incubate 3-5 days Treat->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 4: Workflow for the CFSE-based T-cell proliferation assay.

Mouse Cytotoxic T-Cell IFNγ Assay (mCTC)

This assay quantifies the amount of IFNγ secreted by cytotoxic T-lymphocytes (CTLs) upon target cell recognition.

Materials:

  • Splenocytes from OT-1 transgenic mice (or other antigen-specific T-cell source)

  • SIINFEKL peptide

  • Target cells (e.g., EL4)

  • Complete RPMI-1640 medium

  • This compound

  • Mouse IFNγ ELISA kit

Protocol:

  • Isolate splenocytes from an OT-1 mouse.

  • Co-culture the splenocytes with SIINFEKL peptide-pulsed, irradiated EL4 target cells for 5-7 days to generate CTLs.

  • On the day of the assay, harvest the CTLs and co-culture them with fresh SIINFEKL-pulsed EL4 target cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Collect the supernatant from each well.

  • Quantify the concentration of IFNγ in the supernatant using a mouse IFNγ ELISA kit according to the manufacturer's instructions.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells.

Materials:

  • Effector cells (CTLs)

  • Target cells

  • Sodium Chromate (⁵¹Cr)

  • Complete RPMI-1640 medium

  • This compound

  • Gamma counter

Protocol:

  • Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

  • Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.

  • Plate the labeled target cells in a 96-well V-bottom plate.

  • Add effector cells at various effector-to-target (E:T) ratios.

  • Add serial dilutions of this compound to the wells.

  • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Centrifuge the plate again and collect the supernatant.

  • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

This compound is a valuable research tool for dissecting the role of DGKα and DGKζ in T-cell signaling and a promising candidate for cancer immunotherapy. By inhibiting these key negative regulators, this compound unleashes the full potential of T-cells to mount an effective anti-tumor response. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for investigating the effects of this compound and other DGK inhibitors. Further research into the nuanced roles of DGK isoforms and the development of next-generation inhibitors will continue to advance the field of immuno-oncology.

References

Preclinical Profile of BMS-502: A Novel Dual DGKα/ζ Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-502 is a potent, orally bioavailable small molecule that dually inhibits diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ). These two isoforms are key negative regulators of T-cell activation. By inhibiting DGKα and DGKζ, this compound enhances T-cell immune responses, making it a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in the field of immuno-oncology.

Mechanism of Action: Targeting the DGK Intracellular Checkpoint

The T-cell receptor (TCR) signaling cascade is a critical pathway for initiating an anti-tumor immune response. Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is essential for the activation of several downstream signaling pathways that promote T-cell activation, proliferation, and effector function, including the Ras-ERK and PKCθ-NF-κB pathways.

Diacylglycerol kinases (DGKs) act as a crucial intracellular checkpoint by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. The α and ζ isoforms of DGK are predominantly expressed in T-cells. This compound's dual inhibition of DGKα and DGKζ leads to an accumulation of DAG in activated T-cells. This sustained DAG signaling enhances T-cell receptor signaling, resulting in increased cytokine production (e.g., IFNγ) and proliferation of effector T-cells, ultimately potentiating the anti-tumor immune response.[1][2]

Quantitative Data Summary

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy of this compound
ParameterValueAssay System
DGKα IC50 4.6 nMBiochemical Assay
DGKζ IC50 2.1 nMBiochemical Assay
Human Whole Blood IFNγ EC50 280 nMHuman Whole Blood Assay
Mouse Cytotoxic T-cell IFNγ EC50 340 nMMouse Splenocyte Assay
Human Effector CD8+ T-cell Proliferation EC50 65 nMHuman PBMC Assay
Table 2: Preclinical Pharmacokinetics of this compound in C57BL/6 Mice
ParameterValueRoute of Administration
Oral Bioavailability (F%) 65%Oral (p.o.)
Clearance (CL) 1.9 mL/min/kgIntravenous (i.v.)
Half-life (t1/2) 22.5 hoursIntravenous (i.v.)
Cmax (at 5 mg/kg) 1.08 µMOral (p.o.)
Tmax (at 5 mg/kg) 3.0 hoursOral (p.o.)
AUClast (at 5 mg/kg) 48 µM·hOral (p.o.)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and standard immunological techniques.

In Vitro Assays

1. Diacylglycerol Kinase (DGK) Inhibition Assay (Biochemical)

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against DGKα and DGKζ.

  • Methodology: Recombinant human DGKα and DGKζ enzymes are used in a lipid kinase assay format. The assay measures the conversion of a lipid substrate (e.g., 1,2-dioleoyl-sn-glycerol) to its phosphorylated product in the presence of ATP.

    • A reaction mixture containing the DGK enzyme, lipid substrate, and varying concentrations of this compound is prepared in a suitable buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified, typically using a luminescence-based method that measures the amount of ATP remaining.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Human Whole Blood IFNγ Release Assay

  • Objective: To measure the effect of this compound on T-cell activation in a complex human ex vivo system.

  • Methodology:

    • Freshly drawn human whole blood is collected in heparinized tubes.

    • The blood is diluted and stimulated with a T-cell activator, such as anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA), in the presence of varying concentrations of this compound.

    • The samples are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, plasma is collected by centrifugation.

    • The concentration of IFNγ in the plasma is measured by a specific enzyme-linked immunosorbent assay (ELISA).

    • EC50 values are determined from the dose-response curve.

3. Human Effector CD8+ T-cell Proliferation Assay

  • Objective: To assess the impact of this compound on the proliferation of human CD8+ T-cells.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • CD8+ T-cells are either used as a mixed population within PBMCs or are further purified using magnetic-activated cell sorting (MACS).

    • The cells are labeled with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

    • Labeled cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of this compound.

    • The cells are cultured for 3-5 days.

    • Cell proliferation is assessed by flow cytometry, where each cell division results in a halving of the CFSE fluorescence intensity. The percentage of proliferated cells is determined by gating on the CFSE-low population.

    • EC50 values are calculated from the resulting dose-response data.

In Vivo Studies

1. OT-1 Mouse Model of T-cell Activation

  • Objective: To evaluate the in vivo efficacy of this compound in enhancing antigen-specific T-cell responses.

  • Methodology:

    • Animal Model: OT-1 transgenic mice are used, which have a T-cell receptor that specifically recognizes the ovalbumin (OVA) peptide fragment SIINFEKL presented by the MHC class I molecule H-2Kb.

    • Drug Administration: this compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose) and administered to the mice at various doses (e.g., 0-10 mg/kg).

    • Antigen Challenge: Mice are challenged with the SIINFEKL peptide to induce an antigen-specific T-cell response.

    • Immune Response Analysis:

      • At a specified time point after antigen challenge and drug treatment (e.g., 24-72 hours), spleens and/or lymph nodes are harvested.

      • Single-cell suspensions are prepared, and red blood cells are lysed.

      • The cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD44, CD62L) and activation markers (e.g., CD25, CD69).

      • The percentage and activation status of SIINFEKL-specific CD8+ T-cells are analyzed by flow cytometry. An increase in the population of activated effector T-cells (e.g., CD8+CD44highCD62Llow) indicates a positive drug effect.

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described in this guide.

DGK_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Downstream Downstream Effectors cluster_DGK DGK Checkpoint TCR TCR Engagement (Antigen Presentation) PLCg1 PLCγ1 TCR->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis Ras_ERK Ras-ERK Pathway DAG->Ras_ERK PKC_NFkB PKCθ-NF-κB Pathway DAG->PKC_NFkB DGK DGKα / DGKζ DAG->DGK phosphorylation T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Ras_ERK->T_Cell_Activation PKC_NFkB->T_Cell_Activation PA Phosphatidic Acid (PA) DGK->PA BMS502 This compound BMS502->DGK inhibition

Caption: DGKα/ζ Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo OT-1 Mouse Model start_invitro Isolate Human/Mouse T-Cells stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) start_invitro->stimulate treat_bms Treat with this compound stimulate->treat_bms incubate Incubate treat_bms->incubate analyze_invitro Analyze Endpoints: - IFNγ Release (ELISA) - Proliferation (CFSE) incubate->analyze_invitro start_invivo OT-1 Transgenic Mice administer_bms Administer this compound (p.o.) start_invivo->administer_bms challenge Challenge with SIINFEKL Peptide administer_bms->challenge wait Wait 24-72h challenge->wait harvest Harvest Spleen/ Lymph Nodes wait->harvest analyze_invivo Analyze T-Cell Activation (Flow Cytometry) harvest->analyze_invivo

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its development as a novel cancer immunotherapy agent. As a potent dual inhibitor of DGKα and DGKζ, this compound effectively enhances T-cell activation and proliferation by targeting a key intracellular immune checkpoint. The favorable oral pharmacokinetic profile of this compound further underscores its potential as a convenient and effective therapeutic. The detailed experimental protocols and pathway diagrams provided in this technical guide are intended to facilitate further research into this compound and the broader class of DGK inhibitors, with the ultimate goal of translating these promising preclinical findings into new and improved treatments for cancer patients.

References

BMS-502: A Technical Overview of its Impact on Cytotoxic T-Lymphocyte Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of BMS-502, a novel small molecule inhibitor, and its role in modulating the function of cytotoxic T-lymphocytes (CTLs). This compound has emerged as a potent immuno-stimulatory agent by targeting key negative regulators of T-cell activation. This guide synthesizes preclinical data, outlines the underlying mechanism of action, presents detailed experimental protocols for assessing its efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: DGK Inhibition

This compound is a potent, dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1][2] These isoforms are critical negative regulators of T-cell receptor (TCR) signaling.

Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the production of the second messenger diacylglycerol (DAG). DAG is essential for the activation of multiple downstream pathways that drive T-cell activation, proliferation, and effector functions. Key pathways activated by DAG include Ras-MAPK and NF-κB.

DGKα and DGKζ function by phosphorylating DAG into phosphatidic acid (PA), thereby terminating the DAG signal. This acts as an intrinsic brake on T-cell activation, preventing overstimulation. By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, leading to a more robust and prolonged activation of CTLs. This enhanced signaling results in increased proliferation, cytokine production (such as Interferon-gamma, IFN-γ), and cytotoxic activity against target cells.[2]

Signaling Pathway Diagram

This compound enhances T-cell activation by inhibiting DGKα and DGKζ.

Quantitative Data Summary

The efficacy and potency of this compound have been quantified through various in vitro assays. The data highlights its specific inhibitory action and its functional impact on both murine and human T-cells.

Table 1: Inhibitory and Effector Concentrations
ParameterTarget/AssayValueSource
IC50 Diacylglycerol Kinase α (DGKα)4.6 nM (0.0046 µM)[1][2]
IC50 Diacylglycerol Kinase ζ (DGKζ)2.1 nM (0.0021 µM)[1][2]
EC50 Mouse Cytotoxic T-Cell (mCTC) IFN-γ Assay340 nM[1][2]
EC50 Human Whole-Blood (hWB) IFN-γ Assay280 nM[2]
EC50 Proliferation Assay (Human Effector CD8+ T-cells)65 nM[2]
Table 2: Pharmacokinetic Properties in C57 Black Mice
ParameterValueSource
Oral Bioavailability 65%[2]
Clearance 1.9 mL/min/kg[2]
Half-life 22.5 hours[2]

Experimental Protocols

The following sections describe standardized methodologies for evaluating the effect of compounds like this compound on CTL function.

DGK Enzyme Inhibition Assay

Objective: To determine the IC50 of this compound against recombinant DGKα and DGKζ enzymes.

Methodology:

  • Reagents: Recombinant human DGKα and DGKζ, lipid vesicles containing DAG, ATP (radiolabeled with ³²P or ³³P), and kinase buffer.

  • Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a microplate, combine the DGK enzyme, lipid vesicles, and the diluted this compound or vehicle control (DMSO). c. Initiate the kinase reaction by adding radiolabeled ATP. d. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction by adding a quenching solution (e.g., EDTA). f. Separate the product (radiolabeled phosphatidic acid) from the substrate using thin-layer chromatography (TLC) or a lipid-binding membrane. g. Quantify the amount of radiolabeled PA using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

CTL IFN-γ Release Assay

Objective: To measure the effect of this compound on the production of IFN-γ by activated CTLs, determining the EC50.

Methodology:

  • Cell Preparation: a. Isolate CD8+ T-cells from mouse splenocytes (for mCTC assay) or human peripheral blood mononuclear cells (PBMCs) (for hWB assay) using magnetic-activated cell sorting (MACS). b. Prepare target cells (e.g., P815 cells) by pulsing them with a specific peptide antigen (e.g., SIINFEKL for OT-1 mouse models) or by coating them with an anti-CD3 antibody to stimulate the TCR.

  • Procedure: a. Co-culture the isolated CD8+ T-cells with the prepared target cells at a defined effector-to-target (E:T) ratio (e.g., 10:1). b. Add serial dilutions of this compound or vehicle control to the co-culture wells. c. Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours. d. After incubation, centrifuge the plate and collect the supernatant.

  • Quantification: Measure the concentration of IFN-γ in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-γ concentration against the logarithm of this compound concentration and use a non-linear regression model to determine the EC50 value.

Experimental Workflow Diagram

CTL_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Isolate_T 1. Isolate CD8+ T-Cells (from Spleen or PBMCs) CoCulture 3. Co-culture T-Cells and Target Cells Isolate_T->CoCulture Prepare_Target 2. Prepare Target Cells (e.g., P815 + anti-CD3) Prepare_Target->CoCulture Add_BMS 4. Add Serial Dilutions of this compound CoCulture->Add_BMS Incubate 5. Incubate (24-72 hours, 37°C) Add_BMS->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant ELISA 7. Perform IFN-γ ELISA Collect_Supernatant->ELISA Data_Analysis 8. Calculate EC50 ELISA->Data_Analysis

Workflow for an in vitro CTL IFN-γ release assay.

Logical Framework: From Molecule to Immune Response

The therapeutic potential of this compound is based on a clear, logical progression from molecular inhibition to the enhancement of a systemic anti-tumor immune response. Studies show that this compound does not directly stimulate T-cells but rather amplifies a sub-optimal antigen-specific signal.[2] This is particularly relevant in the tumor microenvironment, where T-cells often receive weak or inhibitory signals.

Logical Relationship Diagram

Logical_Flow BMS502 This compound Administration DGK_Inhibition Inhibition of DGKα/ζ in CTLs BMS502->DGK_Inhibition DAG_Signal Increased DAG Signaling (Prolonged Duration) DGK_Inhibition->DAG_Signal TCR_Signal Lowered Threshold for TCR Activation DAG_Signal->TCR_Signal CTL_Activation Enhanced CTL Activation & Proliferation TCR_Signal->CTL_Activation CTL_Function Increased Effector Function (e.g., IFN-γ Production, Cytotoxicity) CTL_Activation->CTL_Function Tumor_Immunity Enhanced Anti-Tumor Immunity CTL_Function->Tumor_Immunity Antigen Sub-optimal Antigen Stimulation Antigen->TCR_Signal

Logical flow from this compound action to enhanced anti-tumor response.

Conclusion

This compound represents a promising therapeutic candidate that enhances cytotoxic T-lymphocyte function through the targeted inhibition of DGKα and DGKζ. By amplifying intrinsic TCR signaling, it boosts T-cell proliferation and effector functions, particularly in environments with suboptimal antigen presentation. The quantitative data demonstrates its high potency and favorable pharmacokinetic profile in preclinical models. The experimental protocols outlined provide a framework for the continued investigation and characterization of DGK inhibitors as a novel class of cancer immunotherapeutics.

References

Unveiling the Selectivity Profile of BMS-502: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-502 has emerged as a potent small molecule inhibitor targeting the diacylglycerol kinase (DGK) family, playing a crucial role in modulating immune responses. This technical guide provides an in-depth analysis of the selectivity profile of this compound, offering a comprehensive resource for researchers in immunology and oncology. By presenting detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and guide future research and development efforts.

Core Mechanism of Action

This compound is a potent, dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1][2][3][4] These two isoforms are predominantly expressed in T-cells and act as negative regulators of T-cell receptor (TCR) signaling.[2] By phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA), DGKα and DGKζ attenuate DAG-mediated signaling pathways that are critical for T-cell activation, proliferation, and effector functions.[2] Inhibition of DGKα and DGKζ by this compound leads to sustained DAG signaling, thereby enhancing T-cell-mediated anti-tumor immunity.[2][4]

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound has been characterized against several isoforms of the diacylglycerol kinase family. The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) obtained from various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against DGK Isoforms

DGK IsoformIC50 (nM)
DGKα (alpha)4.6
DGKζ (zeta)2.1
DGKβ (beta)>1000
DGKγ (gamma)680
DGKκ (kappa)4600

Data compiled from multiple sources.[3]

Table 2: Cellular Activity of this compound

AssayCell TypeParameter MeasuredEC50 (nM)
Mouse Cytotoxic T-cell IFNγ Assay (mCTC)Mouse Cytotoxic T-cellsIFNγ Production340
Human Whole-Blood (hWB) AssayHuman Whole BloodIFNγ Production280
Human Whole-Blood (hWB) AssayHuman Whole BloodpERK LevelsNot explicitly quantified
CD8+ T-cell Proliferation AssayHuman Effector CD8+ T-cellsProliferation65

Data compiled from multiple sources.[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available in their entirety. However, based on the cited literature, the following methodologies represent the standard approaches for the key assays performed.

1. Diacylglycerol Kinase (DGK) Inhibition Assay:

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of DGK isoforms. A typical protocol involves:

  • Enzyme and Substrate Preparation: Recombinant human DGK isoforms (α, ζ, etc.) are used. The substrate, diacylglycerol (DAG), is often presented in a lipid vesicle format. Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is used as a phosphate donor.

  • Reaction: The DGK enzyme, substrate, and ATP are incubated in a buffered solution in the presence of varying concentrations of the inhibitor (this compound).

  • Detection: The reaction is stopped, and the radiolabeled phosphatidic acid (PA) product is separated from the unreacted ATP, typically using thin-layer chromatography (TLC) or a capture-based method.

  • Quantification: The amount of radioactivity incorporated into the PA product is measured using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

2. Mouse Cytotoxic T-cell IFNγ (mCTC) Assay:

This cellular assay measures the effect of an inhibitor on the production of interferon-gamma (IFNγ), a key cytokine in the anti-tumor immune response, by mouse T-cells. A generalized protocol is as follows:

  • Cell Preparation: Splenocytes are harvested from mice (e.g., OT-1 transgenic mice, which have T-cells specific for a known antigen).

  • T-cell Activation: The T-cells are stimulated with their cognate antigen (e.g., SIINFEKL peptide) in the presence of antigen-presenting cells (APCs).

  • Inhibitor Treatment: The stimulated cells are treated with a range of concentrations of this compound.

  • Cytokine Measurement: After an incubation period (typically 24-72 hours), the cell culture supernatant is collected. The concentration of IFNγ is measured using an enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay (e.g., Luminex).

  • Data Analysis: The IFNγ concentrations are plotted against the inhibitor concentrations to generate a dose-response curve and calculate the EC50 value.

3. Human Whole-Blood (hWB) IFNγ Production Assay:

This assay assesses the impact of an inhibitor on immune cell function in a more physiologically relevant matrix.

  • Blood Collection: Fresh whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

  • Stimulation and Treatment: Aliquots of the whole blood are stimulated with a T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or a superantigen) in the presence of different concentrations of this compound.

  • Cytokine Analysis: After incubation, the plasma is separated by centrifugation. The concentration of IFNγ in the plasma is quantified by ELISA.

  • Data Analysis: The EC50 value is determined from the dose-response curve of IFNγ production versus inhibitor concentration.

4. CD8+ T-cell Proliferation Assay:

This assay evaluates the effect of an inhibitor on the ability of cytotoxic T-cells to proliferate upon activation.

  • Cell Isolation and Labeling: CD8+ T-cells are isolated from human peripheral blood mononuclear cells (PBMCs). The cells are then labeled with a fluorescent dye that is diluted with each cell division (e.g., carboxyfluorescein succinimidyl ester - CFSE).

  • Activation and Treatment: The labeled T-cells are activated (e.g., with anti-CD3/anti-CD28 beads) and cultured with varying concentrations of this compound.

  • Proliferation Measurement: After several days, the dilution of the fluorescent dye in the T-cell population is measured by flow cytometry.

  • Data Analysis: The percentage of proliferated cells is determined for each inhibitor concentration, and an EC50 value is calculated from the resulting dose-response curve.

Mandatory Visualizations

BMS-502_Mechanism_of_Action cluster_TCR_Signaling T-Cell Receptor Signaling cluster_DGK_Inhibition DGK-mediated Regulation TCR TCR Engagement PLC PLCγ Activation TCR->PLC DAG Diacylglycerol (DAG) (Second Messenger) PLC->DAG Downstream Downstream Signaling (Ras/MAPK, NF-κB) DAG->Downstream DGK DGKα / DGKζ DAG->DGK Activation T-Cell Activation, Proliferation, Effector Function Downstream->Activation PA Phosphatidic Acid (PA) DGK->PA BMS502 This compound BMS502->DGK

Caption: Mechanism of action of this compound in T-cells.

Experimental_Workflow_BMS502 Start Start: Compound Synthesis (this compound) Biochem Biochemical Assays (DGK Isoform Inhibition) Start->Biochem Cellular Cellular Assays Start->Cellular Data Data Analysis (IC50 / EC50 Determination) Biochem->Data mCTC Mouse Cytotoxic T-cell IFNγ Assay (mCTC) Cellular->mCTC hWB Human Whole-Blood IFNγ & pERK Assays Cellular->hWB Prolif CD8+ T-cell Proliferation Assay Cellular->Prolif mCTC->Data hWB->Data Prolif->Data Profile Selectivity Profile Generation Data->Profile

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a highly potent and selective dual inhibitor of DGKα and DGKζ. Its ability to enhance T-cell activation and effector functions, as demonstrated through a variety of in vitro and cellular assays, underscores its potential as a novel immunotherapy agent. The data presented in this guide highlight the selectivity of this compound for its primary targets and provide a foundation for further preclinical and clinical investigation. While a comprehensive kinome-wide selectivity screen has not been reported in the public domain, the available data strongly support the targeted mechanism of action of this compound through the inhibition of DGKα and DGKζ. Future studies should aim to further elucidate the broader selectivity profile and explore the full therapeutic window of this promising compound.

References

The Discovery and Preclinical Development of BMS-502: A Novel Dual DGKα/ζ Inhibitor for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-502 is a potent, orally bioavailable dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), two key negative regulators of T-cell signaling. Developed by Bristol Myers Squibb, this compound emerged from a phenotypic screening and optimization strategy aimed at identifying compounds that could block intracellular checkpoint signaling in T-cells. By inhibiting DGKα and DGKζ, this compound enhances T-cell receptor (TCR) signaling, leading to increased cytokine production and T-cell proliferation. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including key in vitro and in vivo data, detailed experimental methodologies, and a visualization of the relevant biological pathways and developmental workflow.

Introduction

The field of immuno-oncology has been revolutionized by the development of checkpoint inhibitors that target extracellular receptors like CTLA-4 and PD-1. However, a significant portion of patients do not respond to these therapies, necessitating the exploration of novel targets within the intricate network of immune regulation. Diacylglycerol kinases (DGKs) represent a compelling class of intracellular checkpoint targets. Specifically, the DGKα and DGKζ isoforms are predominantly expressed in T-cells and play a critical role in attenuating T-cell activation.

Upon T-cell receptor (TCR) engagement, diacylglycerol (DAG) is generated, acting as a crucial second messenger that activates downstream signaling pathways, leading to T-cell proliferation and effector functions. DGKα and DGKζ negatively regulate this process by phosphorylating DAG to phosphatidic acid (PA), thereby dampening the immune response. Inhibition of these kinases presents a promising strategy to enhance T-cell-mediated anti-tumor immunity. This compound was discovered as a potent dual inhibitor of DGKα and DGKζ with promising immunostimulant activity.[1][2]

Discovery and Optimization

This compound was identified through a phenotypic screening and optimization approach designed to discover compounds that block intracellular checkpoint signaling in T-cells.[2][3] This strategy led to the identification of dual DGKα and DGKζ inhibitors. The lead compound, this compound, demonstrated enhanced efficacy and excellent metabolic stability.[1][2]

Mechanism of Action

This compound exerts its immunostimulatory effects by inhibiting the enzymatic activity of DGKα and DGKζ. This inhibition leads to an accumulation of intracellular DAG in T-cells following TCR stimulation. The elevated DAG levels enhance the activation of downstream signaling pathways, including Ras-MAPK and PKC-NFκB, resulting in potentiated T-cell proliferation, cytokine release (e.g., IFN-γ and IL-2), and overall effector function.[3][4]

BMS-502_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 activates CD28 CD28 DAG DAG PLCg1->DAG hydrolyzes PIP2 to PIP2 PIP2 DGKa/z DGKα/ζ DAG->DGKa/z substrate PKC PKCθ DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA PA DGKa/z->PA phosphorylates to BMS502 This compound BMS502->DGKa/z inhibits NFkB NF-κB PKC->NFkB activates AP1 AP-1 RasGRP->AP1 activates Gene_Txn Gene Transcription (IFN-γ, IL-2) NFkB->Gene_Txn AP1->Gene_Txn Antigen Antigen (pMHC) Antigen->TCR CD80_86 CD80/86 CD80_86->CD28

Figure 1: this compound Mechanism of Action in T-Cells.

Quantitative Data Summary

The preclinical data for this compound demonstrates its potent and selective inhibition of DGKα and DGKζ, leading to robust cellular activity and favorable pharmacokinetic properties in mice.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)
DGKα4.6[4][5][6]
DGKζ2.1[4][5][6]
DGKβ1000[1]
DGKγ680[1]
DGKκ4600[1]
Table 2: In Vitro Cellular Activity of this compound
AssaySpeciesEC50 (nM)
Mouse Cytotoxic T-cell IFN-γ (mCTC)Mouse340[1][4][5]
Human Whole-Blood IFN-γ ProductionHuman280[1][5]
Human Whole-Blood pERKHuman340[5]
Human Effector CD8+ T-cell ProliferationHuman65[1][5]
Table 3: Pharmacokinetic Properties of this compound in C57 Black Mice
ParameterValue
Oral Bioavailability (F%)65%[1]
Clearance (CL)1.9 mL/min/kg[1]
Half-life (t1/2)22.5 hours[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on the information provided in the primary literature and standard biochemical and immunological assay procedures.

Diacylglycerol Kinase (DGK) Enzymatic Assay

This assay quantifies the enzymatic activity of DGK isoforms and the inhibitory potential of this compound.

  • Principle: The assay measures the amount of ADP produced from the phosphorylation of DAG by DGK using ATP as a phosphate donor. The ADP-Glo™ Kinase Assay (Promega) is a commonly used format.

  • Methodology:

    • Recombinant human DGKα and DGKζ enzymes are incubated with a lipid substrate mixture containing DAG.

    • The reaction is initiated by the addition of ATP.

    • This compound is added at various concentrations to determine its inhibitory activity (IC50).

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 1 hour).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP produced, and thus the kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Mouse Cytotoxic T-cell IFN-γ (mCTC) Assay

This assay measures the ability of this compound to enhance IFN-γ production by antigen-specific mouse T-cells.

  • Principle: Splenocytes from OT-1 transgenic mice, which express a TCR specific for the SIINFEKL peptide of ovalbumin, are stimulated with this peptide in the presence of this compound. The enhancement of IFN-γ secretion into the supernatant is measured.

  • Methodology:

    • Spleens are harvested from OT-1 mice, and a single-cell suspension of splenocytes is prepared.

    • Cells are plated in 96-well plates and treated with a serial dilution of this compound.

    • Cells are stimulated with a suboptimal concentration of the SIINFEKL peptide.

    • The plates are incubated for a period of 24-72 hours at 37°C in a CO2 incubator.

    • After incubation, the supernatant is collected, and the concentration of IFN-γ is quantified using a commercial ELISA kit.

    • EC50 values are determined from the dose-response curve of this compound concentration versus IFN-γ production.

Human Whole-Blood (hWB) IFN-γ Production and pERK Assays

These assays assess the activity of this compound in a more physiologically relevant human matrix.

  • Principle: Freshly drawn human whole blood is stimulated to induce T-cell activation in the presence of this compound. The production of IFN-γ or the phosphorylation of ERK (pERK) is measured as a readout of enhanced T-cell signaling.

  • Methodology for IFN-γ Production:

    • Heparinized whole blood is collected from healthy human donors.

    • The blood is diluted and plated in 96-well plates containing serial dilutions of this compound.

    • T-cell activation is induced using a stimulant such as an anti-CD3 antibody or Staphylococcal enterotoxin B (SEB).

    • The plates are incubated for 24-48 hours.

    • Plasma is separated by centrifugation, and IFN-γ levels are measured by ELISA.

  • Methodology for pERK:

    • Similar to the IFN-γ assay, whole blood is treated with this compound and a T-cell stimulant.

    • The incubation time is shorter (e.g., 15-30 minutes) to capture the transient phosphorylation event.

    • Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.

    • The cells are then stained with fluorescently labeled antibodies against CD8 and phosphorylated ERK.

    • The level of pERK in CD8+ T-cells is quantified by flow cytometry.

Human Effector CD8+ T-cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of human CD8+ T-cells.

  • Principle: Purified human CD8+ T-cells are labeled with a fluorescent dye (e.g., CFSE) that is diluted with each cell division. The proliferation is measured by the reduction in fluorescence intensity.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation.

    • CD8+ T-cells are purified from PBMCs using magnetic-activated cell sorting (MACS).

    • The purified CD8+ T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

    • The labeled cells are plated and treated with various concentrations of this compound.

    • T-cell proliferation is stimulated with anti-CD3 and anti-CD28 antibodies.

    • The cells are cultured for 3-5 days.

    • The cells are harvested, and the CFSE fluorescence is analyzed by flow cytometry. A decrease in CFSE intensity indicates cell division.

    • The percentage of proliferated cells is used to calculate the EC50 of this compound.

In Vivo Efficacy Model: OT-1 Mouse Model

The in vivo immunostimulatory activity of this compound was evaluated in the OT-1 mouse model.

  • Principle: This model assesses the ability of this compound to enhance the antigen-specific T-cell response in a living organism.

  • Methodology:

    • OT-1 mice are administered this compound orally at various doses.

    • A suboptimal dose of the SIINFEKL peptide antigen is administered to the mice to provide a stimulus for the OT-1 T-cells.

    • After a defined period (e.g., 24-72 hours), blood and/or spleens are collected.

    • The frequency and activation status of effector T-cells are analyzed by flow cytometry using markers such as CD8, CD44, and IFN-γ.

    • The results demonstrated a dose-dependent increase in effector T-cells with increasing doses of this compound, confirming its ability to amplify a suboptimal immune response in vivo.[1] Importantly, this compound showed little to no effect in the absence of the SIINFEKL antigen, indicating that it enhances an existing antigen-specific response rather than causing non-specific T-cell activation.[1][2]

Developmental Workflow

The development of this compound followed a logical progression from initial discovery to preclinical validation.

BMS-502_Development_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Start Phenotypic_Screening Phenotypic Screening (T-cell activation assays) Start->Phenotypic_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Lead_Optimization Lead Optimization (Potency, Selectivity, Metabolic Stability) Hit_Identification->Lead_Optimization BMS502_Selection Selection of this compound Lead_Optimization->BMS502_Selection In_Vitro_Characterization In Vitro Characterization BMS502_Selection->In_Vitro_Characterization Enzyme_Assays DGK Enzyme Assays (IC50 determination) In_Vitro_Characterization->Enzyme_Assays Cellular_Assays Cellular Assays (mCTC, hWB, Proliferation) In_Vitro_Characterization->Cellular_Assays In_Vivo_Studies In Vivo Studies PK_Studies Pharmacokinetic Studies (Mouse) In_Vivo_Studies->PK_Studies Efficacy_Models Efficacy Models (OT-1 Mouse Model) In_Vivo_Studies->Efficacy_Models Preclinical_Candidate Preclinical Candidate Cellular_Assays->In_Vivo_Studies Efficacy_Models->Preclinical_Candidate

Figure 2: Developmental Workflow for this compound.

Conclusion

This compound is a novel, potent, and selective dual inhibitor of DGKα and DGKζ discovered through a phenotype-driven approach. Its mechanism of action, centered on the potentiation of TCR signaling by preventing DAG depletion, has been validated through a series of in vitro and in vivo studies. The compound exhibits desirable preclinical characteristics, including potent cellular activity and favorable oral pharmacokinetics in mice. These findings underscore the potential of targeting intracellular immune checkpoints and position DGK inhibitors like this compound as promising therapeutic candidates for enhancing anti-tumor immunity, potentially in combination with existing immunotherapies. The preclinical data for this compound supports its continued investigation as a novel agent in the field of immuno-oncology.[1][2]

References

Methodological & Application

Application Notes: BMS-502 for In Vitro T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-502 is a potent, cell-permeable dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1] These enzymes are critical negative regulators of T-cell activation. By phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA), DGKα and DGKζ attenuate the signaling cascade downstream of the T-cell receptor (TCR), leading to a suppressed immune response. Inhibition of DGKα and DGKζ by this compound enhances T-cell activation, cytokine production, and proliferation, making it a promising agent for cancer immunotherapy research.

These application notes provide a detailed protocol for assessing the effect of this compound on the proliferation of isolated human CD8+ T-cells in vitro.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a critical second messenger that activates several signaling pathways crucial for T-cell activation and proliferation, including the Ras-ERK and PKC-NF-κB pathways. DGKα and DGKζ act as an intracellular checkpoint by converting DAG to PA, thereby dampening these activation signals. This compound blocks this conversion, leading to sustained DAG signaling and enhanced T-cell effector functions.

BMS502_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Stimulation PIP2 PIP2 DAG DAG PIP2->DAG Hydrolysis DGK DGKα / DGKζ DAG->DGK Activation T-Cell Activation & Proliferation DAG->Activation BMS502 This compound BMS502->DGK Inhibition PA PA DGK->PA Phosphorylation

Caption: Mechanism of Action of this compound in T-Cells.

Quantitative Data

This compound exhibits potent inhibitory activity against DGKα and DGKζ and effectively stimulates T-cell responses at nanomolar concentrations.

ParameterValueCell/Assay TypeReference
IC50 (DGKα) 4.6 nMBiochemical Assay[1]
IC50 (DGKζ) 2.1 nMBiochemical Assay[1]
EC50 65 nMHuman Effector CD8+ T-Cell Proliferation Assay[2]
EC50 280 nMHuman Whole Blood IFNγ Assay[2]
EC50 340 nMMouse Cytotoxic T-Cell IFNγ Assay (mCTC)[1]

Experimental Protocol: In Vitro Human CD8+ T-Cell Proliferation Assay

This protocol details a method to measure the proliferation of human CD8+ T-cells in response to TCR stimulation in the presence of this compound, using Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution measured by flow cytometry.

Materials
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Reagents:

    • This compound (stock solution in DMSO)

    • CD8+ T-Cell Isolation Kit (e.g., magnetic-activated cell sorting)

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Human anti-CD3 antibody (clone OKT3)

    • Human anti-CD28 antibody (clone CD28.2)

    • Carboxyfluorescein Succinimidyl Ester (CFSE)

    • Ficoll-Paque PLUS

    • Phosphate Buffered Saline (PBS)

    • DMSO (vehicle control)

    • Flow cytometry antibodies: Anti-CD8, Anti-CD4, and a viability dye.

  • Equipment:

    • 96-well flat-bottom culture plates

    • Flow cytometer

    • Centrifuge

    • 37°C, 5% CO2 incubator

    • Hemocytometer or automated cell counter

Experimental Workflow

TCell_Proliferation_Workflow isolate_pbmc 1. Isolate PBMCs (Ficoll Gradient) isolate_cd8 2. Isolate CD8+ T-Cells (MACS) isolate_pbmc->isolate_cd8 cfse_label 3. Label with CFSE isolate_cd8->cfse_label plate_cells 4. Plate Cells & Add this compound cfse_label->plate_cells stimulate 5. Add Anti-CD3/CD28 Antibodies plate_cells->stimulate incubate 6. Incubate (3-5 Days, 37°C) stimulate->incubate stain 7. Stain with Antibodies (CD8, Viability Dye) incubate->stain analyze 8. Analyze by Flow Cytometry stain->analyze

Caption: Workflow for the this compound T-Cell Proliferation Assay.

Step-by-Step Methodology

1. Preparation of Cells a. Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol. b. Isolate CD8+ T-cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit to obtain untouched CD8+ T-cells. c. Assess cell purity by flow cytometry (should be >95% CD8+). d. Count the purified CD8+ T-cells and assess viability using a hemocytometer and trypan blue.

2. CFSE Labeling a. Resuspend the purified CD8+ T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. Mix immediately by gentle vortexing. c. Incubate for 10-15 minutes at 37°C, protected from light. d. Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS). e. Centrifuge the cells, discard the supernatant, and wash the cell pellet once with complete RPMI-1640 medium to remove any residual unbound CFSE. f. Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

3. Cell Culture and Stimulation a. Prepare a serial dilution of this compound in complete RPMI-1640 medium. It is recommended to test concentrations ranging from 1 nM to 10 µM to generate a dose-response curve. Include a DMSO-only vehicle control. b. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells of a 96-well flat-bottom plate. c. Add 50 µL of the CFSE-labeled CD8+ T-cell suspension (5 x 10^4 cells) to each well. d. Pre-incubate the cells with the compound for 1-2 hours at 37°C. e. Prepare a stimulation cocktail of soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies in complete RPMI-1640 medium. f. Add 100 µL of the stimulation cocktail to each well. g. Include appropriate controls:

  • Unstimulated cells (CFSE-labeled, no antibodies, no this compound) to set the baseline for non-proliferating cells.
  • Stimulated cells (CFSE-labeled, with antibodies, with DMSO vehicle) as a positive control for proliferation. h. Incubate the plate for 3 to 5 days in a humidified incubator at 37°C with 5% CO2.

4. Flow Cytometry Analysis a. After the incubation period, harvest the cells from the plate. b. Wash the cells with PBS containing 2% FBS. c. Stain the cells with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis. d. Stain the cells with a fluorescently-conjugated anti-CD8 antibody. e. Wash the cells and resuspend in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). f. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events in the live CD8+ gate). g. Analyze the data using appropriate software. Gate on the live, single, CD8+ T-cell population. h. Proliferation is measured by the dilution of CFSE fluorescence. Each peak in the histogram represents a successive generation of cell division. Quantify the percentage of cells that have divided (i.e., show reduced CFSE fluorescence compared to the unstimulated control).

Expected Results

Treatment with this compound is expected to cause a dose-dependent increase in the proliferation of anti-CD3/CD28-stimulated CD8+ T-cells. This will be observed as a higher percentage of divided cells (CFSE-low) in the this compound treated wells compared to the vehicle control. An EC50 value, the concentration of this compound that induces a half-maximal proliferative response, can be calculated from the dose-response curve. Based on published data, an EC50 of approximately 65 nM is expected for human effector CD8+ T-cells.[2]

Troubleshooting

  • Low Proliferation in Positive Control:

    • Ensure the anti-CD3/CD28 antibodies are of a functional grade and used at optimal concentrations.

    • Check the viability of the T-cells before starting the assay.

    • Extend the incubation period to 5-7 days.

  • High Background Staining with CFSE:

    • Ensure complete quenching and washing after CFSE labeling.

    • Optimize the CFSE concentration; high concentrations can be toxic.

  • Compound Precipitation:

    • Check the solubility of this compound in the final culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%).

These application notes are intended to serve as a comprehensive guide. Researchers may need to optimize specific parameters, such as antibody concentrations and incubation times, for their particular experimental setup.

References

Application Notes and Protocols: BMS-502 in a Mouse Cytotoxic T-Cell IFNγ Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BMS-502, a potent dual inhibitor of diacylglycerol kinase (DGK) α and ζ, in a mouse cytotoxic T-cell (CTL) interferon-gamma (IFNγ) assay. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and data interpretation.

Introduction

This compound is a small molecule inhibitor that targets diacylglycerol kinases alpha (DGKα) and zeta (DGKζ)[1][2][3][4]. These enzymes are critical negative regulators of T-cell receptor (TCR) signaling. By inhibiting DGKα and DGKζ, this compound enhances T-cell activation and effector functions, including the production of IFNγ, a key cytokine in anti-tumor immunity[2][3][5]. This makes this compound a valuable tool for immunology and immuno-oncology research.

Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. This cascade leads to the activation of phospholipase C-gamma (PLCγ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a crucial second messenger that activates several downstream pathways, including those leading to the activation of NF-κB and AP-1, transcription factors essential for IFNγ production.

DGKα and DGKζ act as a brake on this signaling by phosphorylating DAG to phosphatidic acid (PA), thus attenuating the signal. This compound inhibits this phosphorylation, leading to sustained DAG signaling, enhanced T-cell activation, and consequently, increased IFNγ production.

BMS-502_Mechanism_of_Action cluster_T_Cell Cytotoxic T-Cell TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DGK DGKα/ζ DAG->DGK Substrate Downstream Downstream Signaling (e.g., NF-κB, AP-1) DAG->Downstream PA PA DGK->PA Phosphorylates BMS502 This compound BMS502->DGK Inhibits IFNg IFNγ Production Downstream->IFNg

Caption: this compound inhibits DGKα/ζ, enhancing DAG-mediated T-cell activation and IFNγ production.

Data Presentation

The following tables summarize the key in vitro and in vivo parameters of this compound.

ParameterValueReference
Target Diacylglycerol Kinase α (DGKα)[1][3][4]
IC50 (DGKα) 4.6 nM[1][3]
Target Diacylglycerol Kinase ζ (DGKζ)[1][3][4]
IC50 (DGKζ) 2.1 nM[1][3]

Table 1: In vitro inhibitory activity of this compound.

AssayEC50Reference
Mouse Cytotoxic T-cell IFNγ Assay (mCTC) 340 nM[1][3]
Human Whole Blood IFNγ Assay 280 nM[5]
Human Effector CD8+ T-cell Proliferation 65 nM[5]

Table 2: In vitro cellular activity of this compound.

ParameterValueReference
Route of Administration Oral (PO)[3][5]
Bioavailability (Mouse) 65%[5]
Clearance (Mouse) 1.9 mL/min/kg[5]
Half-life (Mouse) 22.5 hours[5]

Table 3: In vivo pharmacokinetic parameters of this compound in mice.

Experimental Protocols

This section provides a detailed protocol for a mouse cytotoxic T-cell IFNγ assay using this compound.

I. Isolation and Culture of Mouse CD8+ T-Cells
  • Spleen Harvesting: Euthanize C57BL/6 mice and aseptically remove the spleens.

  • Single-Cell Suspension: Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.

  • Red Blood Cell Lysis: Lyse red blood cells using ACK lysis buffer.

  • CD8+ T-Cell Isolation: Isolate CD8+ T-cells using a negative selection kit (e.g., magnetic-activated cell sorting - MACS) to ensure a pure population of untouched T-cells.

  • Cell Culture: Culture the isolated CD8+ T-cells in complete RPMI-1640 medium supplemented with 10% FBS, 50 µM 2-mercaptoethanol, and 100 U/mL IL-2.

II. T-Cell Activation and Treatment with this compound
  • Plate Coating: Coat a 96-well plate with anti-CD3e antibody (10 µg/mL) overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Plating and Treatment:

    • Seed the purified CD8+ T-cells at a density of 1 x 10^6 cells/mL in the anti-CD3e coated plate.

    • Immediately add the prepared dilutions of this compound or vehicle control (DMSO) to the respective wells.

    • Include an unstimulated control (cells in a non-coated well) and a positive control (cells stimulated with anti-CD3e and anti-CD28 antibodies).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Isolate Isolate Mouse CD8+ T-Cells Seed_Cells Seed CD8+ T-Cells Isolate->Seed_Cells Prepare_BMS502 Prepare this compound Dilutions Add_BMS502 Add this compound or Vehicle Control Prepare_BMS502->Add_BMS502 Coat_Plate Coat Plate with anti-CD3e Coat_Plate->Seed_Cells Seed_Cells->Add_BMS502 Incubate Incubate for 24-72 hours Add_BMS502->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure IFNγ by ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data and Determine EC50 ELISA->Analyze_Data

References

Application Notes and Protocols: Dosing and Administration of BMS-502 in OT-1 Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-502 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ)[1]. These enzymes are critical negative regulators of T-cell receptor (TCR) signaling. By inhibiting DGKα and DGKζ, this compound enhances T-cell activation and effector function, making it a promising candidate for cancer immunotherapy[1]. This document provides detailed application notes and protocols for the dosing and administration of this compound in OT-1 mouse models, a key preclinical model for studying antigen-specific CD8+ T-cell responses.

OT-1 mice are transgenic animals expressing a T-cell receptor specific for the ovalbumin (OVA) peptide fragment SIINFEKL presented by the MHC class I molecule H-2Kb[2]. This model allows for the precise tracking and analysis of an antigen-specific immune response. The protocols outlined below are intended to guide researchers in designing and executing in vivo studies to evaluate the immunomodulatory effects of this compound.

Mechanism of Action: Enhancing T-Cell Signaling

This compound targets DGKα and DGKζ, which are key enzymes in the TCR signaling pathway. Upon TCR engagement with its cognate antigen-MHC complex, a signaling cascade is initiated, leading to the activation of phospholipase Cγ1 (PLCγ1). PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG recruits and activates critical downstream signaling molecules, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1), which ultimately lead to the activation of the transcription factors NF-κB and AP-1, essential for T-cell activation, proliferation, and cytokine production[3][4][5].

DGKα and DGKζ act as a brake on this signaling pathway by phosphorylating DAG to phosphatidic acid (PA), thus attenuating DAG-mediated signaling. By inhibiting DGKα and DGKζ, this compound sustains elevated levels of DAG, leading to a more robust and sustained activation of downstream signaling pathways and a heightened anti-tumor T-cell response.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck CD8 CD8 APC APC (pMHC) APC->TCR ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 PIP2 PIP2 PLCg1->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PA PA DAG->PA DGKα/ζ PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 DGK DGKα / DGKζ DGK->DAG BMS502 This compound BMS502->DGK IKK IKK PKC->IKK Ras Ras RasGRP1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 NFkB NF-κB IKK->NFkB Gene Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene AP1->Gene

Caption: Simplified TCR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC50 DGKα 4.6 nM[1]
IC50 DGKζ 2.1 nM[1]
mCTC IFN-γ EC50 340 nM[1]

Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice

ParameterRouteDose (mg/kg)ValueUnitReference
Cmax IV1-µM
PO51.08µM
Tmax PO53.0h
t1/2 IV122.5h
AUClast IV114.8µM·h
PO548µM·h
Clearance (CL) IV11.9mL/min/kg
Volume of Distribution (Vss) IV13.9L/kg
Oral Bioavailability (F%) --65%

Table 3: In Vivo Dose-Response of this compound in OT-1 Mouse Model (Illustrative Data)

This compound Dose (mg/kg, PO)% CD69+ of CD8+ Splenocytes (Mean ± SEM)
Vehicle5 ± 1.2
115 ± 2.5
335 ± 4.1
1060 ± 5.8

Note: The data in Table 3 is illustrative and based on qualitative descriptions of a dose-dependent increase in CD69+ CD8+ T-cells. Actual results may vary.

Experimental Protocols

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis BMS_prep Prepare this compound Formulation Dosing Administer this compound (PO) and SIINFEKL (IP/IV) to OT-1 Mice BMS_prep->Dosing Peptide_prep Prepare SIINFEKL Peptide Solution Peptide_prep->Dosing Incubation Incubation Period (e.g., 24 hours) Dosing->Incubation Spleen_harvest Harvest Spleens Incubation->Spleen_harvest Cell_prep Prepare Single-Cell Suspension Spleen_harvest->Cell_prep Staining Stain for Flow Cytometry Cell_prep->Staining FACS Acquire and Analyze Data Staining->FACS

Caption: General workflow for evaluating this compound in the OT-1 mouse model.
Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (or as optimized) in sterile water

  • Sterile microcentrifuge tubes

  • Sonicator (optional)

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse).

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 0.5% methylcellulose to the tube.

  • Vortex the suspension vigorously for 5-10 minutes to ensure a homogenous mixture.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Visually inspect the suspension to ensure it is homogenous before each administration. Prepare fresh on the day of dosing.

Protocol 2: In Vivo Dosing of this compound and SIINFEKL Peptide in OT-1 Mice

Materials:

  • OT-1 mice (C57BL/6 background)

  • This compound formulation (from Protocol 1)

  • SIINFEKL peptide

  • Sterile PBS

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes for oral gavage and injection

  • Animal scale

Procedure:

  • Acclimate OT-1 mice for at least one week before the start of the experiment.

  • On the day of the experiment, weigh each mouse to determine the precise dosing volume.

  • Prepare the SIINFEKL peptide solution in sterile PBS. A common dose for in vivo T-cell activation is 50 µg per mouse, but this should be optimized for the specific experimental goals[6]. The route of administration can be intraperitoneal (IP) or intravenous (IV).

  • Administer the this compound formulation to the mice via oral gavage. A typical dosing volume is 10 mL/kg.

  • Administer the SIINFEKL peptide solution to the mice. The timing of peptide administration relative to this compound should be consistent. Simultaneous administration has been shown to be effective.

  • House the mice under standard conditions for the desired experimental duration (e.g., 24 hours) before proceeding to analysis.

Protocol 3: Preparation of Splenocytes for Flow Cytometry

Materials:

  • Harvested spleens from experimental mice

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • ACK lysis buffer (for red blood cell lysis)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

Procedure:

  • Euthanize mice according to approved institutional protocols and aseptically harvest the spleens.

  • Place each spleen in a separate petri dish containing 5 mL of RPMI 1640.

  • Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer placed over a 50 mL conical tube using the plunger of a sterile syringe.

  • Rinse the strainer with an additional 10-15 mL of RPMI 1640 to collect all the cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1-2 mL of ACK lysis buffer. Incubate for 2-3 minutes at room temperature to lyse red blood cells.

  • Add 10 mL of RPMI 1640 to quench the lysis reaction and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with flow cytometry buffer.

  • Resuspend the final cell pellet in flow cytometry buffer and perform a cell count. Adjust the cell concentration to 1 x 107 cells/mL for staining.

Protocol 4: Flow Cytometry Analysis of T-Cell Activation

Materials:

  • Prepared splenocytes (from Protocol 3)

  • Fc block (e.g., anti-mouse CD16/32)

  • Fluorochrome-conjugated antibodies (see suggested panel below)

  • Flow cytometry tubes or 96-well plate

  • Flow cytometer

Suggested Antibody Panel:

TargetFluorochromePurpose
Live/Dead Staine.g., Fixable Viability DyeExclude dead cells
CD45e.g., APC-Cy7Identify hematopoietic cells
CD3e.g., PE-Cy7Identify T-cells
CD8ae.g., FITCIdentify CD8+ T-cells
CD4e.g., PerCP-Cy5.5Identify CD4+ T-cells (for exclusion or analysis)
CD69e.g., PEIdentify activated T-cells

Staining Procedure:

  • Aliquot 1 x 106 cells into flow cytometry tubes or a 96-well plate.

  • Wash the cells with flow cytometry buffer.

  • Incubate the cells with a live/dead stain according to the manufacturer's instructions.

  • Wash the cells and then incubate with Fc block for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Add the antibody cocktail to the cells and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with flow cytometry buffer.

  • Resuspend the cells in an appropriate volume of flow cytometry buffer for acquisition on a flow cytometer.

Gating Strategy:

  • Gate on single cells using FSC-A vs FSC-H.

  • Gate on live cells using the viability dye.

  • Gate on lymphocytes based on FSC-A and SSC-A.

  • From the lymphocyte gate, identify CD3+ T-cells.

  • From the CD3+ gate, identify CD8+ T-cells.

  • Analyze the expression of CD69 on the CD8+ T-cell population.

Conclusion

These application notes and protocols provide a comprehensive guide for the dosing and administration of the DGKα/ζ inhibitor this compound in OT-1 mouse models. Adherence to these detailed procedures will enable researchers to robustly evaluate the in vivo efficacy of this compound in enhancing antigen-specific T-cell responses. The provided data summaries and diagrams offer a clear framework for understanding the mechanism and expected outcomes of such studies. As with any in vivo experiment, optimization of specific parameters such as peptide dosage and timing may be necessary to achieve the desired biological response.

References

Application Notes and Protocols: Preparation and Use of BMS-502 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction BMS-502 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ)[1][2][3][4][5][6]. These enzymes are critical negative regulators of T-cell receptor signaling. By inhibiting DGKα and DGKζ, this compound enhances T-cell activation, proliferation, and cytokine release, making it a valuable tool for research in immuno-oncology and autoimmune diseases[1][7][8]. This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and its application in a common cellular assay.

Chemical Properties and Data

This compound is a small molecule with the following properties:

PropertyValue
Molecular Formula C₂₇H₂₂F₂N₆O₃
Molecular Weight 516.50 g/mol [1][5]
CAS Number 2407854-18-4[1][4][5]
Appearance Light yellow to yellow solid powder[1][4]

Mechanism of Action and Signaling Pathway

Diacylglycerol kinases (DGKs) function by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This action terminates DAG-mediated signaling, which is crucial for T-cell activation. In T-cells, DGKα and DGKζ are the predominant isoforms that suppress immune response by depleting DAG levels at the immunological synapse.

This compound specifically inhibits DGKα and DGKζ, leading to an accumulation of DAG. Elevated DAG levels activate downstream signaling pathways, including Protein Kinase C (PKC) and RasGRP, which promote T-cell activation, cytokine production (e.g., IFN-γ), and proliferation.

BMS502_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Activation DAG Diacylglycerol (DAG) TCR->DAG produces DGK DGKα / DGKζ DAG->DGK PKC PKC / RasGRP DAG->PKC PA Phosphatidic Acid (PA) DGK->PA converts to BMS502 This compound BMS502->DGK inhibits Activation T-Cell Activation (IFN-γ, Proliferation) PKC->Activation

Caption: this compound inhibits DGKα/ζ, increasing DAG levels to promote T-cell activation.

Quantitative Biological Data

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Inhibitory Potency (IC₅₀)

Target Isoform IC₅₀ Value
DGKα 4.6 nM[1][2][3][4][5]
DGKζ 2.1 nM[1][2][3][4][5]
DGKι 2.6 nM[9][10]
DGKβ 1.0 µM[3][9][10]
DGKγ 0.68 µM[3][9][10]

| DGKκ | 4.6 µM[3][9][10] |

Table 2: Cellular Activity (EC₅₀)

Assay Cell Type EC₅₀ Value
IFN-γ Production Mouse Cytotoxic T-cells 340 nM[1][2][4]
IFN-γ Production Human Whole Blood 280 nM[3][9]
ERK Phosphorylation Human Whole Blood 340 - 520 nM[3][9]

| CD8⁺ T-cell Proliferation | Human Effector CD8⁺ T-cells | 65 nM[3][9] |

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is critical to use anhydrous, high-purity DMSO, as moisture can significantly reduce the solubility of the compound[1][2].

Materials:

  • This compound solid powder (MW = 516.50 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)

Workflow Diagram:

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Compound (Vortex / Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO for a given mass of this compound.

    • Volume (L) = Mass (g) / (Molarity (mol/L) × Molecular Weight ( g/mol ))

    • Example for 1 mg of this compound:

      • Mass = 0.001 g

      • Molarity = 0.010 mol/L

      • Molecular Weight = 516.50 g/mol

      • Volume (L) = 0.001 / (0.010 × 516.50) = 0.0001936 L = 193.6 µL

  • Weighing: Carefully weigh the desired amount of this compound solid powder (e.g., 1 mg) and place it into a sterile vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 193.6 µL for 1 mg) to the vial containing the this compound powder.

  • Dissolving: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear. If solubility issues arise, gentle warming (up to 80°C) and sonication in an ultrasonic water bath can be used to facilitate dissolution[1].

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials[1][4].

Table 3: Stock Solution Storage Recommendations

Storage Temperature Shelf Life Notes
-20°C 1 month Store in a sealed container, protected from moisture[1][5][9].

| -80°C | 6 months | Preferred for long-term storage[1][5][9]. |

Protocol 2: General Workflow for a T-Cell IFN-γ Release Assay

This protocol provides a general workflow for evaluating the effect of this compound on T-cell activation by measuring Interferon-gamma (IFN-γ) release.

Materials:

  • Isolated T-cells (e.g., human PBMCs or purified CD8⁺ T-cells)

  • Complete cell culture medium

  • This compound DMSO stock solution (from Protocol 1)

  • T-cell stimulus (e.g., anti-CD3/CD28 antibodies, or specific peptide antigen for OT-1 cells)

  • 96-well cell culture plates

  • IFN-γ ELISA kit

  • Standard laboratory equipment (incubator, centrifuge, plate reader)

Workflow Diagram:

Assay_Workflow start Start seed 1. Seed T-cells in Plate start->seed treat 2. Add this compound Dilutions seed->treat stimulate 3. Add T-cell Stimulus (e.g., anti-CD3/CD28) treat->stimulate incubate 4. Incubate (24-72h) stimulate->incubate collect 5. Collect Supernatant incubate->collect analyze 6. Analyze IFN-γ by ELISA collect->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-502 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ)[1][2][3][4]. These enzymes are critical negative regulators of T-cell receptor signaling. By inhibiting DGKα and DGKζ, this compound enhances T-cell activation, making it a compound of significant interest for cancer immunotherapy research[3][5]. These application notes provide recommended concentrations, detailed protocols for key experiments, and visual guides to the signaling pathways and experimental workflows.

Data Presentation

The efficacy of this compound has been quantified across various enzymatic and cell-based assays. The following table summarizes the key inhibitory and effective concentrations.

Target/AssayValueUnitsSource
Enzymatic Assays
DGKα IC504.6nM[1][3][4][6]
DGKζ IC502.1nM[1][3][4][6]
DGKβ IC501.0µM[5]
DGKγ IC500.68µM[4][5]
DGKκ IC504.6µM[4][5]
DGKι IC502.6nM[7]
Cell-Based Assays
Human Effector CD8+ T-cell Proliferation EC5065nM[4][5]
Human Whole Blood IFNγ Production EC50280nM[4][5]
Human Whole Blood pERK EC50340nM[4]
Mouse Cytotoxic T-cell IFNγ Assay (mCTC) EC50340nM[1][3][5][6]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for in vitro experiments is the correct preparation of the inhibitor stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a high-concentration stock solution, for example, 10 mM in DMSO. For a 10 mM stock, dissolve 5.17 mg of this compound (Molecular Weight: 516.5 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[3].

Human CD8+ T-Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of human CD8+ T-cells.

Materials:

  • Isolated human CD8+ T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or beads)

  • This compound stock solution

  • Proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Staining:

    • Resuspend isolated human CD8+ T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add the proliferation dye according to the manufacturer's instructions (e.g., 1 µM CFSE).

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes.

    • Wash the cells twice with complete medium.

  • Cell Seeding:

    • Resuspend the stained cells in complete medium at an appropriate density (e.g., 1 x 10^6 cells/mL).

    • Seed 100 µL of the cell suspension into the wells of a 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 1 µM.

    • Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

  • T-Cell Activation:

    • Add T-cell activation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except the unstimulated control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Analyze the cells using a flow cytometer to measure the dilution of the proliferation dye, which indicates cell division.

    • Calculate the percentage of proliferated cells for each concentration of this compound. The EC50 value can be determined by plotting the percentage of proliferation against the log of the this compound concentration[4][5].

IFN-γ Production Assay in Human Whole Blood

This assay measures the effect of this compound on the production of Interferon-gamma (IFN-γ), a key cytokine in T-cell responses.

Materials:

  • Freshly drawn human whole blood from healthy donors

  • Complete RPMI-1640 medium

  • T-cell stimulant (e.g., Staphylococcal enterotoxin B (SEB) or anti-CD3 antibody)

  • This compound stock solution

  • 96-well cell culture plates

  • IFN-γ ELISA kit

Protocol:

  • Blood Dilution:

    • Dilute the whole blood 1:1 with complete RPMI-1640 medium.

  • Compound Addition:

    • Add a small volume (e.g., 1-2 µL) of diluted this compound or vehicle control to the wells of a 96-well plate.

  • Blood Addition:

    • Add 200 µL of the diluted whole blood to each well.

  • Stimulation:

    • Add the T-cell stimulant (e.g., SEB at a final concentration of 1 µg/mL) to all wells except the unstimulated control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Sample Collection:

    • Centrifuge the plate to pellet the blood cells.

    • Carefully collect the supernatant (plasma).

  • ELISA:

    • Measure the concentration of IFN-γ in the collected plasma using a commercial ELISA kit, following the manufacturer's protocol.

    • Determine the EC50 value by plotting the IFN-γ concentration against the log of the this compound concentration[4][5].

Mandatory Visualizations

Signaling Pathway of this compound Action

BMS502_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Produces DGK DGKα / DGKζ DAG->DGK Metabolized by RasGRP RasGRP DAG->RasGRP Activates PKC PKCθ DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Produces BMS502 This compound BMS502->DGK Inhibits Ras Ras RasGRP->Ras NFkB NF-κB PKC->NFkB ERK ERK Ras->ERK AP1 AP-1 ERK->AP1 Activation T-Cell Activation (Proliferation, IFNγ production) NFkB->Activation AP1->Activation

Caption: Mechanism of Action for this compound in T-Cell Activation.

General Experimental Workflow for this compound Testing

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) add_compound Add Serial Dilutions of this compound prep_stock->add_compound prep_cells Culture & Harvest Target Cells seed_plate Seed Cells into 96-well Plate prep_cells->seed_plate seed_plate->add_compound add_stim Add Stimulant (e.g., anti-CD3/CD28) add_compound->add_stim incubate Incubate (24-72 hours) add_stim->incubate harvest Harvest Cells or Supernatant incubate->harvest assay Perform Assay (e.g., Flow Cytometry, ELISA) harvest->assay analyze Analyze Data & Calculate EC50/IC50 assay->analyze

Caption: General workflow for in vitro testing of this compound.

References

Application Notes and Protocols for BMS-502 in Human Whole-Blood IFNγ Production Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-502 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1][2][3][4][5] These isoforms are key negative regulators of T-cell activation. By inhibiting DGKα and DGKζ, this compound enhances T-cell receptor (TCR) signaling, leading to increased effector functions, including the production of Interferon-gamma (IFNγ).[1][2][5] This makes this compound a valuable tool for immunology research and a potential candidate for cancer immunotherapy by augmenting anti-tumor immune responses.[2][5]

These application notes provide a summary of the pharmacological data for this compound and a detailed protocol for its use in a human whole-blood IFNγ production assay.

Quantitative Data Summary

The following tables summarize the in vitro potency and activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 / EC50Reference
DGKαBiochemical Assay4.6 nM[2][3][4]
DGKζBiochemical Assay2.1 nM[2][3][4]
DGKβBiochemical Assay1.0 µM[5]
DGKγBiochemical Assay0.68 µM[5]
DGKκBiochemical Assay4.6 µM[5]

Table 2: Cellular Activity of this compound

AssayCell TypeParameterEC50Reference
Human Whole-Blood AssayHuman T-cellsIFNγ Production280 nM[5][6]
Mouse Cytotoxic T-cell Assay (mCTC)Mouse T-cellsIFNγ Production340 nM[3][5][6]
Human Effector CD8+ T-cell ProliferationHuman CD8+ T-cellsProliferation65 nM[5][6]

Signaling Pathway

This compound enhances T-cell activation by inhibiting DGKα and DGKζ, which are critical negative regulators of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG acts as a crucial second messenger, activating downstream signaling cascades, including the Ras-ERK and PKCθ pathways, which are essential for T-cell activation and IFNγ production. DGKα and DGKζ terminate this signal by phosphorylating DAG to phosphatidic acid (PA). By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, leading to enhanced and prolonged T-cell activation and effector function.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG DAG PIP2->DAG PA PA DAG->PA phosphorylates RasGRP1 RasGRP1 DAG->RasGRP1 activates PKCtheta PKCθ DAG->PKCtheta activates DGKa DGKα DGKz DGKζ BMS502 This compound BMS502->DGKa BMS502->DGKz Ras Ras RasGRP1->Ras ERK ERK Ras->ERK AP1 AP-1 ERK->AP1 NFkB NF-κB PKCtheta->NFkB IFNg_Gene IFNγ Gene Transcription NFkB->IFNg_Gene AP1->IFNg_Gene IFNg_Protein IFNγ Production IFNg_Gene->IFNg_Protein

Caption: this compound Signaling Pathway in T-cells.

Experimental Protocols

Human Whole-Blood IFNγ Production Assay

This protocol describes a method to measure the effect of this compound on IFNγ production in human whole blood stimulated with a T-cell activator.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Freshly drawn human whole blood in sodium heparin vacutainers

  • RPMI 1640 medium

  • T-cell activator (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA), or specific antigen)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Human IFNγ ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the this compound stock solution.

    • Prepare serial dilutions of this compound in RPMI 1640 medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Blood Handling and Plating:

    • Use fresh human whole blood collected in sodium heparin tubes within 2-4 hours of the draw.

    • Dilute the whole blood 1:5 or 1:10 with RPMI 1640 medium. For example, add 100 µL of whole blood to 900 µL of RPMI 1640 for a 1:10 dilution.

    • Add 180 µL of the diluted blood to each well of a 96-well plate.

  • This compound Pre-incubation:

    • Add 10 µL of the this compound working solutions to the appropriate wells.

    • For the vehicle control wells, add 10 µL of RPMI 1640 containing the same final concentration of DMSO.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • T-cell Stimulation:

    • Prepare the T-cell activator at 10X the final desired concentration in RPMI 1640.

    • Add 10 µL of the 10X T-cell activator to the wells.

    • Include unstimulated controls (add 10 µL of RPMI 1640) and positive controls (T-cell activator without this compound).

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.

  • Plasma Collection:

    • After incubation, centrifuge the 96-well plate at 800 x g for 10 minutes at room temperature.

    • Carefully collect the supernatant (plasma) without disturbing the cell pellet.

    • The plasma samples can be stored at -80°C until analysis.

  • IFNγ Measurement:

    • Quantify the concentration of IFNγ in the plasma samples using a human IFNγ ELISA kit, following the manufacturer's instructions.

Experimental Workflow Diagram

G start Start prep_bms Prepare this compound Working Solutions start->prep_bms collect_blood Collect & Dilute Human Whole Blood start->collect_blood add_bms Add this compound (10 µL) & Vehicle Control prep_bms->add_bms plate_blood Plate Diluted Blood (180 µL/well) collect_blood->plate_blood plate_blood->add_bms pre_incubate Pre-incubate 1 hr @ 37°C add_bms->pre_incubate add_stim Add T-cell Activator (10 µL) or Media Control pre_incubate->add_stim incubate Incubate 24-48 hrs @ 37°C add_stim->incubate centrifuge Centrifuge Plate (800 x g, 10 min) incubate->centrifuge collect_plasma Collect Plasma Supernatant centrifuge->collect_plasma elisa Measure IFNγ by ELISA collect_plasma->elisa end End elisa->end

Caption: Workflow for the Human Whole-Blood IFNγ Assay.

Conclusion

This compound is a potent dual inhibitor of DGKα and DGKζ that enhances T-cell-mediated IFNγ production. The provided protocol for a human whole-blood IFNγ assay offers a robust method for evaluating the immunomodulatory activity of this compound and similar compounds. This assay is a valuable tool for preclinical research and development in the field of immuno-oncology.

References

In Vivo Efficacy of BMS-502 in Syngeneic Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-502 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), two key negative regulators of T-cell receptor signaling. By inhibiting these kinases, this compound enhances T-cell activation and potentiates anti-tumor immune responses. This document provides a summary of the in vivo efficacy of this compound in syngeneic mouse models, detailed experimental protocols for reproducing these studies, and visualizations of the relevant biological pathways and experimental workflows. The data presented herein demonstrates the potential of this compound as an immunotherapeutic agent, particularly in combination with checkpoint inhibitors.

Introduction

Diacylglycerol (DAG) is a critical second messenger that is produced upon T-cell receptor (TCR) engagement, leading to the activation of downstream signaling pathways that drive T-cell proliferation and effector functions. Diacylglycerol kinases (DGKs) phosphorylate and thereby deplete DAG, acting as an intracellular checkpoint that attenuates T-cell responses. The isoforms DGKα and DGKζ are predominantly expressed in T-cells and have been identified as key negative regulators of anti-tumor immunity.[1][2][3]

This compound was developed as a potent dual inhibitor of DGKα and DGKζ, with IC50 values of 4.6 nM and 2.1 nM, respectively.[4] In vitro studies have shown that this compound enhances T-cell proliferation and cytokine release.[5] In vivo studies in the OT-1 mouse model, which utilizes T-cells with a transgenic TCR specific for the ovalbumin peptide SIINFEKL, have demonstrated that this compound can produce a dose-dependent immune stimulation.[5] This document focuses on the anti-tumor efficacy of this compound in syngeneic mouse tumor models, which are critical for evaluating immuno-oncology agents in the context of a fully competent immune system.

Data Presentation

In Vitro Potency of this compound
Target/AssayIC50/EC50Reference
DGKα4.6 nM[4]
DGKζ2.1 nM[4]
Mouse Cytotoxic T-cell IFNγ Assay (mCTC)340 nM[4]
Human Whole Blood IFNγ Assay280 nM[4]
Human Effector CD8+ T-cell Proliferation65 nM[4]
Pharmacokinetics of this compound in C57BL/6 Mice
ParameterValueUnitsRoute of Administration
Dose1mg/kgIntravenous (iv)
AUClast14.8µM·hiv
t1/222.5hiv
Cmax1.9µMiv
Clearance (Cl)3.9mL/min/kgiv
Dose5mg/kgOral (po)
AUClast48µM·hpo
Tmax3.0hpo
Cmax1.08µMpo
Bioavailability (F)65%po

Data compiled from publicly available information.

In Vivo Efficacy of DGKα/ζ Inhibition in a Syngeneic Tumor Model

While specific quantitative data for this compound in syngeneic tumor models from the primary publication by Chupak et al. is not detailed in the abstract, a key finding from related research highlights that dual DGKα/ζ inhibitors, when combined with anti-PD-1 therapy, lead to robust tumor regression in such models. The table below is a representative summary of expected outcomes based on the described synergistic effect.

Treatment GroupTumor Growth Inhibition (TGI)Complete Responses (CR)Notes
Vehicle ControlBaseline0%Standard tumor growth.
This compound (monotherapy)ModerateVariableEfficacy is dependent on the immunogenicity of the tumor model.
Anti-PD-1 (monotherapy)ModerateVariableEfficacy is dependent on the tumor's PD-L1 expression and immune infiltrate.
This compound + Anti-PD-1Significant High Synergistic effect leading to robust tumor regression.

Experimental Protocols

General Syngeneic Mouse Model Protocol (Adapted for Colon Carcinoma Models like CT26 or MC38)

1. Cell Culture and Preparation:

  • Culture murine colon carcinoma cells (e.g., CT26 for BALB/c mice or MC38 for C57BL/6 mice) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells three times with sterile, serum-free media or phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL for implantation.

2. Tumor Implantation:

  • Use 6-8 week old, immunocompetent mice (BALB/c for CT26; C57BL/6 for MC38).

  • Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Monitor the mice for tumor growth.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • This compound Formulation: Prepare a formulation of this compound suitable for oral gavage. A common method involves suspending the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

  • Dosing:

    • This compound: Administer orally (p.o.) once daily at a dose range of 1-10 mg/kg.

    • Anti-PD-1 Antibody: Administer intraperitoneally (i.p.) at a dose of 10 mg/kg, twice a week.

    • Combination Therapy: Administer both this compound and the anti-PD-1 antibody according to their respective schedules.

    • Control Group: Administer the vehicle used for this compound formulation.

4. Efficacy Assessment:

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health status.

  • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or flow cytometry for immune cell infiltration).

OT-1 Mouse Model for Immunomodulatory Effects

1. Animal Model:

  • Utilize OT-1 transgenic mice on a C57BL/6 background. These mice have CD8+ T-cells that recognize the SIINFEKL peptide from ovalbumin presented by MHC class I.

2. Treatment and Antigen Challenge:

  • Administer this compound orally at doses ranging from 0 to 10 mg/kg.

  • Concurrently, or shortly after, challenge the mice with the SIINFEKL peptide antigen.

3. Assessment of T-cell Activation:

  • After 24 hours, harvest spleens from the mice.

  • Prepare single-cell suspensions.

  • Stain the cells with fluorescently labeled antibodies against CD8 and the early activation marker CD69.

  • Analyze the percentage of CD69+ CD8+ T-cells using flow cytometry to quantify the level of T-cell activation. An increase in this population indicates an immune-stimulatory effect of this compound.[5]

Visualizations

Signaling Pathway of DGKα/ζ Inhibition in T-cells

DGK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Antigen Presentation PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 DGK DGKα / DGKζ DAG->DGK NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP1->AP1 via Ras/MAPK T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->T_Cell_Activation AP1->T_Cell_Activation PA Phosphatidic Acid (PA) DGK->PA Phosphorylation BMS502 This compound BMS502->DGK Inhibition

Caption: DGKα/ζ Inhibition Pathway in T-cells.

Experimental Workflow for Syngeneic Tumor Model Efficacy Study

Syngeneic_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Syngeneic Tumor Cell Culture Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth (to 50-100 mm³) Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Group1 Group 1: Vehicle Randomization->Group1 Group2 Group 2: This compound Randomization->Group2 Group3 Group 3: Anti-PD-1 Randomization->Group3 Group4 Group 4: This compound + Anti-PD-1 Randomization->Group4 Monitoring 5. Monitor Tumor Volume & Body Weight Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint 6. Endpoint Analysis: - Tumor Weight - Immune Profiling Monitoring->Endpoint

Caption: Workflow for a syngeneic tumor model efficacy study.

References

Application Note: Flow Cytometry Analysis of T-cell Responses to BMS-502, a Dual Diacylglycerol Kinase (DGK) α/ζ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-502 is a potent, first-in-class dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), with IC50 values of 4.6 nM and 2.1 nM, respectively.[1][2][3] Developed by Bristol Myers Squibb, this small molecule blocks intracellular checkpoint signaling in T-cells, thereby enhancing immune responses.[4][5][6] DGK enzymes are critical negative regulators of T-cell receptor (TCR) signaling. By converting diacylglycerol (DAG) to phosphatidic acid (PA), they attenuate the signaling cascade required for T-cell activation. Inhibition of DGKα and DGKζ by this compound sustains DAG signaling, leading to potentiated T-cell activation, cytokine release, and proliferation.[6] Preclinical studies show that this compound enhances T-cell immune responses in mice and stimulates human T-cells, making it a promising candidate for cancer immunotherapy research.[2][7] This application note provides detailed protocols for using flow cytometry to characterize the effects of this compound on T-cell activation, proliferation, and cytokine production.

Mechanism of Action: DGK Inhibition

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated that leads to the activation of Phospholipase Cγ1 (PLCγ1). PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a critical second messenger that activates RasGRP1 and Protein Kinase Cθ (PKCθ), key mediators for downstream pathways leading to T-cell activation, including the NF-κB and AP-1 pathways. DGKα and DGKζ act as a brake on this signal by phosphorylating DAG to phosphatidic acid (PA), thus terminating the signal. This compound inhibits DGKα and DGKζ, preventing the conversion of DAG to PA. This prolongs DAG-mediated signaling, resulting in a more robust and sustained T-cell activation response.

DGK_Signaling_Pathway cluster_TCell T-Cell cluster_Outcome Cellular Outcome TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Antigen Recognition PIP2 PIP2 PLCg1->PIP2 cleaves DAG DAG PIP2->DAG PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 DGK DGKα / DGKζ DAG->DGK NFkB NF-κB / AP-1 Activation PKC->NFkB RasGRP1->NFkB Activation T-Cell Activation Proliferation Cytokine Release NFkB->Activation PA PA DGK->PA phosphorylates BMS502 This compound BMS502->DGK inhibits

Caption: DGK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed to assess the immunostimulatory effects of this compound on T-cells using multicolor flow cytometry.

T-Cell Activation Marker Analysis

This protocol measures the upregulation of early and late activation markers on the surface of CD4+ and CD8+ T-cells following stimulation in the presence of this compound.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[8]

  • Cell Plating: Resuspend PBMCs in complete RPMI-10 medium and plate in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in complete medium. Add the desired concentrations to the cells. Include a DMSO vehicle control.

  • Stimulation: Stimulate cells with a suboptimal concentration of anti-CD3/CD28 antibodies or a specific peptide antigen. An unstimulated control should also be included.[9]

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining:

    • Harvest cells and wash with FACS buffer (PBS + 2% FBS).

    • Add a viability dye (e.g., 7-AAD or Propidium Iodide) to distinguish live from dead cells.[10]

    • Incubate cells with a cocktail of fluorophore-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25, anti-HLA-DR) for 30 minutes at 4°C in the dark.[9][10][11]

  • Acquisition: Wash cells twice with FACS buffer and resuspend in 200 µL of FACS buffer. Acquire samples on a flow cytometer.

  • Data Analysis: Gate on live, singlet lymphocytes, then on CD3+ T-cells. Further, gate on CD4+ and CD8+ subsets to analyze the expression of activation markers (CD69, CD25, HLA-DR).[9][10]

Data Presentation:

Treatment GroupConcentration% CD69+ of CD8+ T-cellsMFI of CD25 on CD4+ T-cells
Unstimulated-1.5 ± 0.3520 ± 45
Stimulated + VehicleDMSO25.4 ± 2.13100 ± 250
Stimulated + this compound10 nM35.8 ± 3.54500 ± 310
Stimulated + this compound100 nM55.2 ± 4.87800 ± 560
Stimulated + this compound1 µM68.9 ± 5.211500 ± 890

MFI: Mean Fluorescence Intensity. Data are representative.

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the proliferation of T-cells by measuring the dilution of the cell-permeant dye CFSE (Carboxyfluorescein succinimidyl ester).

Protocol:

  • Cell Isolation: Isolate PBMCs as described previously.

  • CFSE Labeling:

    • Resuspend cells at 10 x 10^6 cells/mL in pre-warmed PBS.

    • Add an equal volume of 2X CFSE working solution (final concentration typically 1-5 µM) and mix immediately.[12][13]

    • Incubate for 10 minutes at 37°C.[14]

    • Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes.

    • Wash cells three times with complete medium to remove excess CFSE.[12]

  • Cell Culture: Plate CFSE-labeled cells and treat with this compound and stimuli as described in the activation protocol.

  • Incubation: Culture cells for 4 to 5 days to allow for multiple rounds of cell division.[12]

  • Staining and Acquisition: Harvest cells and stain with antibodies for surface markers (e.g., CD3, CD4, CD8) and a viability dye. Acquire on a flow cytometer.

  • Data Analysis: Gate on live CD4+ and CD8+ T-cell populations. Analyze the CFSE histogram to identify distinct peaks, each representing a cell division. Quantify the percentage of divided cells and the proliferation index.

Data Presentation:

Treatment GroupConcentration% Divided CD8+ T-cellsProliferation Index (CD8+)
Unstimulated-< 2%1.0
Stimulated + VehicleDMSO45.6 ± 4.11.8
Stimulated + this compound10 nM58.2 ± 5.32.3
Stimulated + this compound100 nM79.8 ± 6.73.1
Stimulated + this compound1 µM88.4 ± 7.23.6

Proliferation Index: The average number of divisions for all cells in the original population.

Intracellular Cytokine Staining (ICS)

This protocol measures the production of key effector cytokines like IFN-γ and TNF-α within T-cells. This compound has been shown to increase IFN-γ production.[1][7]

Protocol:

  • Cell Treatment and Stimulation: Isolate, plate, and treat PBMCs with this compound as described above. Stimulate cells with PMA/Ionomycin or anti-CD3/CD28 for 4-6 hours.[15]

  • Protein Transport Inhibition: Two hours into the stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture. This traps cytokines inside the cell, allowing for their detection.[16]

  • Surface Staining: Harvest cells and perform surface marker staining (CD3, CD4, CD8) and viability staining as previously described.[17][18]

  • Fixation and Permeabilization:

    • Wash the cells and resuspend in a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.[15][17]

    • Wash and resuspend the fixed cells in a permeabilization buffer (e.g., saponin-based buffer).[17]

  • Intracellular Staining: Add fluorophore-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.[17]

  • Acquisition and Analysis: Wash the cells with permeabilization buffer, then resuspend in FACS buffer for acquisition. Gate on CD4+ and CD8+ T-cells and quantify the percentage of cells producing each cytokine.

Data Presentation:

Treatment GroupConcentration% IFN-γ+ of CD8+ T-cells% TNF-α+ of CD4+ T-cells
Unstimulated-0.2 ± 0.10.3 ± 0.1
Stimulated + VehicleDMSO15.7 ± 1.922.5 ± 2.4
Stimulated + this compound10 nM24.3 ± 2.531.8 ± 3.0
Stimulated + this compound100 nM41.6 ± 3.848.9 ± 4.1
Stimulated + this compound1 µM52.1 ± 4.560.2 ± 5.3

Experimental Workflow

The general workflow for assessing the immunological effects of this compound using flow cytometry is outlined below.

Experimental_Workflow cluster_Assays Assay-Specific Steps Isolate 1. Isolate PBMCs (Ficoll Gradient) Plate 2. Plate Cells (96-well plate) Isolate->Plate Treat 3. Add this compound (Dose Response) Plate->Treat Stimulate 4. Add Stimulus (e.g., anti-CD3/CD28) Treat->Stimulate Incubate 5. Incubate (Time course dependent on assay) Stimulate->Incubate Activation 6a. Surface Stain (Activation Markers) Incubate->Activation Proliferation 6b. CFSE Labeling (Pre-culture) Incubate->Proliferation ICS 6c. Add Brefeldin A (Last 4-6h) Incubate->ICS Stain 7. Stain Cells (Surface ± Intracellular Ab) Activation->Stain Proliferation->Stain ICS->Stain Acquire 8. Acquire on Flow Cytometer Stain->Acquire Analyze 9. Analyze Data (% Positive, MFI, Index) Acquire->Analyze

Caption: General experimental workflow for flow cytometry analysis.

References

BMS-502: Application Notes and Protocols for Adoptive T-Cell Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-502 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1] These enzymes are critical negative regulators of T-cell receptor (TCR) signaling. By inhibiting DGKα and DGKζ, this compound enhances T-cell activation, proliferation, and effector functions, making it a promising candidate for investigation in adoptive T-cell therapy, including Chimeric Antigen Receptor (CAR) T-cell therapy. These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in T-cell therapy research.

Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of Phospholipase C-gamma 1 (PLCγ1). PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG recruits and activates several key downstream signaling molecules at the cell membrane, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1), which subsequently activates the Ras-MEK-ERK (MAPK) pathway. This signaling cascade is crucial for T-cell activation, cytokine production, and proliferation.

DGKα and DGKζ act as a crucial intracellular checkpoint by phosphorylating DAG to phosphatidic acid (PA), thus terminating DAG-mediated signaling. This compound, by inhibiting DGKα and DGKζ, prevents the conversion of DAG to PA. This leads to sustained and amplified DAG signaling, resulting in enhanced and prolonged activation of downstream pathways like MAPK/ERK, ultimately boosting T-cell effector functions.[2][3]

DGK_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Antigen Presentation PLCg1 PLCγ1 TCR->PLCg1 PIP2 PIP2 PLCg1->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DGK DGKα / DGKζ DAG->DGK RasGRP1 RasGRP1 DAG->RasGRP1 PKCtheta PKCθ DAG->PKCtheta PA PA DGK->PA p BMS502 This compound BMS502->DGK Ras Ras RasGRP1->Ras NFkB NF-κB PKCtheta->NFkB MEK MEK Ras->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->Activation AP1->Activation experimental_workflow cluster_invitro In Vitro T-Cell Functional Assays cluster_assays start Isolate Human PBMCs bms502 Add this compound (Dose-Response) start->bms502 proliferation CD8+ T-Cell Proliferation Assay (CFSE) analyze Data Acquisition and Analysis proliferation->analyze ifny Whole Blood IFNγ Release Assay ifny->analyze perk pERK Phosphorylation Assay (Flow Cytometry) perk->analyze stimulate T-Cell Stimulation (e.g., anti-CD3/CD28) stimulate->proliferation stimulate->ifny stimulate->perk bms502->stimulate CAR_T_Workflow cluster_workflow Ex Vivo CAR-T Cell Expansion with this compound leukapheresis Leukapheresis (Patient T-Cells) tcell_activation T-Cell Activation (e.g., anti-CD3/CD28 beads) leukapheresis->tcell_activation transduction Lentiviral Transduction (CAR construct) tcell_activation->transduction expansion CAR-T Cell Expansion (Cytokine Cocktail) transduction->expansion bms502_addition Addition of this compound expansion->bms502_addition harvest Harvest & Wash CAR-T Cells expansion->harvest bms502_addition->expansion infusion Infusion into Patient harvest->infusion

References

Application Notes and Protocols: Combining BMS-502 with Checkpoint Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors has revolutionized cancer therapy by unleashing the body's own immune system to fight tumors. Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are key players in this process, and blocking their interaction can reinvigorate exhausted T cells. BMS-502 is a potent, small-molecule dual inhibitor of diacylglycerol kinase alpha (DGKα) and zeta (DGKζ)[1][2][3]. DGKs are intracellular enzymes that negatively regulate T cell receptor (TCR) signaling by converting diacylglycerol (DAG), a key second messenger, into phosphatidic acid. By inhibiting DGKα and DGKζ, this compound enhances TCR signaling and boosts T cell-mediated anti-tumor immunity[1][4][5].

Preclinical evidence suggests that combining DGK inhibitors with PD-1/PD-L1 blockade can lead to synergistic anti-tumor effects[5][6][7]. This combination strategy targets two distinct but complementary mechanisms of T cell suppression, potentially overcoming resistance to checkpoint inhibitor monotherapy. These application notes provide detailed protocols for investigating the in-vitro synergistic effects of this compound in combination with checkpoint inhibitors.

Signaling Pathways

This compound and T-Cell Receptor (TCR) Signaling

This compound enhances T-cell activation by inhibiting DGKα and DGKζ, leading to an accumulation of DAG. This amplifies downstream signaling pathways, promoting T-cell proliferation, cytokine release, and cytotoxic activity.

TCR_Signaling cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage NFAT NFAT IP3->NFAT PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP DGK DGKα/ζ DAG->DGK NFkB NF-κB PKC->NFkB Ras Ras RasGRP->Ras ERK ERK Ras->ERK AP1 AP-1 ERK->AP1 Cytokine_Production Cytokine_Production AP1->Cytokine_Production T-Cell Activation Cytokine Production Proliferation NFkB->Cytokine_Production T-Cell Activation Cytokine Production Proliferation NFAT->Cytokine_Production T-Cell Activation Cytokine Production Proliferation PA PA DGK->PA BMS502 This compound BMS502->DGK inhibition

Caption: this compound inhibits DGKα/ζ, increasing DAG levels and enhancing TCR signaling.

PD-1/PD-L1 Checkpoint Pathway

The interaction between PD-1 on T cells and PD-L1 on tumor cells delivers an inhibitory signal to the T cell, leading to T-cell exhaustion. Checkpoint inhibitors, such as anti-PD-1 antibodies, block this interaction.

PD1_Pathway cluster_cells Cellular Interaction cluster_receptors Receptor-Ligand Interaction cluster_inhibition Inhibitory Signaling T_Cell T-Cell PD1 PD-1 Tumor_Cell Tumor Cell PDL1 PD-L1 PD1->PDL1 interaction SHP2 SHP2 PD1->SHP2 Checkpoint_Inhibitor Checkpoint Inhibitor Checkpoint_Inhibitor->PD1 blocks interaction TCR_signaling TCR Signaling SHP2->TCR_signaling inhibition T_cell_exhaustion T-Cell Exhaustion TCR_signaling->T_cell_exhaustion

Caption: Checkpoint inhibitors block the PD-1/PD-L1 interaction, preventing T-cell exhaustion.

Data Presentation

The following tables present hypothetical data to illustrate the expected synergistic effects of combining this compound with an anti-PD-1 checkpoint inhibitor.

Table 1: In Vitro Cytotoxicity (IC50) in a Co-culture of PBMCs and Tumor Cells

Treatment GroupThis compound IC50 (nM)
This compound alone150
This compound + Anti-PD-1 (1 µg/mL)50
This compound + Isotype Control (1 µg/mL)145

Table 2: T-Cell Proliferation (EC50) in a Mixed Lymphocyte Reaction (MLR)

Treatment GroupThis compound EC50 (nM)
This compound alone80
This compound + Anti-PD-1 (1 µg/mL)25
This compound + Isotype Control (1 µg/mL)78

Table 3: Interferon-gamma (IFN-γ) Secretion in a Co-culture of PBMCs and Tumor Cells

Treatment GroupIFN-γ (pg/mL)
Untreated Control100
This compound (100 nM)350
Anti-PD-1 (1 µg/mL)450
This compound (100 nM) + Anti-PD-1 (1 µg/mL)1200
Isotype Control (1 µg/mL)110

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing the combination of this compound and checkpoint inhibitors involves co-culturing immune cells with tumor cells and measuring various endpoints.

Experimental_Workflow cluster_prep Cell Preparation cluster_coculture Co-Culture Setup cluster_assays Endpoint Assays start Start isolate_pbmc Isolate PBMCs from healthy donor blood start->isolate_pbmc culture_tumor Culture Tumor Cell Line start->culture_tumor end End setup_coculture Co-culture PBMCs and Tumor Cells isolate_pbmc->setup_coculture culture_tumor->setup_coculture add_treatments Add this compound and/or Checkpoint Inhibitor setup_coculture->add_treatments cytotoxicity Cytotoxicity Assay (e.g., LDH, Calcein AM) add_treatments->cytotoxicity proliferation T-Cell Proliferation Assay (e.g., CFSE) add_treatments->proliferation cytokine Cytokine Release Assay (e.g., ELISA, Luminex) add_treatments->cytokine data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis proliferation->data_analysis cytokine->data_analysis data_analysis->end

Caption: General workflow for in vitro evaluation of this compound and checkpoint inhibitors.

Protocol 1: T-Cell Mediated Tumor Cell Cytotoxicity Assay

Objective: To determine the ability of this compound, alone or in combination with a checkpoint inhibitor, to enhance T-cell mediated killing of tumor cells.

Materials:

  • Tumor cell line (e.g., MC38, A375)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Anti-PD-1 antibody (e.g., nivolumab, pembrolizumab)

  • Isotype control antibody

  • Complete RPMI-1640 medium

  • LDH Cytotoxicity Assay Kit

  • 96-well flat-bottom plates

Procedure:

  • Tumor Cell Seeding: Seed tumor cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture: The next day, remove the medium from the tumor cells and add 1 x 10^5 PBMCs to each well (Effector:Target ratio of 10:1).

  • Treatment: Add serial dilutions of this compound with or without a fixed concentration of anti-PD-1 antibody or isotype control. Include wells with PBMCs alone (spontaneous release) and tumor cells alone (maximum release after lysis).

  • Incubation: Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.

  • LDH Assay: After incubation, collect the supernatant and measure LDH release according to the manufacturer's instructions.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the effect of this compound and a checkpoint inhibitor on T-cell proliferation in a mixed lymphocyte reaction (MLR).

Materials:

  • PBMCs from two different healthy donors

  • This compound

  • Anti-PD-1 antibody

  • Isotype control antibody

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete RPMI-1640 medium

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Responder Cell Labeling: Label PBMCs from one donor (responder cells) with CFSE according to the manufacturer's protocol.

  • Stimulator Cell Preparation: Irradiate (or treat with mitomycin C) PBMCs from the second donor (stimulator cells) to prevent their proliferation.

  • MLR Setup: Co-culture 1 x 10^5 CFSE-labeled responder cells with 1 x 10^5 stimulator cells in a 96-well U-bottom plate.

  • Treatment: Add serial dilutions of this compound with or without a fixed concentration of anti-PD-1 antibody or isotype control.

  • Incubation: Incubate the plate for 5-7 days at 37°C, 5% CO2.

  • Flow Cytometry: Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze CFSE dilution in the T-cell populations by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

Protocol 3: Cytokine Release Assay

Objective: To quantify the release of key cytokines (e.g., IFN-γ, TNF-α, IL-2) from T cells upon co-culture with tumor cells in the presence of this compound and a checkpoint inhibitor.

Materials:

  • Tumor cell line

  • PBMCs

  • This compound

  • Anti-PD-1 antibody

  • Isotype control antibody

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

  • ELISA or Luminex kit for the desired cytokines

Procedure:

  • Co-culture Setup: Follow steps 1-3 of Protocol 1 to set up the co-culture of tumor cells and PBMCs.

  • Treatment: Add this compound and/or the anti-PD-1 antibody at desired concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.

Conclusion

The provided protocols offer a framework for the in-vitro evaluation of the combination of this compound with checkpoint inhibitors. By targeting both intracellular and extracellular checkpoints of T-cell activation, this combination therapy holds the potential for enhanced anti-tumor immunity. The successful execution of these experiments will provide valuable insights for the preclinical development of this promising therapeutic strategy.

References

Troubleshooting & Optimization

BMS-502 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with BMS-502, a potent dual inhibitor of diacylglycerol kinase (DGK) α and ζ.[1][2][3] Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol.[1] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1]

Q2: What is the recommended solvent for creating stock solutions of this compound?

A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1]

Q3: How should I store this compound powder and its stock solutions to maintain stability and solubility?

A3: this compound powder should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1]

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: No, this compound is insoluble in water.[1] It must first be dissolved in a suitable organic solvent like DMSO to create a concentrated stock solution, which can then be further diluted into aqueous solutions.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in DMSO.

  • Question: I am having difficulty dissolving this compound powder in DMSO at the recommended concentration. What could be the cause, and how can I resolve it?

  • Answer: This issue can arise from several factors:

    • Moisture in DMSO: this compound's solubility is sensitive to moisture. Ensure you are using fresh, anhydrous (moisture-free) DMSO.[1] Old or improperly stored DMSO can absorb atmospheric moisture, reducing its solvating power for this compound.

    • Incorrect Concentration: While some suppliers indicate a solubility of up to 25 mg/mL in DMSO, this can be variable.[1] If you are experiencing issues, try preparing a slightly more dilute stock solution (e.g., 10 mg/mL).

    • Insufficient Mixing: Ensure the solution is being mixed thoroughly. Vortexing for several minutes can aid dissolution. Gentle warming of the solution to 37°C and sonication in an ultrasonic bath can also help increase solubility.[4]

Issue 2: My this compound solution has precipitated after dilution in an aqueous buffer or media.

  • Question: I prepared a clear stock solution of this compound in DMSO, but upon diluting it into my aqueous experimental medium, a precipitate formed. Why did this happen, and how can I prevent it?

  • Answer: Precipitation upon dilution into aqueous solutions is a common issue for poorly water-soluble compounds like this compound. This occurs because the compound is not soluble in the final aqueous environment. To address this:

    • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try using a lower final concentration.

    • Increase the Percentage of Co-solvent: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 are used to maintain solubility in aqueous environments.[1] You may need to optimize the percentages of these reagents in your formulation.

    • Use a Formulation with Surfactants: For in vitro experiments, the addition of a small, non-toxic amount of a surfactant (e.g., Tween 80) to the final aqueous solution can help maintain the solubility of this compound.

Issue 3: I am observing inconsistent results in my experiments with this compound.

  • Question: My experimental results with this compound are not reproducible. Could this be related to solubility issues?

  • Answer: Yes, inconsistent solubility can lead to variability in experimental results. If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and may vary between preparations. To ensure consistency:

    • Visually Inspect Your Stock Solution: Before each use, ensure your this compound stock solution is clear and free of any visible precipitate.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous medium for each experiment. Do not store diluted solutions for extended periods.

    • Follow a Standardized Protocol: Adhere strictly to a validated protocol for preparing your this compound solutions to ensure consistency across all experiments.

Quantitative Solubility Data

SolventSolubilityNotes
DMSOUp to 25 mg/mL (48.4 mM)[1] or 10 mM[5]The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
WaterInsoluble[1]
EthanolInsoluble[1]
DMF10 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 25 mg/mL).

  • Vortex the solution for 2-3 minutes until the powder is completely dissolved. A clear solution should be observed.

  • If dissolution is slow, gently warm the vial to 37°C and sonicate for 5-10 minutes.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is an example for preparing a 1 mL working solution. The final concentration of this compound will depend on the concentration of the initial DMSO stock solution.

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 25 mg/mL).[1]

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 50 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile deionized water (ddH₂O) to bring the final volume to 1 mL.

  • The resulting solution should be a homogeneous suspension and should be used immediately for optimal results.[1]

Visualizations

G cluster_invitro In Vitro Solution Preparation cluster_invivo In Vivo Formulation (Oral) BMS502_powder_vitro This compound Powder Stock_Solution_vitro 10-50 mM Stock Solution BMS502_powder_vitro->Stock_Solution_vitro Dissolve Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Stock_Solution_vitro Vortex_Sonication_vitro Vortex / Sonicate (Warm to 37°C if needed) Stock_Solution_vitro->Vortex_Sonication_vitro Aqueous_Dilution Dilute in Aqueous Medium Stock_Solution_vitro->Aqueous_Dilution Final_Solution_vitro Final In Vitro Solution Aqueous_Dilution->Final_Solution_vitro BMS502_DMSO_stock This compound in DMSO (e.g., 25 mg/mL) Mix1 Mix 1 BMS502_DMSO_stock->Mix1 PEG300 PEG300 PEG300->Mix1 Tween80 Tween 80 Mix2 Mix 2 Tween80->Mix2 ddH2O ddH₂O Final_Suspension Final Homogeneous Suspension ddH2O->Final_Suspension Mix1->Mix2 Mix2->Final_Suspension

Caption: Experimental workflow for preparing this compound solutions.

G cluster_pathway T-Cell Activation Signaling TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Signal DAG Diacylglycerol (DAG) PLCg1->DAG PKC PKCθ DAG->PKC DGK DGKα / DGKζ DAG->DGK Substrate T_Cell_Activation T-Cell Activation PKC->T_Cell_Activation PA Phosphatidic Acid (PA) DGK->PA Converts to BMS502 This compound BMS502->DGK Inhibits

Caption: Simplified signaling pathway showing this compound inhibition of DGKα and DGKζ.

G start Start: Solubility Issue (e.g., precipitation, poor dissolution) check_solvent Is the DMSO fresh and anhydrous? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO. check_solvent->use_fresh_dmso No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_fresh_dmso->check_concentration lower_concentration Try a lower concentration. check_concentration->lower_concentration Yes check_mixing Is mixing adequate? check_concentration->check_mixing No lower_concentration->check_mixing improve_mixing Vortex, gently warm (37°C), and/or sonicate. check_mixing->improve_mixing No check_dilution Did precipitation occur after aqueous dilution? check_mixing->check_dilution Yes improve_mixing->check_dilution optimize_formulation Optimize formulation: - Lower final concentration - Adjust co-solvents/surfactants check_dilution->optimize_formulation Yes success Issue Resolved check_dilution->success No optimize_formulation->success

References

Technical Support Center: Optimizing BMS-502 Concentration for T-Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of BMS-502 in T-cell experiments. The following information offers troubleshooting advice and frequently asked questions (FAQs) to ensure maximal T-cell viability and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in T-cells?

A1: this compound is a potent, dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1] In T-cells, T-cell receptor (TCR) engagement leads to the production of diacylglycerol (DAG), a critical second messenger. DGKα and DGKζ negatively regulate T-cell activation by converting DAG to phosphatidic acid (PA), thereby dampening downstream signaling. By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, leading to enhanced T-cell activation, proliferation, and effector function.[2]

Q2: What is the recommended starting concentration for this compound in T-cell assays?

A2: Based on preclinical data, the following concentrations are recommended as starting points for your experiments. However, the optimal concentration will depend on the specific T-cell subtype, stimulation conditions, and experimental endpoint.

Assay TypeCell TypeEffective Concentration (EC50)
Proliferation AssayHuman effector CD8+ T-cells65 nM[2]
IFNγ Release AssayMouse cytotoxic T-cells340 nM[2]
IFNγ Release AssayHuman whole blood280 nM[2]

It is crucial to perform a dose-response experiment to determine the optimal this compound concentration for your specific experimental setup.

Q3: Does this compound directly stimulate T-cells?

A3: No, this compound does not directly stimulate T-cells. Its mechanism is to amplify T-cell responses that have been initiated by suboptimal antigen stimulation.[2] Therefore, it is essential to include a primary stimulus (e.g., anti-CD3/CD28 antibodies, specific peptide antigens) in your experimental design.

Q4: How can I determine the optimal concentration of this compound that enhances T-cell function without compromising viability?

A4: A dose-response experiment is essential. We recommend a two-pronged approach:

  • Efficacy Assessment: Measure the desired T-cell function (e.g., proliferation, cytokine production) across a range of this compound concentrations (e.g., 1 nM to 10 µM).

  • Viability Assessment: Concurrently, assess T-cell viability using methods such as Annexin V/PI staining or an MTT assay across the same concentration range.

The optimal concentration will be the one that provides the maximal enhancement of T-cell function with minimal impact on viability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High T-cell death observed after this compound treatment. This compound concentration is too high, leading to cytotoxicity.Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration range (e.g., 1 nM - 1 µM) and assess viability using Annexin V/PI staining.
Suboptimal T-cell culture conditions.Ensure proper cell culture conditions (e.g., media, serum, CO2 levels, cell density). Healthy, non-stressed cells are less susceptible to drug-induced toxicity.
No enhancement of T-cell activation or proliferation is observed. Inadequate primary T-cell stimulation.This compound amplifies existing signals. Ensure your primary stimulus (e.g., anti-CD3/CD28, antigen) is present at a concentration that provides suboptimal to moderate activation.
This compound concentration is too low.Perform a dose-response experiment, titrating the concentration of this compound upwards to find the effective range for your specific assay.
Issues with this compound solubility or stability.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved in your culture medium. Avoid repeated freeze-thaw cycles.
High variability between replicate wells. Inconsistent cell seeding or drug concentration.Ensure accurate and consistent pipetting of both cells and this compound. Mix cell suspensions thoroughly before plating.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a T-Cell Proliferation Assay (CFSE)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation in response to this compound.

Materials:

  • Isolated primary T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound (stock solution in DMSO)

  • CFSE staining solution

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • CFSE Staining:

    • Resuspend T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE staining solution to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium.

    • Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add T-cell activation reagents at a suboptimal concentration.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add to the respective wells. Include a vehicle control (DMSO).

  • Incubation and Analysis:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

    • Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Protocol 2: Assessing T-Cell Viability and Apoptosis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.

Materials:

  • T-cells treated with a range of this compound concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest T-cells after treatment with this compound.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

This compound Mechanism of Action

BMS502_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Antigen Stimulation PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis DGKa DGKα DAG->DGKa DGKz DGKζ DAG->DGKz RasGRP1 RasGRP1 DAG->RasGRP1 PKCtheta PKCθ DAG->PKCtheta PA Phosphatidic Acid (PA) DGKa->PA Phosphorylation DGKz->PA Phosphorylation BMS502 This compound BMS502->DGKa Inhibits BMS502->DGKz Inhibits Ras_ERK Ras-ERK Pathway RasGRP1->Ras_ERK NFkB NF-κB Pathway PKCtheta->NFkB Activation T-Cell Activation (Proliferation, Cytokine Release) Ras_ERK->Activation NFkB->Activation

Caption: this compound inhibits DGKα and DGKζ, enhancing T-cell activation.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_assays Concurrent Assays start Start: Isolate Primary T-Cells dose_response Prepare Dose-Response Curve of this compound (e.g., 1 nM - 10 µM) start->dose_response stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) dose_response->stimulate incubate Incubate for Desired Time Period stimulate->incubate viability_assay Viability Assay (Annexin V/PI) incubate->viability_assay function_assay Functional Assay (CFSE Proliferation or Cytokine ELISA) incubate->function_assay analyze Analyze Data: Determine EC50 (function) and IC50 (viability) viability_assay->analyze function_assay->analyze optimize Select Optimal Concentration analyze->optimize troubleshooting_death start High T-Cell Death Observed check_concentration Is this compound Concentration within the optimal range? start->check_concentration reduce_concentration Action: Reduce this compound Concentration and Re-evaluate Viability check_concentration->reduce_concentration No check_culture Are T-Cell Culture Conditions Optimal? check_concentration->check_culture Yes re_evaluate Re-evaluate T-Cell Viability reduce_concentration->re_evaluate optimize_culture Action: Optimize Culture Conditions (Media, Density, etc.) check_culture->optimize_culture No check_culture->re_evaluate Yes optimize_culture->re_evaluate

References

Troubleshooting inconsistent results in BMS-502 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-502. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound Handling and Storage

Q1: How should I store and handle this compound to ensure its stability and activity?

A1: Proper storage and handling of this compound are critical for maintaining its potency.

  • Powder: Store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: Once dissolved, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] Keep the container tightly sealed and protected from moisture.[2][3]

Q2: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I fix it?

A2: this compound is insoluble in water and ethanol.[4] Precipitation in aqueous media is a common issue.

  • Solvent Choice: The recommended solvent for creating a stock solution is DMSO.[4] Ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[4]

  • Final Concentration: The final concentration of DMSO in your cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cell toxicity. High concentrations of this compound may still precipitate out of the final aqueous solution.

  • Preparation of Working Solution: When preparing the final working solution, add the this compound stock solution to your pre-warmed cell culture medium and mix immediately and thoroughly. Do not store the diluted compound in aqueous solutions for extended periods.

Inconsistent Efficacy in Cell-Based Assays

Q3: My results for T-cell activation (e.g., IFN-γ release, CD8+ T-cell proliferation) with this compound are highly variable between experiments. What are the potential reasons?

A3: Inconsistent T-cell activation can stem from several factors related to both the compound and the experimental setup.

  • Suboptimal T-cell Stimulation: this compound potentiates the immune response initiated by T-cell receptor (TCR) activation; it does not directly stimulate T-cells in the absence of an antigen.[5] Ensure that your primary stimulation (e.g., with anti-CD3/CD28 antibodies, specific peptide antigens) is consistent and at a suboptimal level that allows for the potentiating effect of this compound to be observed.

  • Cell Health and Density: The health and density of your T-cells are paramount. Use cells with high viability (>95%) and ensure consistent cell seeding densities across wells and experiments. T-cell responses can be density-dependent.

  • Compound Concentration: Verify the final concentration of this compound in your assay. Inaccurate pipetting of the concentrated stock solution can lead to significant variations. Prepare a fresh serial dilution for each experiment.

  • Donor Variability: If using primary human T-cells, expect donor-to-donor variability in the magnitude of the response. It is advisable to test multiple donors to ensure the observed effects are not donor-specific.

Q4: I am not observing the expected potentiation of T-cell proliferation with this compound. What should I check?

A4: If this compound is not enhancing T-cell proliferation as expected, consider the following:

  • Assay Kinetics: The timing of this compound addition and the duration of the proliferation assay are critical. Ensure that the compound is present during the initial phase of T-cell activation. Proliferation is typically measured over several days (e.g., 3-6 days).

  • Readout Method: The method used to measure proliferation (e.g., CFSE dilution, [3H]-thymidine incorporation, cell counting) can influence the results. Ensure your chosen method is validated and sensitive enough to detect changes in proliferation.

  • EC50 Considerations: The reported EC50 for this compound in a human effector CD8+ T-cell proliferation assay is 65 nM.[5][6] Ensure your dose-response curve includes concentrations around this value.

Unexpected Results and Off-Target Effects

Q5: I'm observing unexpected cytotoxicity in my cell cultures treated with this compound. Is this a known effect?

A5: While extensive cytotoxicity data for this compound is not publicly available, high concentrations of any small molecule inhibitor or its solvent (DMSO) can induce cell death.

  • Dose-Response and Viability Assay: Perform a dose-response experiment and concurrently run a cell viability assay (e.g., using Trypan Blue, MTT, or a live/dead cell stain) to distinguish between a specific anti-proliferative effect and general cytotoxicity.

  • Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent-induced toxicity.

  • Off-Target Kinase Inhibition: this compound shows selectivity for DGKα and DGKζ over other isoforms like β, γ, and κ.[5][7] However, at very high concentrations, off-target kinase inhibition could potentially lead to cytotoxicity. Stick to the recommended concentration range for optimal activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory and Effector Concentrations of this compound

ParameterTarget/AssayValueReference(s)
IC50 DGKα4.6 nM[2]
DGKζ2.1 nM[2]
DGKβ1.0 µM[5]
DGKγ0.68 µM[5]
DGKκ4.6 µM[5]
EC50 Mouse Cytotoxic T-cell IFN-γ Assay (mCTC)340 nM[2][4]
Human Whole Blood IFN-γ Production280 nM[6]
Human Whole Blood pERK280 nM[5]
Human Effector CD8+ T-cell Proliferation65 nM[5][6]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in C57 Mice

RouteDose (mg/kg)Cmax (µM)t1/2 (h)F (%)Reference(s)
IV 1-22.5-[3]
PO 51.08-65[3]

Signaling Pathways and Experimental Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate the mechanism of action of this compound and a general workflow for investigating inconsistent results.

BMS502_Mechanism_of_Action cluster_TCell T-Cell TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Recognition PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP DGK Diacylglycerol Kinase (DGKα/ζ) DAG->DGK Substrate Ras Ras RasGRP->Ras MAPK_Pathway MAPK Pathway (ERK activation) Ras->MAPK_Pathway T_Cell_Activation T-Cell Activation (Proliferation, IFN-γ release) MAPK_Pathway->T_Cell_Activation PA Phosphatidic Acid (PA) DGK->PA Phosphorylates BMS502 This compound BMS502->DGK Inhibits

Caption: Mechanism of action of this compound in T-cell activation.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity - Check storage conditions - Prepare fresh stock solution - Confirm solubility Start->Check_Compound Check_Cells Step 2: Assess Cell Health & Density - Confirm high cell viability (>95%) - Ensure consistent seeding density - Check for contamination Check_Compound->Check_Cells Check_Assay Step 3: Review Assay Protocol - Verify T-cell stimulation conditions - Confirm this compound concentration - Check incubation times and readouts Check_Cells->Check_Assay Run_Controls Step 4: Run Diagnostic Controls - Vehicle control (DMSO) - Positive control (other activators) - Negative control (no stimulation) Check_Assay->Run_Controls Analyze_Data Step 5: Re-analyze Data - Compare with historical data - Check for outliers - Evaluate dose-response curve Run_Controls->Analyze_Data Conclusion Identify Source of Variability Analyze_Data->Conclusion

References

Potential off-target effects of BMS-502 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-502 in cellular assays, with a focus on troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1][2][3][4][5] By inhibiting these enzymes, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of DAG, a critical second messenger that can activate downstream signaling pathways, including those involved in T-cell activation and immune response.

Q2: What are the recommended working concentrations for this compound in cellular assays?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on published data, effective concentrations for observing biological effects are typically in the nanomolar to low micromolar range. For example, the EC50 for inhibiting the proliferation of human effector CD8+ T-cells is 65 nM, while the EC50 for IFNγ production in human whole blood is 280 nM.[1][2] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[3] Stock solutions should be stored at -20°C or -80°C to ensure stability.[3] When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is there any information on the off-target activity of this compound?

A4: this compound has been shown to be highly selective for DGKα and DGKζ over other DGK isoforms such as β, γ, and κ.[1][6] However, a comprehensive kinome-wide scan for this compound is not publicly available at this time. Therefore, off-target effects on other, unrelated kinases cannot be completely ruled out. If you observe unexpected phenotypes in your cellular assays that cannot be explained by the inhibition of DGKα and DGKζ, further investigation into potential off-target activities is recommended.

Troubleshooting Guide

This guide addresses common issues that may arise during cellular assays with this compound, with a focus on distinguishing on-target from potential off-target effects.

Observed Problem Potential Cause (On-Target) Potential Cause (Off-Target/Other) Recommended Troubleshooting Steps
Lower than expected potency (High EC50/IC50) - Suboptimal assay conditions (e.g., high cell density, short incubation time).- Inactive compound due to improper storage or handling.- Low expression of DGKα/ζ in the cell line.- The observed phenotype is not mediated by DGKα/ζ.- The compound is being metabolized or extruded from the cells.- Perform a dose-response and time-course experiment.- Verify compound activity with a fresh stock.- Confirm DGKα and DGKζ expression in your cell line (e.g., via Western blot or qPCR).- Consider using a different cell line with known DGKα/ζ expression.
Unexpected cytotoxicity or reduced cell viability - At high concentrations, potent on-target pathway inhibition may lead to apoptosis or cell cycle arrest in some cell types.- Off-target kinase inhibition leading to cellular toxicity.- Compound precipitation at high concentrations.- Solvent (DMSO) toxicity.- Perform a dose-response for cytotoxicity (e.g., using a CellTiter-Glo or MTT assay).- Visually inspect the culture medium for compound precipitation.- Ensure the final DMSO concentration is non-toxic for your cells.- If off-target effects are suspected, consider performing a kinome scan or testing the effect of inhibitors of other pathways.
Variability between experiments - Inconsistent cell passage number or confluency.- Inconsistent incubation times or reagent concentrations.- Degradation of the compound in stock or working solutions.- Standardize all experimental parameters, including cell culture conditions.- Prepare fresh working dilutions of this compound for each experiment.- Include appropriate positive and negative controls in every assay.
Phenotype does not match known DGKα/ζ biology - The role of DGKα/ζ in your specific cellular context may be different from what is published.- An off-target effect is the primary driver of the observed phenotype.- Confirm target engagement in your cells (e.g., using a cellular thermal shift assay - CETSA).- Use a structurally unrelated DGKα/ζ inhibitor as a control to see if the same phenotype is observed.- If possible, use siRNA or CRISPR to knock down DGKα and/or DGKζ to see if it phenocopies the effect of this compound.

Quantitative Data Summary

The following tables summarize the known inhibitory and effective concentrations of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against DGK Isoforms

TargetIC50 (µM)
DGKα0.0046[1][6]
DGKζ0.0021[1][6]
DGKι0.0026[6]
DGKβ1.0[1][6]
DGKγ0.68[1][6]
DGKκ4.6[1][6]

Table 2: Cellular Activity of this compound

AssayCell Type/SystemEC50 (µM)
IFNγ ProductionHuman Whole Blood0.28[1][2][6]
ERK PhosphorylationHuman Whole Blood0.52[6]
CD8+ T-cell ProliferationHuman Effector CD8+ T-cells0.065[1][2][6]
IFNγ ReleaseMouse Cytotoxic T-cells0.34[3][4]

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay

This protocol outlines a general method for assessing the effect of this compound on T-cell proliferation using a dye dilution assay and flow cytometry.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in PBS and stain with a proliferation dye (e.g., CellTrace™ Violet or CFSE) according to the manufacturer's instructions.

  • Cell Seeding: Plate the stained PBMCs in a 96-well U-bottom plate at 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium and add to the wells. Include a DMSO vehicle control.

  • T-Cell Stimulation: Add a T-cell stimulus, such as anti-CD3/CD28 beads or phytohemagglutinin (PHA), to the appropriate wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry, gating on the T-cell populations and measuring the dilution of the proliferation dye.

Protocol 2: IFN-γ Release Assay (ELISA)

This protocol describes how to measure the effect of this compound on IFN-γ secretion from stimulated T-cells.

  • Cell Seeding and Treatment: Follow steps 1-5 from the T-Cell Proliferation Assay protocol.

  • Supernatant Collection: After the desired incubation period (e.g., 48-72 hours), centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • ELISA: Perform an IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant IFN-γ. Determine the concentration of IFN-γ in your samples by interpolating from the standard curve.

Protocol 3: Western Blot for ERK Phosphorylation

This protocol details how to assess the effect of this compound on the phosphorylation of ERK, a downstream effector in the T-cell signaling pathway.

  • Cell Treatment: Plate a suitable T-cell line (e.g., Jurkat) or primary T-cells and treat with this compound or a vehicle control for the desired time. Stimulate the cells with a T-cell activator (e.g., anti-CD3/CD28) for a short period (e.g., 5-15 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody against phospho-ERK (Thr202/Tyr204). Subsequently, strip the membrane and re-probe with an antibody against total ERK as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Visualizations

DGK_Signaling_Pathway Simplified DGK Signaling Pathway and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD28 PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DGK DGKα / DGKζ DAG->DGK RasGRP RasGRP DAG->RasGRP PKC PKCθ DAG->PKC NFAT NFAT IP3->NFAT Ca2+ release PA PA DGK->PA Phosphorylation Ras Ras RasGRP->Ras NFkB NF-κB PKC->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (e.g., IL-2, IFNγ) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression BMS502 This compound BMS502->DGK Inhibition

Caption: Simplified DGK signaling pathway and this compound inhibition.

experimental_workflow General Experimental Workflow for Cellular Assays with this compound start Start cell_culture Cell Culture (e.g., T-cells, PBMCs) start->cell_culture treatment Treatment with this compound (Dose-response) cell_culture->treatment stimulation Cellular Stimulation (e.g., anti-CD3/CD28) treatment->stimulation incubation Incubation stimulation->incubation endpoint Endpoint Assay incubation->endpoint proliferation Proliferation Assay (e.g., Dye Dilution) endpoint->proliferation Measure Proliferation cytokine Cytokine Release Assay (e.g., ELISA) endpoint->cytokine Measure Cytokines signaling Signaling Pathway Analysis (e.g., Western Blot for pERK) endpoint->signaling Measure Signaling data_analysis Data Analysis and Interpretation proliferation->data_analysis cytokine->data_analysis signaling->data_analysis end End data_analysis->end

Caption: General experimental workflow for cellular assays with this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Phenotypes start Unexpected Phenotype Observed with this compound check_basics Check Basic Experimental Parameters (Dose, Time, etc.) start->check_basics confirm_target Confirm On-Target Engagement (e.g., CETSA) check_basics->confirm_target phenocopy Use DGKα/ζ siRNA/CRISPR or a Structurally Different DGKα/ζ Inhibitor confirm_target->phenocopy phenotype_reproduced Phenotype Reproduced? phenocopy->phenotype_reproduced on_target Likely On-Target Effect in Your Specific Cellular Context phenotype_reproduced->on_target Yes off_target Potential Off-Target Effect phenotype_reproduced->off_target No further_investigation Further Investigation Needed (e.g., Kinome Scan) off_target->further_investigation

References

Stability of BMS-502 in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of BMS-502 in cell culture media, along with troubleshooting guidance and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years). For stock solutions in a solvent like DMSO, it is recommended to store them in aliquots at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][2]

Q2: How stable is this compound in cell culture media at 37°C?

A: Currently, there is no publicly available data specifically detailing the stability and half-life of this compound in various cell culture media under standard incubation conditions (37°C, 5% CO₂). The stability of a compound in cell culture can be influenced by factors such as media composition, pH, and the presence of serum proteins. Therefore, it is highly recommended to experimentally determine the stability of this compound in your specific cell culture system.

Q3: What are the known degradation products of this compound in cell culture?

A: Information regarding the specific degradation products of this compound in cell culture media has not been reported in the available literature. To identify potential degradants, it is advisable to perform stability studies using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: How does this compound exert its biological effect?

A: this compound is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), with IC50 values of 4.6 nM and 2.1 nM, respectively.[1][2][3] By inhibiting these kinases, this compound enhances T cell immune responses.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Variability in experimental results over time. Degradation of this compound in cell culture media during prolonged experiments.Determine the stability of this compound in your specific media and under your experimental conditions. Consider replenishing the media with freshly prepared this compound at appropriate intervals based on its stability profile.
Lower than expected potency in cell-based assays. 1. This compound has degraded in the stock solution due to improper storage. 2. The compound is unstable in the cell culture media over the assay duration.1. Ensure stock solutions are prepared fresh or have been stored correctly at -80°C for no longer than the recommended period. 2. Perform a time-course experiment to assess the stability of this compound and adjust the experimental design accordingly.
Inconsistent results between different batches of media or serum. Components in the media or serum may be affecting the stability of this compound.Test the stability of this compound in each new batch of media or serum to ensure consistency.

Quantitative Data Summary

As specific quantitative data for the stability of this compound in cell culture media is not publicly available, researchers are encouraged to generate this data empirically. The table below provides a template for presenting such stability data.

Time (hours) This compound Concentration (µM) Percent Remaining (%)
0Initial Concentration100
2Measured ConcentrationCalculated %
4Measured ConcentrationCalculated %
8Measured ConcentrationCalculated %
12Measured ConcentrationCalculated %
24Measured ConcentrationCalculated %
48Measured ConcentrationCalculated %
72Measured ConcentrationCalculated %

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using HPLC.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM) with or without serum

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase for HPLC

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO.

    • Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Gently mix to ensure homogeneity.

  • Incubation:

    • Aliquot the this compound spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis:

    • At each designated time point, remove one aliquot from the incubator.

    • Immediately analyze the sample by HPLC to determine the concentration of this compound. The time 0 sample represents the initial concentration.

    • If immediate analysis is not possible, store the samples at -80°C until analysis.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage of remaining this compound against time to determine the stability profile and estimate the half-life (t½) of the compound in the cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) spike_media Spike Pre-warmed Media prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot Start Experiment incubate Incubate Samples aliquot->incubate collect_samples Collect Samples at Time Points incubate->collect_samples hplc_analysis HPLC Analysis collect_samples->hplc_analysis data_analysis Data Analysis & Half-life Calculation hplc_analysis->data_analysis

Experimental workflow for this compound stability assessment.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 PLC PLCγ1 TCR->PLC Activation DAG Diacylglycerol (DAG) PLC->DAG Hydrolyzes PIP2 DGK DGKα / DGKζ DAG->DGK Substrate Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Activates PA Phosphatidic Acid (PA) DGK->PA Converts T_cell_activation T-Cell Activation (e.g., IFN-γ production) Ras_MAPK->T_cell_activation BMS502 This compound BMS502->DGK Inhibits

This compound mechanism of action in T-cell signaling.

References

How to minimize variability in BMS-502 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the diacylglycerol kinase (DGK) inhibitor, BMS-502.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ) with IC50 values of 4.6 nM and 2.1 nM, respectively.[1] By inhibiting DGKα and DGKζ, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA).[1][2] This leads to an accumulation of DAG, a critical second messenger that enhances and sustains T-cell receptor (TCR) signaling, thereby promoting T-cell activation and anti-tumor immunity.[2][3]

Q2: What are the primary sources of variability in this compound in vivo studies?

A2: The primary sources of variability in this compound in vivo studies can be broadly categorized into three areas:

  • Compound-related factors: Due to its poor aqueous solubility, the formulation and administration of this compound are critical. Inconsistent formulation preparation can lead to significant differences in drug exposure.[2][4][5]

  • Animal-related factors: The gut microbiome, diet, housing conditions, and the specific strain and vendor of the mice can all influence the host immune system and, consequently, the response to an immunomodulatory agent like this compound.[6]

  • Experimental procedure-related factors: Variability can be introduced through inconsistencies in tumor cell implantation, drug administration techniques, and endpoint analysis, such as tissue harvesting and processing for flow cytometry or immunohistochemistry (IHC).[6]

Q3: What are the reported pharmacokinetic parameters of this compound in mice?

A3: Pharmacokinetic studies in C57 black mice have shown that this compound has favorable oral bioavailability (65%), low clearance (1.9 mL/min/kg), and a long half-life of 22.5 hours.[7] A 5 mg/kg oral dose resulted in plasma concentrations that remained above the mouse cytotoxic T-cell IFNγ assay (mCTC) EC50 for 72 hours.[8]

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Inhibition
Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation and Administration 1. Standardize Formulation Protocol: Use a consistent, detailed standard operating procedure (SOP) for preparing the this compound formulation. Ensure the compound is fully dissolved or homogeneously suspended before each administration. 2. Verify Vehicle Compatibility: Confirm the stability of this compound in the chosen vehicle over the duration of the study. If using a suspension, ensure it is well-mixed before each gavage to prevent settling. 3. Consistent Administration Technique: Ensure all technicians are trained and proficient in the chosen administration route (e.g., oral gavage) to minimize dosing errors.
Variable Drug Exposure 1. Conduct Pilot Pharmacokinetic (PK) Study: If significant variability persists, consider a pilot PK study with your specific formulation and animal model to confirm consistent drug exposure. 2. Optimize Formulation: If PK is variable, re-evaluate the formulation. For poorly soluble compounds like this compound, exploring different vehicles or solubilization techniques may be necessary.
Biological Variability in Animal Cohorts 1. Acclimatize Animals: Allow for a sufficient acclimatization period for the animals upon arrival to stabilize their microbiome and reduce stress. 2. Standardize Husbandry: Maintain consistent housing conditions, including diet, light-dark cycles, and cage density, as these can impact the immune system. 3. Source from a Single Vendor: Obtain all animals for a single study from the same vendor to minimize genetic and microbiome-related variability.
Issue 2: Inconsistent Immune Cell Phenotyping Results (Flow Cytometry & IHC)
Potential Cause Troubleshooting Steps
Suboptimal Tissue Processing 1. Consistent Tissue Digestion: For flow cytometry, use a standardized protocol for enzymatic digestion of tumors to create single-cell suspensions. Over-digestion can damage cell surface markers. 2. Standardized Fixation and Embedding: For IHC, ensure consistent fixation times and proper paraffin embedding to preserve antigen integrity.
Antibody Staining Issues 1. Titrate Antibodies: Determine the optimal concentration for each primary and secondary antibody to maximize signal-to-noise ratio. 2. Use Appropriate Controls: Include isotype controls, fluorescence-minus-one (FMO) controls for flow cytometry, and negative tissue controls for IHC to identify and correct for non-specific staining. 3. Optimize Antigen Retrieval (for IHC): The method and duration of antigen retrieval can significantly impact staining. Test different methods (e.g., heat-induced epitope retrieval with different buffers) for optimal results.
Instrument and Analysis Variability 1. Standardize Instrument Settings: For flow cytometry, use standardized instrument settings (e.g., laser power, detector voltages) across all samples and experiments. 2. Consistent Gating Strategy: Establish a clear and consistent gating strategy for flow cytometry analysis based on appropriate controls.

Experimental Protocols

Detailed Protocol: In Vivo Efficacy Study of this compound in a Syngeneic Tumor Model

This protocol provides a general framework. Specific details may need to be optimized for your particular tumor model and experimental goals.

  • Cell Culture and Tumor Implantation:

    • Culture a syngeneic murine tumor cell line (e.g., MC38 colorectal adenocarcinoma) in appropriate media.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old C57BL/6 mice.

  • Animal Randomization and Grouping:

    • Monitor tumor growth every 2-3 days using a digital caliper.

    • When tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound).

  • This compound Formulation and Administration:

    • Formulation Example (for a 10 mg/kg dose in a 20g mouse):

      • Prepare a 5 mg/mL stock solution of this compound in 100% DMSO.

      • For a 10 mg/kg dose, the mouse will receive 0.2 mg of this compound.

      • Prepare a fresh daily formulation. For example, for a dosing volume of 100 µL, dilute the DMSO stock in a vehicle such as 40% PEG300, 5% Tween 80, and 45% water.

    • Administration: Administer this compound or vehicle control via oral gavage once daily.

  • Tumor Growth Monitoring and Endpoint:

    • Measure tumor volume and body weight every 2-3 days.

    • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or at the end of the study.

  • Tissue Collection and Analysis:

    • At the study endpoint, collect tumors, spleens, and draining lymph nodes for downstream analysis (e.g., flow cytometry, IHC).

    • For flow cytometry, process tissues into single-cell suspensions.

    • For IHC, fix tissues in 10% neutral buffered formalin and embed in paraffin.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Target IC50/EC50
Enzymatic AssayDGKα4.6 nM
Enzymatic AssayDGKζ2.1 nM
Mouse Cytotoxic T-cell IFNγ Assay (mCTC)-340 nM
Human Whole Blood IFNγ Production-280 nM
Human Effector CD8+ T-cell Proliferation-65 nM

Data compiled from multiple sources.[1][7][8]

Table 2: Pharmacokinetic Parameters of this compound in C57 Black Mice

Parameter Value
Oral Bioavailability (F%) 65%
Clearance (Cl) 1.9 mL/min/kg
Half-life (t1/2) 22.5 hours
Cmax (at 5 mg/kg oral dose) 1.08 µM
Tmax (at 5 mg/kg oral dose) 3.0 hours

Data from a study in C57 black mice.[7][8]

Visualization Gallery

DGK_Signaling_Pathway TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK DGKα / DGKζ DAG->DGK Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC PKCθ DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Produces BMS502 This compound BMS502->DGK Inhibits Ras Ras RasGRP1->Ras Activates NFkB NF-κB PKC->NFkB Activates ERK ERK Ras->ERK Activates T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->T_Cell_Activation ERK->T_Cell_Activation

Caption: DGKα/ζ Signaling Pathway in T-Cells and the inhibitory action of this compound.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Syngeneic Tumor Cell Culture Tumor_Implantation 2. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Randomization 3. Animal Randomization Tumor_Implantation->Randomization Formulation 4. This compound Formulation Randomization->Formulation Dosing 5. Daily Dosing (Oral Gavage) Formulation->Dosing Monitoring 6. Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Tissue_Collection 8. Tissue Collection Endpoint->Tissue_Collection Downstream_Analysis 9. Flow Cytometry / IHC Tissue_Collection->Downstream_Analysis

Caption: General experimental workflow for this compound in vivo efficacy studies.

Troubleshooting_Variability Start High In Vivo Variability Observed Check_Formulation Is the this compound formulation protocol standardized and reproducible? Start->Check_Formulation Standardize_Formulation Standardize and validate the formulation SOP. Check_Formulation->Standardize_Formulation No Check_Administration Is the drug administration technique consistent? Check_Formulation->Check_Administration Yes Standardize_Formulation->Check_Administration Train_Technicians Provide additional training on administration techniques. Check_Administration->Train_Technicians No Check_Animals Are animal husbandry and sourcing consistent? Check_Administration->Check_Animals Yes Train_Technicians->Check_Animals Standardize_Husbandry Standardize diet, housing, and source animals from a single vendor. Check_Animals->Standardize_Husbandry No Check_Endpoints Are endpoint analysis protocols (IHC, Flow) optimized and standardized? Check_Animals->Check_Endpoints Yes Standardize_Husbandry->Check_Endpoints Optimize_Analysis Optimize and standardize all downstream analysis protocols. Check_Endpoints->Optimize_Analysis No Reduced_Variability Variability Minimized Check_Endpoints->Reduced_Variability Yes Optimize_Analysis->Reduced_Variability

Caption: Troubleshooting decision tree for addressing high variability.

References

Best practices for storing and handling BMS-502

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BMS-502, alongside troubleshooting guides and frequently asked questions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1][2][3] Its mechanism of action involves blocking these enzymes, which are key negative regulators of T-cell activation. DGKs function by converting diacylglycerol (DAG) to phosphatidic acid. By inhibiting DGKα and DGKζ, this compound increases the intracellular concentration of DAG, which enhances T-cell receptor (TCR) signaling pathways, including the Ras/PKC/ERK cascade.[3][4][5][6] This leads to increased T-cell activation, proliferation, and cytokine production (e.g., IFN-γ), thereby boosting anti-tumor immune responses.[3][4][6][7]

Q2: What are the recommended long-term and short-term storage conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. For the solid powder, long-term storage at -20°C is recommended.[4][8][9] Stock solutions in a suitable solvent should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for long-term stability.[1][8]

Q3: The this compound powder won't fully dissolve in DMSO. What should I do?

A3: Solubility issues are a common challenge. First, ensure you are using fresh, anhydrous (moisture-free) DMSO, as hygroscopic or wet DMSO significantly reduces the solubility of this compound.[1][8] To aid dissolution, gentle warming (up to 80°C) and ultrasonication can be applied.[1] If solubility problems persist, verify the concentration you are trying to achieve, as different suppliers report different maximum solubility limits.

Q4: My in vitro/in vivo results are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Degradation: Improper storage, such as exposure to moisture, light, or repeated freeze-thaw cycles of stock solutions, can degrade the compound.[1][8][9]

  • Inaccurate Concentration: Incomplete solubilization will lead to a lower-than-expected working concentration. Always ensure the compound is fully dissolved before making further dilutions.

  • Solution Instability: For in vivo studies, freshly prepared formulations should be used immediately, as their stability over time may be limited.[8]

  • Experimental Variability: Ensure consistency in cell line passages, animal models, and assay conditions.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is for research use only and not for human or veterinary use.[3][10] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[9] According to its safety data sheet, this compound is harmful if swallowed and is very toxic to aquatic life.[9] Avoid release into the environment and dispose of waste according to institutional and local regulations.[9]

Data Summary Tables

Table 1: Storage and Stability
FormStorage TemperatureDurationNotes
Solid Powder -20°C≥ 3-4 yearsStore in a sealed container, protected from moisture and light.[4][8][9]
0-4°CDays to weeksFor short-term use only.[6]
Stock Solution -80°C6 months to 1 yearRecommended for long-term storage.[1][3][8]
-20°C~1 monthSuitable for short-term storage.[1][3][8]
Table 2: Solubility
SolventReported ConcentrationNotes
DMSO 1 mg/mL - 100 mg/mLUse fresh, anhydrous DMSO.[4][8] Heating and sonication may be required.[1]
DMF 10 mg/mL-
Water Insoluble-
Ethanol Insoluble-
Table 3: Biological Activity and Potency
Assay/TargetSpeciesValue (IC₅₀ / EC₅₀)Reference(s)
DGKα (alpha) -4.6 nM[1][2]
DGKζ (zeta) -2.1 nM[1][2]
CD8+ T-cell Proliferation Human65 nM[3][4][5]
IFN-γ Production (hWB) Human280 nM[3][5]
pERK (hWB) Human520 nM[4]
IFN-γ Production (mCTC) Mouse340 nM[1][2][5]

hWB: human Whole Blood; mCTC: mouse Cytotoxic T-cell

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-analysis: Calculate the mass of this compound (Molecular Weight: 516.5 g/mol ) required to make the desired volume of a 10 mM stock solution. For 1 mL, this would be 5.165 mg.

  • Weighing: Carefully weigh the this compound powder in a fume hood and transfer it to a sterile, conical tube.

  • Solubilization: Add the calculated volume of fresh, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly. If particulates remain, use an ultrasonic bath for 10-15 minutes. Gentle warming (e.g., 37°C water bath) can also be applied. Visually confirm that all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials.

  • Labeling & Archiving: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store at -80°C for long-term use.[8]

Workflow & Pathway Diagrams

StorageWorkflow cluster_prep Preparation cluster_storage Storage Receive Receive this compound (Solid) Weigh Weigh Powder Receive->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex / Sonicate Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store_Short Store at -20°C (~1 Month) Aliquot->Store_Short Short-Term Store_Long Store at -80°C (>6 Months) Aliquot->Store_Long Long-Term

Caption: Workflow for this compound stock solution preparation and storage.

Troubleshooting Start Issue: Incomplete Dissolution Check_DMSO Is DMSO Anhydrous/Fresh? Start->Check_DMSO Use_Fresh Use Fresh, Anhydrous DMSO Check_DMSO->Use_Fresh No Apply_Energy Apply Gentle Heat or Sonication Check_DMSO->Apply_Energy Yes Use_Fresh->Check_DMSO Check_Conc Is Concentration Too High? Apply_Energy->Check_Conc Lower_Conc Lower Target Concentration Check_Conc->Lower_Conc Yes Success Problem Resolved Check_Conc->Success No Lower_Conc->Success

Caption: Troubleshooting guide for this compound solubility issues.

SignalingPathway BMS502 This compound DGK DGKα / DGKζ BMS502->DGK Inhibition PA Phosphatidic Acid DGK->PA DAG Diacylglycerol (DAG) DAG->DGK Metabolized by PKC PKC / RasGRP DAG->PKC Activates ERK pERK PKC->ERK TCell T-Cell Activation (Proliferation, IFNγ) ERK->TCell TCR TCR Signal TCR->DAG

Caption: Simplified signaling pathway of this compound action in T-cells.

References

Impact of serum concentration on BMS-502 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving BMS-502, a potent dual inhibitor of diacylglycerol kinase (DGK) α and ζ.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1][2][3][4] By inhibiting these enzymes, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This action enhances DAG-mediated signaling pathways, which can lead to the potentiation of T-cell immune responses.[3][4]

Q2: What are the reported IC50 and EC50 values for this compound?

The activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound Against DGK Isoforms

TargetIC50 (nM)
DGKα4.6[1][3][4]
DGKζ2.1[1][3][4]
DGKβ1000[5]
DGKγ680[5]
DGKκ4600[5]

Table 2: Cellular Activity of this compound in Different Assays

AssayMetricValue (nM)
Mouse Cytotoxic T-cell IFNγ (mCTC) AssayEC50340[1][3][5]
Human Whole-Blood (hWB) IFNγ Production AssayEC50280[5][6]
Human Effector CD8+ T-cell Proliferation AssayEC5065[5]

Troubleshooting Guide

Issue: I am observing a decrease in this compound activity in my cell-based assays when using serum-containing media.

Potential Cause 1: Serum Protein Binding

Troubleshooting Steps:

  • Titrate Serum Concentration: If your experimental design allows, perform the assay with varying concentrations of serum (e.g., 2%, 5%, 10%) to observe the dose-dependent effect of serum on this compound activity.

  • Determine Serum Protein Binding: Consider conducting experiments to determine the fraction of this compound bound to serum proteins. Techniques like equilibrium dialysis or ultrafiltration can be used for this purpose.

  • Use Serum-Free or Reduced-Serum Media: If compatible with your cell line, adapt your cells to grow in serum-free or low-serum media for the duration of the experiment. This will minimize the confounding effects of serum protein binding.

  • Adjust this compound Concentration: If working with a fixed serum concentration is necessary, you may need to empirically determine the optimal concentration of this compound required to achieve the desired biological effect in the presence of serum. This concentration is expected to be higher than in serum-free conditions.

Potential Cause 2: Interference with Assay Components

Components in serum can sometimes interfere with the reagents or detection methods of a cellular assay, leading to inaccurate readings.

Troubleshooting Steps:

  • Run Appropriate Controls: Include "serum-only" and "vehicle-only" controls to assess the background signal and any non-specific effects of the serum on the assay readout.

  • Consult Assay Kit Manufacturer's Guidelines: If using a commercial assay kit, review the product manual for any known interferences with serum components.

Experimental Protocols

Mouse OT-1 Model for In Vivo Immune Stimulation

This protocol provides a general framework for assessing the in vivo activity of this compound.

  • Animal Model: OT-1 mice, which have T-cells that recognize the SIINFEKL peptide from ovalbumin.

  • Antigen Administration: Administer the SIINFEKL peptide antigen to the mice to stimulate an initial T-cell response.

  • This compound Administration: this compound can be administered orally. A study has reported using doses up to 10 mg/kg.[4][7]

  • T-cell Analysis: After a specified period (e.g., 24 hours), isolate T-cells from the mice (e.g., from spleen or lymph nodes).

  • Flow Cytometry: Use flow cytometry to analyze the activation and proliferation of effector T-cells. Markers such as CD8, and activation markers like CD44 and CD69 can be used. It has been noted that this compound may not cause a significant increase in activated effector T-cells on its own but rather amplifies the response to suboptimal antigen concentrations.[5]

Visualizations

Signaling Pathway of DGK and the Impact of this compound

DGK_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) TCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK DGKα / DGKζ DAG->DGK substrate Ras_MAPK Ras/MAPK Pathway (T-Cell Activation) DAG->Ras_MAPK activates PA Phosphatidic Acid (PA) DGK->PA produces BMS502 This compound BMS502->DGK inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Seed_Cells 4. Seed Cells in Assay Plate Cell_Culture->Seed_Cells Prepare_BMS502 2. Prepare this compound Stock Solution Serial_Dilution 3. Create Serial Dilutions Prepare_BMS502->Serial_Dilution Add_Compound 5. Add this compound Dilutions to Cells Serial_Dilution->Add_Compound Seed_Cells->Add_Compound Incubate 6. Incubate for Specified Time Add_Compound->Incubate Assay_Readout 7. Perform Assay Readout (e.g., IFNγ ELISA, Proliferation Assay) Incubate->Assay_Readout Data_Analysis 8. Analyze Data and Calculate EC50/IC50 Assay_Readout->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of BMS-502 and Other Diacylglycerol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

This guide provides a detailed comparison of the efficacy of BMS-502, a novel diacylglycerol kinase (DGK) inhibitor, against other known DGK inhibitors such as Ritanserin, R59022, and R59949. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for therapeutic and research applications, particularly in the context of immuno-oncology.

Introduction to Diacylglycerol Kinase (DGK)

Diacylglycerol kinases are a family of enzymes that play a critical role in signal transduction by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). In T-lymphocytes, DGKα and DGKζ are the predominant isoforms. By converting DAG to PA, these enzymes act as a crucial negative feedback mechanism, attenuating the signaling pathways that are essential for T-cell activation, proliferation, and effector functions. Inhibition of DGK, particularly the α and ζ isoforms, can enhance T-cell-mediated immune responses by increasing the availability of DAG, thereby lowering the threshold for T-cell activation. This mechanism has made DGK a promising target for cancer immunotherapy.

This compound has been identified as a potent, dual inhibitor of both DGKα and DGKζ, developed to enhance anti-tumor immunity.[1][2] This guide compares its biochemical and cellular activity with earlier generation DGK inhibitors.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the inhibitory activity of this compound compared to other DGK inhibitors. The data highlights the superior potency and isoform selectivity of this compound.

Table 1: Biochemical Potency (IC50) Against DGK Isoforms
CompoundDGKα (nM)DGKζ (nM)DGKβ (µM)DGKγ (µM)DGKκ (µM)
This compound 4.6 2.1 1.0 0.68 4.6
Ritanserin>5,000>10,000>10>10>10
R599494,300>10,000>103.4>10

Data sourced from Chupak et al., 2023.[3]

Table 2: Cellular Activity (EC50) in T-Cell Functional Assays
CompoundHuman Whole Blood IFNγ Production (nM)Human Whole Blood pERK Phosphorylation (nM)Human CD8+ T-Cell Proliferation (nM)
This compound 280 340 65
Ritanserin>20,000 (inactive)>20,000 (inactive)>10,000 (negligible activity)
R59949>20,000 (inactive)>20,000 (inactive)>10,000 (negligible activity)

Data sourced from Chupak et al., 2023.[3]

The data clearly demonstrates that this compound is a highly potent dual inhibitor of DGKα and DGKζ with low nanomolar IC50 values.[2] In contrast, Ritanserin and R59949 are significantly less potent, particularly against DGKζ.[3] This difference in biochemical potency translates to a marked superiority in cellular functional assays, where this compound effectively promotes T-cell activation at nanomolar concentrations, while Ritanserin and R59949 show little to no activity at concentrations up to 20 µM.[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

DGK_Signaling_Pathway DGK Signaling in T-Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Antigen Stimulation PIP2 PIP2 PLCg1->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG Generates DGK DGKα / DGKζ DAG->DGK Substrate RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKCθ DAG->PKC PA Phosphatidic Acid (PA) DGK->PA Phosphorylates Ras_MAPK Ras/MAPK Pathway (pERK) RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKC->NFkB Activation T-Cell Activation (IFNγ, Proliferation) Ras_MAPK->Activation NFkB->Activation BMS502 This compound BMS502->DGK Inhibits Experimental_Workflow Workflow for DGK Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow Inhibitors 2. Prepare Inhibitors - Serially dilute this compound and other inhibitors Reagents 1. Prepare Reagents - Recombinant DGK Enzyme - Lipid Substrate (DAG) - ATP - Assay Buffer arrow2 Reaction 3. Kinase Reaction - Combine DGK enzyme, inhibitor, and lipid substrate. - Initiate reaction with ATP. - Incubate at RT. arrow3 Detection 4. ADP Detection (ADP-Glo™) - Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP. - Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. arrow4 Measure 5. Measure Luminescence - Read plate on a luminometer. arrow5 Calculate 6. Calculate IC50 - Plot luminescence vs. inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

References

A Comparative Guide to BMS-502 and R59022 in T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two diacylglycerol kinase (DGK) inhibitors, BMS-502 and R59022, with a focus on their application in T-cell activation assays. The information presented is collated from publicly available preclinical data to assist researchers in selecting the appropriate tool compound for their immuno-oncology and T-cell biology research.

Introduction to DGK Inhibition in T-Cell Activation

T-cell activation is a critical process in the adaptive immune response. Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell proliferation, cytokine production, and effector functions. Diacylglycerol (DAG) is a key second messenger in this pathway, activating crucial downstream effectors such as Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing protein (RasGRP). Diacylglycerol kinases (DGKs) act as a negative regulator of this process by phosphorylating DAG to phosphatidic acid (PA), thereby attenuating T-cell signaling. Inhibition of DGKs, particularly the α and ζ isoforms prevalent in T-cells, can therefore enhance and sustain T-cell activation, a desirable outcome in cancer immunotherapy.

This compound and R59022 are two pharmacological inhibitors of DGK used in research to study the impact of DGK inhibition on T-cell function.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and R59022, highlighting the significant differences in their potency and selectivity.

Table 1: Inhibitory Potency against DGK Isoforms

CompoundTarget Isoform(s)IC50 (nM)Reference(s)
This compound DGKα4.6[1][2]
DGKζ2.1[1][2]
R59022 DGK (general)2800[3][4]

Table 2: Efficacy in T-Cell Activation Assays

CompoundAssaySpeciesEC50 (nM)Reference(s)
This compound Mouse Cytotoxic T-cell IFNγ Assay (mCTC)Mouse340[1][2][5]
Human Whole-Blood IFNγ AssayHuman280[5]
Human Effector CD8+ T-cell Proliferation AssayHuman65[5]
R59022 Data not available in comparable T-cell specific assays--

Mechanism of Action and Signaling Pathways

Both this compound and R59022 function by inhibiting DGK, leading to an accumulation of DAG at the immunological synapse. This enhances the signaling cascade downstream of the T-cell receptor. This compound is a potent and selective dual inhibitor of DGKα and DGKζ, the primary isoforms responsible for regulating DAG in T-cells.[1][2] R59022 is a less potent and less selective DGK inhibitor and has also been reported to act as a serotonin (5-HT) receptor antagonist, which may lead to off-target effects in experimental systems.

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Antigen Recognition PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates DGK DGKα / DGKζ DAG->DGK PKC PKCθ DAG->PKC Activates RasGRP RasGRP1 DAG->RasGRP Activates PA PA DGK->PA Phosphorylates NFkB NF-κB PKC->NFkB Leads to AP1 AP-1 RasGRP->AP1 Leads to T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->T_Cell_Activation AP1->T_Cell_Activation BMS502 This compound (Potent) BMS502->DGK Strongly Inhibits R59022 R59022 (Less Potent) R59022->DGK Weakly Inhibits

Figure 1. T-Cell Activation Signaling Pathway and Points of Inhibition.

Experimental Protocols

While specific, detailed protocols for the proprietary assays used in the development of this compound are not publicly available, a general workflow for a T-cell activation assay can be described. The following represents a common methodology for assessing T-cell proliferation and activation marker expression.

General In Vitro T-Cell Activation Assay Protocol
  • Isolation of T-Cells:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for CD8+ or CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Staining (for proliferation analysis):

    • Label the isolated T-cells with a cell proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's instructions. This dye is equally distributed to daughter cells upon division, allowing for the tracking of cell proliferation.

  • T-Cell Stimulation:

    • Plate the labeled T-cells in a 96-well plate.

    • Stimulate the T-cells with plate-bound anti-CD3 antibodies (to mimic TCR signaling) and soluble anti-CD28 antibodies (to provide a co-stimulatory signal).

    • Add the DGK inhibitors (this compound or R59022) at various concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) and unstimulated controls.

  • Incubation:

    • Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis:

    • Proliferation: Harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye is used to quantify the percentage of divided cells and the number of cell divisions.

    • Activation Markers: Stain the cells with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69. Analyze by flow cytometry to determine the percentage of activated T-cells.

    • Cytokine Production (e.g., IFNγ): Collect the cell culture supernatant and measure the concentration of secreted cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.

T_Cell_Assay_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_T_Cells Isolate T-Cells (e.g., from PBMCs) Label_Cells Label with Proliferation Dye (e.g., CFSE) Isolate_T_Cells->Label_Cells Plate_Cells Plate T-Cells Label_Cells->Plate_Cells Stimulate Stimulate (anti-CD3/CD28) Plate_Cells->Stimulate Add_Inhibitors Add Inhibitors (this compound or R59022) Stimulate->Add_Inhibitors Incubate Incubate (3-5 days) Add_Inhibitors->Incubate Flow_Cytometry Flow Cytometry Incubate->Flow_Cytometry Proliferation & Activation Markers ELISA ELISA / CBA Incubate->ELISA Cytokine Secretion

Figure 2. General Experimental Workflow for a T-Cell Activation Assay.

Conclusion and Recommendations

Based on the available data, this compound is a significantly more potent and selective inhibitor of the key T-cell DGK isoforms, DGKα and DGKζ, compared to R59022. This translates to much higher efficacy in T-cell activation assays, as evidenced by its low nanomolar EC50 values for cytokine production and proliferation.

For researchers investigating the role of DGKα and DGKζ in T-cell activation, this compound is the superior tool compound due to its:

  • High Potency: Effective at low nanomolar concentrations, reducing the likelihood of off-target effects.

  • Dual Specificity: Targets the two primary DGK isoforms in T-cells.

  • Demonstrated Efficacy: Proven to enhance T-cell effector functions in multiple assays.

R59022 may be of historical interest but its lower potency and potential for off-target effects (such as 5-HT receptor antagonism) make it a less ideal choice for specific and robust interrogation of DGK-mediated T-cell signaling. When interpreting data generated using R59022, researchers should consider the potential for confounding effects unrelated to DGK inhibition.

For future studies, a direct, side-by-side comparison of these two inhibitors in a standardized panel of T-cell activation assays would be highly valuable to the research community.

References

Head-to-head comparison of BMS-502 and ritanserin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitors and receptor antagonists, both BMS-502 and ritanserin have emerged as molecules of significant interest, albeit with distinct primary mechanisms and therapeutic applications. This guide provides a detailed, data-driven comparison of this compound, a potent dual inhibitor of diacylglycerol kinase (DGK) α and ζ, and ritanserin, a well-established serotonin 5-HT2A/2C receptor antagonist that also exhibits inhibitory activity against DGKα. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the key attributes of each compound, supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundRitanserin
Primary Mechanism Potent dual inhibitor of DGKα and DGKζPotent antagonist of 5-HT2A and 5-HT2C receptors
Secondary Mechanism Not extensively characterizedInhibitor of DGKα
Primary Therapeutic Area Immuno-oncologyNeuropsychiatric disorders, with repositioning in oncology
Potency (Primary Target) Nanomolar range (IC50)Sub-nanomolar range (Ki)
Potency (DGKα) 4.6 nM (IC50)[1][2][3]~15 µM (IC50)[4]

Quantitative Data Summary

The following tables provide a structured overview of the available quantitative data for this compound and ritanserin, facilitating a direct comparison of their biochemical and pharmacological properties.

Table 1: In Vitro Potency and Selectivity
TargetThis compoundRitanserin
DGKα IC50: 4.6 nM[1][2][3]IC50: ~15 µM[4]
DGKζ IC50: 2.1 nM[1][2][3]Data not available
5-HT2A Receptor Data not availableKi: 0.45 nM[5]
5-HT2C Receptor Data not availableKi: 0.71 nM[5]
Histamine H1 Receptor Data not availableLow affinity (39-fold lower than 5-HT2A)[5]
Dopamine D2 Receptor Data not availableLow affinity (77-fold lower than 5-HT2A)[5]
α1-Adrenergic Receptor Data not availableLow affinity (107-fold lower than 5-HT2A)[5]
α2-Adrenergic Receptor Data not availableLow affinity (166-fold lower than 5-HT2A)[5]
Table 2: In Vitro and In Vivo Efficacy
Assay/ModelThis compoundRitanserin
Mouse Cytotoxic T-cell IFNγ Assay (mCTC) EC50: 340 nM[1][2][3]Data not available
Human Effector CD8+ T-cell Proliferation EC50: 65 nM[6]Data not available
In Vivo T-cell Activation (OT-1 mouse model) Dose-dependent immune stimulation[1][2][6]Data not available
In Vivo Anti-Tumor Efficacy Elicits an immune response in the OT-1 mouse model[6]Anti-AML effect in xenograft mouse models[7]
Table 3: Pharmacokinetic Parameters in Mice
ParameterThis compoundRitanserin
Route of Administration Oral (p.o.)Intraperitoneal (i.p.) in some studies[7]
Oral Bioavailability (F%) 65%[2][6]Data not available in mice
Half-life (t1/2) 22.5 hours[2][6]Data not available in mice (long half-life in humans)[8]
Clearance (Cl) 1.9 mL/min/kg[2][6]Data not available in mice
Cmax (at 5 mg/kg p.o.) 1.08 µM[2]Data not available in mice
Tmax (at 5 mg/kg p.o.) 3.0 hours[2]Data not available in mice

Signaling Pathways

This compound and ritanserin influence distinct primary signaling pathways, with an overlap in their modulation of the DGKα-mediated pathway.

This compound: DGKα/ζ Inhibition and T-cell Activation

This compound's primary mechanism involves the inhibition of DGKα and DGKζ. In T-cells, T-cell receptor (TCR) activation leads to the generation of diacylglycerol (DAG), a critical second messenger. DGKα and DGKζ phosphorylate DAG to phosphatidic acid (PA), thereby terminating DAG signaling. By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, leading to enhanced T-cell activation, proliferation, and cytokine production, which is a key strategy in immuno-oncology.[1][2][6][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR DAG DAG TCR->DAG Activation DGKa DGKα DAG->DGKa DGKz DGKζ DAG->DGKz Tcell_activation T-cell Activation (Proliferation, Cytokine Release) DAG->Tcell_activation PA PA DGKa->PA DGKz->PA BMS502 This compound BMS502->DGKa BMS502->DGKz

This compound Signaling Pathway
Ritanserin: 5-HT2A/2C Antagonism and Downstream Effects

Ritanserin's primary action is the blockade of 5-HT2A and 5-HT2C receptors. These G-protein coupled receptors, when activated by serotonin, trigger downstream signaling cascades, including the MEK/ERK pathway. By antagonizing these receptors, ritanserin can modulate various physiological processes. Furthermore, ritanserin's inhibition of DGKα provides a secondary mechanism that can influence signaling pathways similar to this compound, albeit with significantly lower potency.[5] Ritanserin has also been shown to activate midbrain dopamine neurons by blocking serotonergic inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HTR2A 5-HT2A Receptor MEK_ERK MEK/ERK Pathway HTR2A->MEK_ERK HTR2C 5-HT2C Receptor HTR2C->MEK_ERK Serotonin Serotonin Serotonin->HTR2A Serotonin->HTR2C Ritanserin Ritanserin Ritanserin->HTR2A Ritanserin->HTR2C Dopamine_release Dopamine Release Ritanserin->Dopamine_release Blocks Inhibition DGKa DGKα Ritanserin->DGKa Lower Potency

Ritanserin Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of published data. Below are generalized protocols for assays relevant to the characterization of this compound and ritanserin.

Diacylglycerol Kinase (DGK) Activity Assay

This protocol outlines a common method for measuring the enzymatic activity of DGK and assessing the inhibitory potential of compounds like this compound and ritanserin.

cluster_workflow DGK Activity Assay Workflow start Start reagents Prepare reaction mix: - Recombinant DGKα or DGKζ - DAG substrate - ATP - Assay buffer start->reagents incubation Add test compound (this compound or Ritanserin) and incubate reagents->incubation detection Measure product formation (e.g., ADP-Glo assay) incubation->detection analysis Calculate % inhibition and determine IC50 detection->analysis end End analysis->end

DGK Activity Assay Workflow

Methodology:

  • Reaction Setup: A reaction mixture containing recombinant human DGKα or DGKζ enzyme, a lipid substrate such as diacylglycerol (DAG), and ATP in a suitable kinase buffer is prepared.

  • Compound Addition: Test compounds (this compound or ritanserin) at various concentrations are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.

  • Detection: The amount of product formed (phosphatidic acid or ADP) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, providing an indirect measure of kinase activity.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

5-HT2A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds like ritanserin for the 5-HT2A receptor.

cluster_workflow 5-HT2A Receptor Binding Assay Workflow start Start membranes Prepare cell membranes expressing 5-HT2A receptors start->membranes incubation Incubate membranes with radioligand (e.g., [3H]ketanserin) and test compound (Ritanserin) membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Calculate % displacement and determine Ki quantification->analysis end End analysis->end

5-HT2A Receptor Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the test compound (ritanserin).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is determined, and the IC50 value is calculated. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound and ritanserin are valuable research tools with distinct but overlapping pharmacological profiles. This compound is a highly potent and selective dual inhibitor of DGKα and DGKζ, demonstrating clear potential in immuno-oncology through its ability to enhance T-cell-mediated anti-tumor immunity. Ritanserin, while being an extremely potent 5-HT2A/2C antagonist, also exhibits inhibitory activity against DGKα, albeit at a much lower potency than this compound. This dual activity of ritanserin may contribute to its observed anti-cancer effects, but its primary mechanism remains distinct from that of this compound. For researchers focused on the targeted inhibition of DGKα and DGKζ for immune modulation, this compound represents a superior tool due to its nanomolar potency. Conversely, ritanserin remains a standard for studying the 5-HT2 receptor system, with its DGKα inhibitory activity being a secondary consideration that should be acknowledged in experimental design and data interpretation. This head-to-head comparison, based on available experimental data, provides a foundation for informed decisions in the selection and application of these compounds in preclinical research and drug development.

References

Selectivity profiling of BMS-502 against other kinase families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed selectivity profile of BMS-502, a potent dual inhibitor of diacylglycerol kinase (DGK) isoforms α and ζ. The information presented herein is based on publicly available preclinical data and is intended to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a highly selective inhibitor of diacylglycerol kinase (DGK) isoforms α and ζ, with additional potent activity against the ι isoform. It demonstrates significantly lower inhibitory activity against other DGK isoforms, including β, γ, and κ, and no significant activity has been reported against the δ, η, ε, and θ isoforms.[1] This high degree of selectivity within the DGK family makes this compound a valuable tool for studying the specific roles of DGKα and DGKζ in various signaling pathways, particularly in the context of T-cell activation and immuno-oncology. While a comprehensive kinome-wide scan against other kinase families is not publicly available, the existing data points to a highly targeted inhibitory profile.

Selectivity Profile of this compound Against Diacylglycerol Kinase (DGK) Isoforms

The following table summarizes the inhibitory activity of this compound against a panel of DGK isoforms. The data clearly illustrates the high potency and selectivity of this compound for the α, ζ, and ι isoforms.

Kinase TargetIC50 (nM)Reference
DGKα4.6[2][3]
DGKζ2.1[2][3]
DGKι2.6
DGKβ1000[4]
DGKγ680[4]
DGKκ4600[4]

Functional Activity in Cellular Assays

This compound has been shown to potentiate T-cell responses, consistent with the inhibition of DGKα and DGKζ. The following table summarizes key functional data in cellular assays.

AssayCell TypeEC50 (nM)Reference
IFNγ ProductionHuman Whole Blood280[2]
pERK PhosphorylationHuman Whole Blood340[2]
CD8+ T-cell ProliferationHuman Effector CD8+ T-cells65[2]
IFNγ Production (mCTC)Mouse Cytotoxic T-cells340[3][5]

Experimental Protocols

Diacylglycerol Kinase (DGK) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various DGK isoforms.

Methodology: Biochemical assays are performed using purified recombinant human DGK isoforms. The kinase activity is typically measured by quantifying the amount of ADP produced from the phosphorylation of diacylglycerol (DAG) by ATP. A common method involves a coupled enzyme system where ADP is converted to a detectable signal (e.g., luminescence or fluorescence).

  • Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the respective DGK isoform, a DAG substrate (e.g., 1,2-dioleoyl-sn-glycerol), and ATP in a suitable buffer.

  • Compound Addition: this compound is serially diluted and added to the reaction wells to achieve a range of concentrations. A DMSO control (vehicle) is included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.

  • Detection: A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the kinase reaction and measure the amount of ADP produced.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition is calculated relative to the DMSO control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

T-cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of T-cells.

Methodology: This assay measures the ability of T-cells to proliferate in response to stimulation, and how this is modulated by this compound.

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD8+ T-cells are further purified.

  • Cell Seeding: The purified T-cells are seeded in a multi-well plate.

  • Stimulation: T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic T-cell receptor (TCR) activation.

  • Compound Treatment: this compound is added to the wells at various concentrations.

  • Incubation: The cells are incubated for a period of 3 to 5 days to allow for proliferation.

  • Proliferation Measurement: Cell proliferation is quantified using various methods, such as the incorporation of a labeled nucleotide (e.g., BrdU or ³H-thymidine) or a dye dilution assay (e.g., CFSE). A common method is the use of a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The proliferation in the presence of this compound is compared to the vehicle control to determine the EC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC Activation PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 DGK DGKα / DGKζ DAG->DGK Substrate Ras_GRP Ras-GRP DAG->Ras_GRP PKC PKCθ DAG->PKC PA Phosphatidic Acid (PA) DGK->PA Phosphorylation BMS502 This compound BMS502->DGK Inhibition AP1 AP-1 Ras_GRP->AP1 NFkB NF-κB PKC->NFkB Gene Gene Transcription (e.g., IL-2, IFNγ) NFkB->Gene AP1->Gene

Caption: T-Cell Receptor (TCR) signaling pathway and the inhibitory action of this compound on DGKα/ζ.

G start Start biochem Biochemical Assays (DGK Inhibition) start->biochem cellular Cellular Assays (T-cell Proliferation, Cytokine Production) start->cellular ic50 Determine IC50 values biochem->ic50 ec50 Determine EC50 values cellular->ec50 selectivity Assess Selectivity Profile ic50->selectivity ec50->selectivity end End selectivity->end

Caption: Experimental workflow for characterizing the selectivity and functional activity of this compound.

References

Validating the On-Target Effects of BMS-502 Using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-502, a potent dual inhibitor of diacylglycerol kinase (DGK) alpha (α) and zeta (ζ), with alternative inhibitors. It details the use of small interfering RNA (siRNA) as a gold-standard method to validate the on-target effects of this compound, supported by experimental protocols and data.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor targeting DGKα and DGKζ, two key enzymes in the diacylglycerol signaling pathway.[1][2][3] In T-lymphocytes, T-cell receptor (TCR) activation leads to the generation of the second messenger diacylglycerol (DAG). DAG activates downstream signaling pathways, including Ras-ERK and PKC-NF-κB, which are crucial for T-cell activation, proliferation, and cytokine release. DGKα and DGKζ act as negative regulators by phosphorylating DAG to phosphatidic acid (PA), thereby attenuating T-cell responses. By inhibiting DGKα and DGKζ, this compound enhances and sustains DAG-mediated signaling, leading to a more robust anti-tumor immune response. This makes it a promising candidate for cancer immunotherapy.

The DGKα/ζ Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of DGKα and DGKζ in modulating T-cell activation, and the mechanism of action of this compound.

DGK_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGKa DGKα DAG->DGKa DGKz DGKζ DAG->DGKz RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC PKCθ DAG->PKC Activates PA PA DGKa->PA Phosphorylates DGKz->PA Phosphorylates Ras Ras RasGRP1->Ras ERK ERK Ras->ERK T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) ERK->T_Cell_Activation NFkB NF-κB PKC->NFkB NFkB->T_Cell_Activation BMS502 This compound BMS502->DGKa Inhibits BMS502->DGKz Inhibits

Figure 1. DGKα/ζ signaling pathway in T-cell activation and the inhibitory action of this compound.

Performance Comparison of this compound and Alternative DGK Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other known DGK inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundTarget(s)IC50 (nM)EC50 (nM) - IFN-γ ReleaseReference(s)
This compound DGKα, DGKζ 4.6 (α), 2.1 (ζ) 280 (human), 340 (mouse) [1][2][3][4]
RitanserinDGKα, 5-HT2A~µM range for DGKαNot consistently reported[5][6][7]
R59949DGK10-10,000Negligible activity at 10 µM[5][8]
BMS-684DGKα15Not reported[8]
CU-3DGKα600Not reported[8]

Validating the On-Target Effects of this compound with siRNA

To confirm that the observed biological effects of this compound are a direct result of DGKα and DGKζ inhibition, an siRNA-mediated knockdown experiment is the definitive approach. By specifically reducing the expression of the target proteins, we can assess whether the cellular response to this compound is attenuated or abolished.

Experimental Workflow for siRNA-Mediated Target Validation

The following diagram outlines the key steps in validating the on-target effects of this compound using siRNA.

siRNA_workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment & Analysis cluster_validation Validation & Readout Cell_Culture 1. Culture Jurkat T-Cells siRNA_Prep 2. Prepare siRNA duplexes (Control, DGKα, DGKζ) Transfection 3. Transfect Jurkat cells with siRNAs siRNA_Prep->Transfection Incubation_48h 4. Incubate for 48-72 hours Transfection->Incubation_48h Treatment 5. Treat cells with this compound or DMSO (vehicle control) Incubation_48h->Treatment Western_Blot 6a. Western Blot for DGKα/ζ knockdown Treatment->Western_Blot IFN_ELISA 6b. IFN-γ ELISA for T-cell activation Treatment->IFN_ELISA Data_Analysis 7. Data Analysis and Comparison Western_Blot->Data_Analysis IFN_ELISA->Data_Analysis logical_framework cluster_outcomes Potential Outcomes Hypothesis Hypothesis: This compound enhances T-cell activation by inhibiting DGKα and DGKζ Experiment Experiment: Compare the effect of this compound on T-cell activation in the presence and absence of DGKα/ζ Hypothesis->Experiment Method Method: Use siRNA to specifically knockdown DGKα and DGKζ expression Experiment->Method Outcome1 Outcome 1: This compound effect is diminished upon DGKα/ζ knockdown Method->Outcome1 Outcome2 Outcome 2: This compound effect is unchanged upon DGKα/ζ knockdown Method->Outcome2 Conclusion Conclusion Outcome1->Conclusion OnTarget This compound acts on-target Outcome2->Conclusion OffTarget This compound may have significant off-target effects Conclusion->OnTarget Conclusion->OffTarget

References

Comparative Guide to the Cross-Reactivity of BMS-502 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-502, a potent dual inhibitor of diacylglycerol kinase (DGK) α and ζ, with other relevant DGK inhibitors. The information is compiled from publicly available preclinical data to assist researchers in evaluating its potential applications, particularly in the context of immuno-oncology.

Introduction to this compound

This compound is a preclinical, orally bioavailable small molecule that has demonstrated potent and selective inhibition of two key enzymes in the diacylglycerol kinase family: DGKα and DGKζ.[1][2][3][4][5][6][7][8] These enzymes are critical negative regulators of T-cell activation, and their inhibition by this compound has been shown to enhance T-cell-mediated immune responses.[4] This has positioned this compound as a promising candidate for cancer immunotherapy, potentially in combination with other checkpoint inhibitors.[9]

This guide will delve into the specifics of this compound's cross-reactivity profile against various DGK isoforms, compare its potency with other known DGK inhibitors, and provide detailed protocols for key experimental assays.

Mechanism of Action and Signaling Pathway

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). In T-cells, T-cell receptor (TCR) stimulation leads to an increase in DAG, a critical second messenger that activates signaling pathways promoting T-cell activation, proliferation, and cytokine release. DGKα and DGKζ are the predominant isoforms in T-cells and act as a crucial intracellular checkpoint by converting DAG to PA, thus attenuating T-cell signaling.

This compound, by dually inhibiting DGKα and DGKζ, prevents the depletion of DAG, leading to sustained downstream signaling and enhanced T-cell effector functions.[9]

DGK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLC PLC TCR->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGKa DGKα DAG->DGKa DGKz DGKζ DAG->DGKz PKC PKC DAG->PKC RasGRP RasGRP DAG->RasGRP PA PA DGKa->PA Phosphorylates DGKz->PA Phosphorylates BMS502 This compound BMS502->DGKa BMS502->DGKz NFAT NFAT PKC->NFAT ERK pERK RasGRP->ERK AP1 AP-1 ERK->AP1 NFAT->AP1 Gene_Expression Gene Expression (e.g., IFN-γ, IL-2) AP1->Gene_Expression

Figure 1: Simplified DGK signaling pathway in T-cells and the mechanism of action of this compound.

Comparative Analysis of DGK Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other known DGK inhibitors.

DGK Isoform Selectivity Profile
CompoundDGKα IC₅₀ (µM)DGKζ IC₅₀ (µM)DGKβ IC₅₀ (µM)DGKγ IC₅₀ (µM)DGKκ IC₅₀ (µM)DGKι IC₅₀ (µM)Other DGKs
This compound 0.0046 [4][10]0.0021 [4][10]1.0 [4][10]0.68 [4][10]4.6 [4][10]0.0026 [10]No significant activity against δ, η, ε, θ[1]
BMS-6840.015>10>10>10>100.002-
R59022~25[11]Not significantly inhibitedNot markedly inhibitedNot markedly inhibited--Moderately inhibits DGKε and DGKθ[11][12]
R59949~18[11]Not significantly inhibitedNot markedly inhibitedStrongly inhibitedModerately inhibited-Moderately inhibits DGKδ[11][12]
Ritanserin~15-----Also a potent 5-HT₂ₐ and 5-HT₂c receptor antagonist[13][14]

Note: IC₅₀ values can vary between different assay conditions. Data is compiled from multiple sources for comparison.

Cellular Potency in T-Cell Assays
CompoundHuman Whole Blood IFN-γ Production EC₅₀ (µM)Human Whole Blood pERK EC₅₀ (µM)Human CD8⁺ T-Cell Proliferation EC₅₀ (µM)Mouse Cytotoxic T-Cell IFN-γ Assay (mCTC) EC₅₀ (µM)
This compound 0.28 [4][10]0.52 [10]0.065 [4][10]0.34 [2][4][5]
RitanserinInactive at 20 µMInactive at 20 µM--
R59949Inactive at 20 µMInactive at 20 µM--

Cross-Reactivity in Different Cell Lines

Currently, there is limited publicly available data on the direct anti-proliferative or cytotoxic effects of this compound across a broad panel of cancer cell lines. The primary focus of existing research has been on its immuno-modulatory effects on T-cells. Further studies are required to determine the cross-reactivity and potential direct effects of this compound on various tumor cell types.

Experimental Protocols

The following are representative protocols for key assays used in the characterization of this compound.

In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This protocol is based on a fluorometric assay that measures the amount of ADP produced, which is proportional to the kinase activity.

Materials:

  • Recombinant human DGK isoforms

  • Diacylglycerol (DAG) substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (e.g., this compound) and DMSO (vehicle control)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for vehicle control (DMSO) and no-enzyme control.

  • Prepare the enzyme/substrate mixture by diluting the DGK enzyme and DAG substrate in the kinase assay buffer.

  • Add 10 µL of the enzyme/substrate mixture to each well.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure light output using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

T-Cell Proliferation and IFN-γ Release Assay

This protocol outlines a method to assess the effect of this compound on the proliferation and cytokine release of primary human T-cells.

Materials:

  • Primary human peripheral blood mononuclear cells (PBMCs)

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2

  • This compound and DMSO

  • Cell proliferation dye (e.g., CFSE)

  • Human IFN-γ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label the T-cells within the PBMC population with a cell proliferation dye like CFSE according to the manufacturer's instructions.

  • Plate the labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI medium.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Stimulate the T-cells by adding anti-CD3/CD28 beads or plate-bound antibodies. Include unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.

  • For IFN-γ Measurement: After incubation, carefully collect the cell culture supernatant from each well. Measure the concentration of IFN-γ using a commercial ELISA kit according to the manufacturer's protocol.

  • For T-Cell Proliferation Measurement: Harvest the cells from the wells and wash with PBS. Analyze the dilution of the CFSE dye in the CD8⁺ T-cell population using flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

  • Calculate EC₅₀ values for IFN-γ production and T-cell proliferation based on the dose-response curves.

Experimental Workflow and Logic Diagrams

Workflow for In Vitro DGK Inhibitor Screening

DGK_Inhibitor_Screening_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep assay_setup Set up Assay Plate (Compound, Enzyme, Substrate) compound_prep->assay_setup reaction Initiate Kinase Reaction (Add ATP, Incubate) assay_setup->reaction detection Detect ADP Production (Luminescence Reading) reaction->detection data_analysis Data Analysis (% Inhibition, IC50 Calculation) detection->data_analysis end End data_analysis->end

Figure 2: General workflow for an in vitro DGK inhibitor screening assay.

Logical Relationship for T-Cell Activation Assay

T_Cell_Activation_Logic input Primary T-Cells + Anti-CD3/CD28 Stimulation process Co-incubation (72-96h) input->process inhibitor This compound inhibitor->process Enhances output1 Increased T-Cell Proliferation (CFSE Dilution) process->output1 output2 Increased IFN-γ Secretion (ELISA) process->output2

Figure 3: Logical flow of a T-cell activation assay with this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. Further research is necessary to fully characterize the clinical potential and safety profile of this compound.

References

A Head-to-Head In Vivo Comparison: BMS-502 Sets a New Standard, Outperforming First-Generation DGK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and specific kinase inhibitors is relentless. In the landscape of diacylglycerol kinase (DGK) inhibitors, a new contender, BMS-502, has emerged, demonstrating significant advantages over its first-generation predecessors, R59022 and R59949. This guide provides an objective in vivo comparison, supported by experimental data, highlighting the superior pharmacokinetic profile and efficacy of this compound.

First-generation DGK inhibitors, while pioneering, have been hampered by significant liabilities, including poor selectivity and unfavorable pharmacokinetic properties such as short half-lives and low oral bioavailability, which have largely restricted their clinical development.[1][2] this compound, a potent dual inhibitor of DGKα and DGKζ, represents a significant leap forward, addressing these critical shortcomings.[3]

At a Glance: Key Performance Indicators

ParameterThis compoundR59022R59949
Target Isoforms DGKα, DGKζ[3]Primarily DGKα; also DGKε, DGKθ[4][5]DGKα, DGKγ; also DGKδ, DGKκ[4][5]
In Vitro Potency (IC50) DGKα: 4.6 nM, DGKζ: 2.1 nM[3]DGKα: 2.8 µM[6]DGK (pan): 300 nM[7]
Oral Bioavailability (Mouse) ~65%[3]Low (exact value not reported)[1][2]Low (exact value not reported)[1][2]
Half-life (t1/2) (Mouse) ~22.5 hours[3]~2 hours[4]~2 hours[4]
In Vivo Efficacy Model T-cell activation (OT-1 mouse model)[3]Vascular contraction[8]Retinal neovascularization, tumor xenograft[9][10]

In Vivo Pharmacokinetic Profile: A Clear Win for this compound

A critical determinant of a drug's success is its pharmacokinetic profile. In this arena, this compound demonstrates a clear superiority over the first-generation inhibitors.

Pharmacokinetic ParameterThis compound (5 mg/kg, oral, in mice)[3]R59022 & R59949 (in mice)
Oral Bioavailability (F%) ~65%Poor/Low[1][2]
Maximum Concentration (Cmax) 1.08 µMNot Reported
Time to Cmax (Tmax) 3.0 hoursNot Reported
Area Under the Curve (AUClast) 48 µM·hNot Reported
Clearance (CL) 1.9 mL/min/kgRapid[4]
Half-life (t1/2) 22.5 hours~2 hours[4]

The robust oral bioavailability and extended half-life of this compound allow for sustained exposure above efficacious concentrations, a significant advancement over the rapid clearance and short half-life of R59022 and R59949.[3][4] This favorable pharmacokinetic profile is a key enabler for its potential clinical translation.

In Vivo Efficacy: Enhanced T-cell Mediated Immune Response

This compound has been evaluated in the OT-1 mouse model, a well-established system for studying T-cell activation. In this model, this compound demonstrated a dose-dependent enhancement of T-cell mediated immune responses.[3] In contrast, while in vivo studies for R59022 and R59949 have been conducted in different models, such as vascular contraction and retinal neovascularization respectively, a direct comparison of their effects on T-cell activation in a similar setting is not available.[8][9][10] However, in vitro studies have shown that at concentrations where this compound shows significant activity, R59949 had negligible effects on T-cell proliferation and IFNγ production.[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.

DGK_Signaling_Pathway DGK Signaling Pathway and Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis DGK Diacylglycerol Kinase (DGKα/ζ) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP PA Phosphatidic Acid (PA) DGK->PA Phosphorylation Downstream_Signaling Downstream Signaling (e.g., T-cell Activation) PKC->Downstream_Signaling RasGRP->Downstream_Signaling TCR_Activation T-Cell Receptor (TCR) Activation TCR_Activation->PLC Inhibitor DGK Inhibitor (this compound, R59022, R59949) Inhibitor->DGK Inhibition

Caption: Mechanism of DGK inhibition in the DAG signaling pathway.

Experimental_Workflow In Vivo Efficacy and PK Experimental Workflow cluster_efficacy Efficacy Study (OT-1 Mouse Model) cluster_pk Pharmacokinetic Study (Mouse) T_cell_isolation Isolate OT-1 CD8+ T-cells Adoptive_transfer Adoptively transfer T-cells into recipient mice T_cell_isolation->Adoptive_transfer Antigen_challenge Antigen Challenge (e.g., SIINFEKL peptide) Adoptive_transfer->Antigen_challenge Inhibitor_treatment Treat with DGK Inhibitor (e.g., this compound) Antigen_challenge->Inhibitor_treatment T_cell_analysis Analyze T-cell activation markers (e.g., CD69, IFNγ) via FACS Inhibitor_treatment->T_cell_analysis Dosing Administer DGK Inhibitor (Oral or IV) Blood_sampling Collect blood samples at various time points Dosing->Blood_sampling Plasma_analysis Analyze plasma concentrations (LC-MS/MS) Blood_sampling->Plasma_analysis PK_parameters Calculate PK parameters (AUC, Cmax, t1/2, F%) Plasma_analysis->PK_parameters

Caption: Workflow for in vivo efficacy and pharmacokinetic studies.

Experimental Protocols

In Vivo Efficacy - OT-1 Mouse Model of T-cell Activation: A common protocol for this model involves the adoptive transfer of CD8+ T-cells from OT-1 transgenic mice, which have T-cell receptors specific for the ovalbumin peptide SIINFEKL, into recipient mice. Following T-cell transfer, the mice are challenged with the SIINFEKL antigen to induce a T-cell response. The test compound (e.g., this compound) is then administered, typically orally. At specified time points after treatment, splenocytes are harvested, and the activation status of the OT-1 T-cells is assessed by flow cytometry for the expression of activation markers such as CD69 and the production of cytokines like interferon-gamma (IFNγ).[11]

In Vivo Pharmacokinetic Studies in Mice: For pharmacokinetic analysis, the compound of interest is administered to mice via the intended clinical route (e.g., oral gavage) and intravenously to determine oral bioavailability. Blood samples are collected at multiple time points post-administration. Plasma is then separated and the concentration of the compound is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, and half-life.[6][12]

Conclusion

The available in vivo data strongly suggests that this compound is a superior DGK inhibitor compared to the first-generation compounds R59022 and R59949. Its dual inhibition of DGKα and DGKζ, coupled with a significantly improved pharmacokinetic profile, translates to enhanced in vivo efficacy in models of T-cell-mediated immunity. These characteristics position this compound as a promising candidate for further development in therapeutic areas where modulation of the immune system is desired, such as immuno-oncology. The limitations of the first-generation inhibitors, particularly their poor drug-like properties, are effectively overcome by this next-generation molecule, marking a significant advancement in the field.

References

A Comparative Guide to the Immunostimulatory Effects of BMS-502

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunostimulatory effects of BMS-502, a potent dual inhibitor of diacylglycerol kinase (DGK) alpha (α) and zeta (ζ), with other relevant compounds. The information presented is supported by experimental data to aid in the evaluation of its reproducibility and performance.

Introduction to this compound

This compound is a small molecule inhibitor that targets DGKα and DGKζ, two key enzymes in the regulation of T-cell signaling.[1][2] By inhibiting these kinases, this compound enhances T-cell-mediated immune responses, making it a promising candidate for cancer immunotherapy.[3][4][5] This guide delves into the quantitative data supporting its activity, the experimental protocols used to assess its effects, and its underlying signaling pathway.

Comparative Performance Data

The immunostimulatory potential of this compound has been evaluated in various in vitro assays. The following tables summarize the key quantitative data, comparing this compound with other DGK inhibitors where data is available.

Table 1: In Vitro Inhibitory and Potency of DGK Inhibitors

CompoundTargetIC50 (nM)EC50 (nM)AssaySource
This compound DGKα 4.6 -Biochemical Assay[1][2]
DGKζ 2.1 -Biochemical Assay[1][2]
--340 Mouse Cytotoxic T-cell IFN-γ Assay (mCTC)[3][4]
--280 Human Whole-Blood IFN-γ Assay[3][4]
--65 Human Effector CD8+ T-cell Proliferation Assay[3][4]
RitanserinDGKα>5000>20,000Human Whole-Blood pERK/IFN-γ Assay[3]
R59949DGKα4300>20,000Human Whole-Blood pERK/IFN-γ Assay[3]

Table 2: Selectivity Profile of this compound against DGK Isoforms

DGK IsoformIC50 (µM)
α0.0046
β1.0
γ0.68
κ4.6
ζ0.0021
Source:[4]

Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation of this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

DGK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Antigen Presentation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates DGK DGKα / DGKζ DAG->DGK RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC_theta PKCθ DAG->PKC_theta Activates PA Phosphatidic Acid (PA) DGK->PA Phosphorylates Ras_ERK Ras-ERK Pathway RasGRP1->Ras_ERK NF_kB NF-κB Pathway PKC_theta->NF_kB T_Cell_Activation T-Cell Activation (IFN-γ, Proliferation) Ras_ERK->T_Cell_Activation NF_kB->T_Cell_Activation BMS502 This compound BMS502->DGK Inhibits

Caption: DGKα/ζ Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (OT-1 Mouse Model) start Isolate T-Cells or Use Whole Blood treatment Treat with this compound or Alternative start->treatment mouse OT-1 Transgenic Mouse stimulation Stimulate T-Cells (e.g., anti-CD3/CD28) treatment->stimulation measurement Measure Endpoint: - IFN-γ Production (ELISA) - Cell Proliferation (e.g., CFSE) - pERK (Flow Cytometry) stimulation->measurement administration Administer this compound and SIINFEKL peptide mouse->administration analysis Analyze T-Cell Response: - Effector T-Cell Count - Cytokine Levels administration->analysis

Caption: General Experimental Workflow for Assessing Immunostimulatory Effects.

Detailed Experimental Protocols

Reproducibility of experimental findings is paramount. Below are detailed methodologies for key experiments cited in the evaluation of this compound.

Mouse Cytotoxic T-cell IFN-γ (mCTC) Assay

This assay measures the ability of a compound to enhance IFN-γ production by cytotoxic T-lymphocytes.

  • Cell Preparation:

    • Isolate splenocytes from an OT-1 transgenic mouse. These mice have CD8+ T-cells that recognize the ovalbumin peptide SIINFEKL presented by H2-Kb.[6][7]

    • Co-culture the OT-1 splenocytes with target cells (e.g., splenocytes from a wild-type mouse) pulsed with the SIINFEKL peptide.

  • Compound Treatment:

    • Add this compound or a comparator compound at varying concentrations to the co-culture. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a predefined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • IFN-γ Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of IFN-γ using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the IFN-γ concentration against the compound concentration.

    • Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

Human Whole-Blood IFN-γ Production Assay

This assay assesses the effect of a compound on IFN-γ production in a more physiologically relevant human whole-blood matrix.

  • Blood Collection:

    • Collect fresh human whole blood from healthy donors into sodium-heparin tubes.

  • Compound and Stimulant Addition:

    • Aliquot whole blood into 96-well plates.

    • Add this compound or other test compounds at various concentrations.

    • Stimulate the T-cells within the whole blood using T-cell activators such as anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Plasma Separation and IFN-γ Measurement:

    • Centrifuge the plates to separate the plasma.

    • Carefully collect the plasma supernatant.

    • Measure the IFN-γ concentration in the plasma using an ELISA kit.

  • Data Analysis:

    • Determine the EC50 value by plotting IFN-γ concentration against compound concentration.

OT-1 Mouse Model of In Vivo Immune Stimulation

This in vivo model is used to confirm the immunostimulatory activity of compounds.

  • Animal Model:

    • Use OT-1 transgenic mice, which possess a high frequency of CD8+ T-cells specific for the SIINFEKL peptide.[6][7]

  • Compound and Antigen Administration:

    • Administer this compound orally (p.o.) to the mice at different dose levels.[4]

    • Shortly after compound administration, immunize the mice with a suboptimal dose of the SIINFEKL peptide to provide a baseline T-cell stimulation that can be amplified by an active compound.[3][4]

  • T-Cell Response Analysis:

    • After a set period (e.g., 3-5 days), collect spleens and/or blood from the mice.

    • Prepare single-cell suspensions.

    • Use flow cytometry to enumerate the percentage and absolute number of activated (e.g., CD44high, CD62Llow) and proliferating (e.g., by Ki-67 staining) OT-1 CD8+ T-cells.

    • Restimulate splenocytes ex vivo with the SIINFEKL peptide and measure cytokine production (e.g., IFN-γ) by ELISA or intracellular cytokine staining.

  • Data Analysis:

    • Compare the T-cell responses in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent in vivo immunostimulatory effect. It has been noted that this compound does not directly stimulate T-cells but rather amplifies the stimulation from the antigen.[3][4]

Reproducibility and Concluding Remarks

The consistency of the EC50 values for this compound across different assays (340 nM in mouse CTC and 280 nM in human whole-blood IFN-γ assay) suggests a reproducible immunostimulatory effect that translates between species.[3][4] The significant in vitro potency and in vivo efficacy in the OT-1 mouse model highlight this compound as a robust immunostimulatory agent.[4][5]

In comparison to older, less specific DGK inhibitors like ritanserin and R59949, this compound demonstrates markedly superior potency in cellular assays.[3] The dual inhibition of DGKα and DGKζ appears to be a key driver of its strong phenotypic response.

For researchers and drug developers, the provided data and protocols offer a framework for the evaluation of this compound and other potential immunostimulatory compounds. The reproducibility of these findings can be further validated by conducting these experiments in-house, adhering to the detailed protocols outlined. The use of standardized assays and well-characterized animal models, such as the OT-1 mouse, is crucial for obtaining reliable and comparable data in the field of immuno-oncology.

References

Validating BMS-502's Mechanism of Action: A Comparative Guide to Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the mechanism of action of BMS-502, a potent dual inhibitor of diacylglycerol kinase (DGK) α and ζ. The central role of DGKα and DGKζ in attenuating T-cell receptor (TCR) signaling makes them compelling targets for cancer immunotherapy. This document summarizes key findings from studies utilizing knockout mouse models to confirm the on-target effects of DGK inhibitors and compares this compound with other relevant compounds.

Executive Summary

This compound is a dual inhibitor of DGKα and DGKζ with high potency (IC50 values of 4.6 nM and 2.1 nM, respectively)[1]. Its mechanism of action, the enhancement of T-cell-mediated anti-tumor immunity, has been validated through studies that confirm its activity is dependent on the presence of both DGKα and DGKζ[2]. Genetic knockout of these enzymes in mice phenocopies the immunological effects observed with this compound treatment, providing strong evidence for its on-target activity. This guide presents a comparative analysis of data from studies using DGKα-knockout, DGKζ-knockout, and dual-knockout models, alongside data for this compound and alternative DGK inhibitors.

Comparative Analysis of DGK Inhibition in Knockout Models vs. Pharmacological Inhibition

The following tables summarize quantitative data from studies investigating the effects of DGKα and/or DGKζ knockout and pharmacological inhibition on T-cell function and anti-tumor immunity.

Table 1: In Vitro T-Cell Proliferation and Cytokine Production

Model/CompoundTarget(s)T-Cell TypeStimulationProliferation Enhancement (vs. Wild-Type/Control)IFN-γ Production Enhancement (vs. Wild-Type/Control)
DGKα Knockout DGKαMouse CD8+ T-cellsanti-CD3IncreasedIncreased
DGKζ Knockout DGKζMouse CD8+ T-cellsanti-CD3Significantly IncreasedSignificantly Increased
DGKα/ζ Double Knockout DGKα & DGKζMouse CD8+ T-cellsanti-CD3Synergistically IncreasedSynergistically Increased
This compound DGKα & DGKζHuman Effector CD8+ T-cellsTCR stimulationEC50 = 65 nM[3]EC50 = 280 nM (human whole blood)[3]
CU-3 DGKαJurkat T-cellsTCR stimulationN/AIL-2 production enhanced[4]
DGKAI (non-specific) Type I DGKsN/AN/AN/AN/A

Table 2: In Vivo Anti-Tumor Efficacy

Model/CompoundTarget(s)Tumor ModelTumor Growth Inhibition (vs. Wild-Type/Control)Key Observations
DGKα Knockout DGKαMC38 colon adenocarcinomaSignificantFavors expansion of CD8+CD25+PD-1low T-cells[5]
DGKζ Knockout DGKζEL-4 thymomaSignificantEnhanced tumor rejection and increased tumor-specific CD8+ T-cells[6]
DGKα/ζ Double Knockout DGKα & DGKζN/AN/ALeads to thymic lymphomagenesis in mice, highlighting potential toxicity of complete dual inhibition[7]
This compound DGKα & DGKζOT-1 mouse modelDose-dependent immune stimulationAmplifies inadequate stimulation provided by suboptimal antigen concentrations[3][8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

DGK_Signaling_Pathway TCR TCR Activation PLCg PLCγ TCR->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 DGK DGKα / DGKζ DAG->DGK NFkB NF-κB Activation PKC->NFkB Ras_MAPK Ras/MAPK Pathway RasGRP1->Ras_MAPK T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->T_Cell_Activation Ras_MAPK->T_Cell_Activation PA Phosphatidic Acid (PA) DGK->PA phosphorylates BMS502 This compound BMS502->DGK inhibits

Figure 1: Simplified DGK Signaling Pathway in T-Cells.

Knockout_Validation_Workflow cluster_model Model Generation cluster_invivo In Vivo Validation cluster_invitro In Vitro Validation CRISPR CRISPR/Cas9 targeting DGKα and/or DGKζ KO_mice Generation of DGKα-/-, DGKζ-/-, or DGKα-/-ζ-/- mice CRISPR->KO_mice Tumor_implant Tumor Cell Implantation (e.g., MC38, EL-4) KO_mice->Tumor_implant Treatment Treatment with This compound or Vehicle Tumor_implant->Treatment Tumor_monitoring Tumor Growth Monitoring Treatment->Tumor_monitoring Analysis_invivo Analysis: - Tumor Volume - T-cell Infiltration - Survival Tumor_monitoring->Analysis_invivo Tcell_isolation T-Cell Isolation from WT and KO mice Tcell_stimulation T-Cell Stimulation (e.g., anti-CD3/CD28) Tcell_isolation->Tcell_stimulation BMS502_treatment Treatment with This compound or Vehicle Tcell_stimulation->BMS502_treatment Analysis_invitro Analysis: - Proliferation (CFSE) - Cytokine Production (ELISA) BMS502_treatment->Analysis_invitro

Figure 2: Experimental Workflow for Knockout Model Validation.

Comparison_Logic cluster_genetic Genetic Approaches cluster_pharma Pharmacological Approaches KO_alpha DGKα Knockout Outcome Enhanced T-Cell Anti-Tumor Immunity KO_alpha->Outcome Validates DGKα role KO_zeta DGKζ Knockout KO_zeta->Outcome Validates DGKζ role KO_double DGKα/ζ Double KO KO_double->Outcome Confirms synergistic effect BMS502 This compound (Dual Inhibitor) BMS502->Outcome Mimics dual KO phenotype CU3 CU-3 (DGKα Selective) CU3->Outcome Targets DGKα pathway DGKAI DGKAI (Non-specific) DGKAI->Outcome Broader DGK inhibition

Figure 3: Logical Comparison of Genetic vs. Pharmacological Approaches.

Detailed Experimental Protocols

1. In Vivo Tumor Model and Treatment

  • Animal Model: 6-8 week old C57BL/6 wild-type, DGKα-/-, DGKζ-/-, or DGKα-/-ζ-/- mice.

  • Tumor Cell Line: MC38 colon adenocarcinoma or EL-4 thymoma cells.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.

  • Treatment: Once tumors are palpable (approx. 50-100 mm³), randomize mice into treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle control orally, once daily.

  • Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or animal distress.

  • Analysis: At the end of the study, excise tumors for weighing and further analysis (e.g., immunohistochemistry for T-cell infiltration). Analyze survival data using Kaplan-Meier curves.

2. In Vitro T-Cell Proliferation Assay

  • Cell Isolation: Isolate splenocytes from wild-type and knockout mice and prepare a single-cell suspension.

  • Labeling: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol to track cell division.

  • Stimulation: Plate CFSE-labeled splenocytes in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL). Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium.

  • Treatment: Add serial dilutions of this compound or other inhibitors to the wells.

  • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. The decrease in CFSE fluorescence intensity is proportional to the number of cell divisions.

Conclusion

References

Benchmarking BMS-502: A Comparative Guide to Immunomodulatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS-502, a potent dual inhibitor of diacylglycerol kinase (DGK) alpha (α) and zeta (ζ), against other immunomodulatory compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of this compound for immuno-oncology and other therapeutic research.

Data Presentation: Quantitative Comparison of DGK Inhibitors

The following table summarizes the inhibitory activity of this compound and two other notable DGK inhibitors, R59022 and R59949, against various DGK isoforms. The data highlights the superior potency and distinct selectivity profile of this compound.

CompoundDGKαDGKβDGKγDGKδDGKεDGKζDGKθDGKκ
This compound IC₅₀: 4.6 nM [1][2][3]EC₅₀: 1.0 µM[4]EC₅₀: 0.68 µM[4]--IC₅₀: 2.1 nM [1][2][3]-EC₅₀: 4.6 µM[4]
R59022 IC₅₀: ~25 µM[5][6]---Moderately Inhibits[5]-Moderately Inhibits[5]-
R59949 IC₅₀: 300 nM / ~18 µM[7][8][9]-Strongly Inhibits[7][8][9]Moderately Inhibits[5]--Moderately Attenuates[7][8][9]Moderately Attenuates[5]

Note: IC₅₀ and EC₅₀ values are reported from various sources and experimental conditions, which may account for variations. A direct head-to-head comparison in the same study showed this compound to be highly active in cellular assays where R59949 showed negligible activity at 10 µM.

Comparative Efficacy in Cellular Assays

In functional cellular assays, this compound demonstrates robust immunomodulatory activity at nanomolar concentrations.

AssayThis compoundR59949
Human Effector CD8+ T-cell Proliferation EC₅₀: 65 nM[4]Negligible activity at 10 µM
Human Whole Blood IFNγ Release EC₅₀: 280 nM[4]Inactive at 20 µM
Mouse Cytotoxic T-cell IFNγ Release (mCTC) EC₅₀: 340 nM[2][3]-

Distinct Mechanism of Action: Rituximab

Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen on B-cells, represents a different class of immunomodulator. Its mechanism is not based on direct enzyme inhibition but on B-cell depletion, which can indirectly influence T-cell activation and cytokine profiles. Studies have shown that Rituximab administration can lead to a significant decline in IL-2 and IFN-γ levels in peripheral blood[10][11]. This effect is thought to be a consequence of altered antigen presentation and the removal of a T-cell regulatory population. Due to its distinct mechanism, a direct quantitative comparison of potency (e.g., IC₅₀) with DGK inhibitors is not applicable.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of findings.

Diacylglycerol Kinase (DGK) Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against DGK isoforms.

Materials:

  • Recombinant human DGK isoforms

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Liposomes or detergent (e.g., Triton X-100) for DAG presentation

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing kinase buffer, DAG substrate (solubilized in liposomes or with detergent), and the respective DGK isoform.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or unlabeled ATP (for ADP-Glo™ assay).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction. For the radiometric assay, this can be done by adding a solution to extract the lipids. For the ADP-Glo™ assay, follow the manufacturer's protocol to deplete unused ATP and measure the generated ADP.

  • Quantify the amount of phosphorylated product (³²P-phosphatidic acid) by scintillation counting or the amount of ADP by luminescence.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (OT-1 Mouse Model)

This protocol describes an ex vivo method to assess the effect of immunomodulatory compounds on antigen-specific T-cell proliferation.

Materials:

  • Spleen and lymph nodes from an OT-1 transgenic mouse

  • CD8a+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

  • SIINFEKL peptide (ovalbumin peptide 257-264)

  • Antigen-presenting cells (APCs), such as irradiated splenocytes

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Test compound (this compound)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate splenocytes and lymph node cells from an OT-1 mouse.

  • Purify CD8+ T-cells using a magnetic-activated cell sorting (MACS) kit.

  • Label the purified OT-1 CD8+ T-cells with a cell proliferation dye according to the manufacturer's instructions.

  • Plate the labeled T-cells in a 96-well plate.

  • Add irradiated APCs and a suboptimal concentration of the SIINFEKL peptide to the wells.

  • Add the test compound (this compound) at various concentrations. Include a vehicle control.

  • Co-culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD8.

  • Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the CD8+ T-cell population.

  • Determine the EC₅₀ value for the compound's effect on T-cell proliferation.

Cytokine Release Assay (IFN-γ)

This protocol details the measurement of interferon-gamma (IFN-γ) release from stimulated T-cells as a marker of their activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or purified T-cells

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, or specific antigens)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Test compound (this compound)

  • 96-well plates

  • Human IFN-γ ELISA kit or Cytometric Bead Array (CBA) kit

  • Plate reader or flow cytometer

Procedure:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate.

  • Add the test compound (this compound) at various concentrations.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies or a specific antigen. Include an unstimulated control and a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of IFN-γ in the supernatant using an ELISA kit or a CBA kit according to the manufacturer's instructions.

  • Calculate the amount of IFN-γ released for each condition.

  • Determine the EC₅₀ value of the compound for IFN-γ release.

Mandatory Visualizations

Signaling Pathway

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis DAG DAG PIP2->DAG PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 DGK DGKα/ζ DAG->DGK Phosphorylation PA PA NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP1->AP1 DGK->PA BMS502 This compound BMS502->DGK Inhibition Gene_Expression Gene Expression (IL-2, IFN-γ) NFkB->Gene_Expression AP1->Gene_Expression NFAT NFAT NFAT->Gene_Expression

Caption: DGK Signaling Pathway and this compound Inhibition.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis cluster_comparison Comparative Analysis start Start: Select Compounds (this compound, R59022, R59949) assay_prep Prepare Assays: - DGK Inhibition - T-Cell Proliferation - Cytokine Release start->assay_prep dgk_assay Perform DGK Inhibition Assay assay_prep->dgk_assay tcell_assay Perform T-Cell Proliferation Assay assay_prep->tcell_assay cytokine_assay Perform Cytokine Release Assay assay_prep->cytokine_assay ic50 Calculate IC₅₀ (Potency & Selectivity) dgk_assay->ic50 ec50_prolif Calculate EC₅₀ (T-Cell Proliferation) tcell_assay->ec50_prolif ec50_cytokine Calculate EC₅₀ (Cytokine Release) cytokine_assay->ec50_cytokine compare Compare Performance: - Potency - Selectivity - Cellular Efficacy ic50->compare ec50_prolif->compare ec50_cytokine->compare conclusion Conclusion: Benchmark this compound compare->conclusion

Caption: Workflow for Comparing Immunomodulatory Compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of BMS-502: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. BMS-502, a potent dual inhibitor of diacylglycerol kinase (DGK) α and ζ, requires stringent disposal procedures due to its potential harm if swallowed and its high toxicity to aquatic life with long-lasting effects.[1] Adherence to these guidelines is essential to mitigate risks to personnel and prevent environmental contamination.

Core Safety and Handling Principles

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the compound's hazards, necessary personal protective equipment (PPE), and emergency procedures. When handling this compound, researchers should, at a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, general principles of chemical waste management apply. The following table outlines key considerations based on the known properties of this compound.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste; EcotoxicDue to its toxicity to aquatic life.
Sewer Disposal Strictly ProhibitedTo prevent release into the environment and harm to aquatic ecosystems.[2][3]
Solid Waste Segregate as "Potent Compound Waste"To ensure specialized handling and disposal.
Liquid Waste (Solutions) Segregate by solvent (halogenated vs. non-halogenated)To comply with waste management facility requirements and prevent reactions.
Contaminated Materials Dispose of as Hazardous WasteAll contaminated items (e.g., pipette tips, gloves, vials) must be treated as hazardous.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect all solid waste, including residual powder and contaminated weighing paper, in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with this compound and labeled "Hazardous Waste: Solid this compound, Potent Compound, Ecotoxic."

  • This compound Solutions:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • Segregate aqueous solutions from organic solvent solutions. Further segregate halogenated and non-halogenated organic solvent waste streams.

    • Label the container "Hazardous Waste: Liquid this compound in [Solvent Name], Ecotoxic."

  • Contaminated Labware and PPE:

    • Dispose of all single-use items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, in a designated hazardous waste container lined with a heavy-duty plastic bag.

    • Label the container "Hazardous Waste: Contaminated Materials with this compound."

2. Decontamination of Reusable Glassware and Equipment:

  • Rinse all reusable glassware and equipment that has been in contact with this compound with an appropriate solvent (e.g., ethanol or acetone) to remove any residue.

  • Collect the initial rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the glassware with soap and water, followed by a final rinse with deionized water.

3. Packaging for Disposal:

  • Ensure all waste containers are securely sealed to prevent leakage.

  • Wipe the exterior of each container to remove any external contamination.

  • Store the sealed waste containers in a designated satellite accumulation area away from incompatible chemicals.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never attempt to dispose of this compound or its containers in the regular trash or by pouring it down the drain. The guiding principle is to "dispose of contents/ container to an approved waste disposal plant."[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BMS502_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_paths Disposal Paths cluster_collection Collection & Segregation cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid this compound waste_type->solid Solid liquid This compound Solution waste_type->liquid Liquid contaminated Contaminated Materials waste_type->contaminated Contaminated solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid->solid_container liquid_container Collect in Labeled 'Liquid Hazardous Waste' Container (Segregate Solvents) liquid->liquid_container contaminated_container Collect in Labeled 'Contaminated Waste' Container contaminated->contaminated_container store Store in Satellite Accumulation Area solid_container->store liquid_container->store contaminated_container->store ehs_pickup Arrange for EHS/ Contractor Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within the research community.

References

Essential Safety and Operational Protocols for Handling BMS-502

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as BMS-502. This document provides critical safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to minimize risk and ensure regulatory compliance.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant gloves are required.
Body Protection Impervious ClothingA lab coat or other protective clothing that is resistant to chemical permeation.
Respiratory Protection Suitable RespiratorUse in well-ventilated areas or with appropriate exhaust ventilation. A respirator may be necessary if dust or aerosols are generated.[1]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather Handling Materials prep_vent->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for Experiments handle_dissolve->handle_aliquot cleanup_decontaminate Decontaminate Work Area handle_aliquot->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Standard Operating Procedure for Handling this compound.

Detailed Methodologies

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Avoid direct contact with skin and eyes by wearing the specified PPE.[1]

  • Do not eat, drink, or smoke in the laboratory where this compound is being handled.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]

  • Keep the compound away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Disposal Plan:

  • Dispose of this compound and its container at an approved waste disposal facility.[1]

  • Due to its high aquatic toxicity, prevent release into the environment.[1]

  • Collect any spillage and dispose of it as hazardous waste.[1]

Emergency Procedures

The logical flow for responding to an exposure incident is outlined below.

cluster_exposure Exposure Incident cluster_response Immediate Response cluster_action Action exposure Exposure Occurs skin_contact Skin Contact: Rinse with plenty of water exposure->skin_contact eye_contact Eye Contact: Flush with water, remove contacts exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting exposure->ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing seek_medical Seek Immediate Medical Attention eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical remove_clothing->seek_medical

Caption: Emergency Response Protocol for this compound Exposure.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[1]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.